2-[(Trimethylsilyl)ethynyl]benzaldehyde
Description
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROGCMISRBINQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377988 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-58-1 | |
| Record name | 2-[2-(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-[(Trimethylsilyl)ethynyl]benzaldehyde
A Strategic Synthon for Divergent Heterocyclic Synthesis[1]
CAS Number: 77123-58-1 Molecular Formula: C₁₂H₁₄OSi Molecular Weight: 202.32 g/mol [1][2][3]
Executive Summary
2-[(Trimethylsilyl)ethynyl]benzaldehyde serves as a high-value "ortho-functionalized" arene scaffold in organic synthesis.[1] Its structural uniqueness lies in the juxtaposition of an electrophilic aldehyde and a protected alkyne in a 1,2-relationship. This proximity enables rapid access to fused bicyclic heterocycles—most notably isoquinolines, isochromenes, and isoquinolones—through cascade annulation sequences. This guide outlines the synthesis, reactivity profile, and validated protocols for utilizing this compound in drug discovery workflows.
Chemical Profile & Physical Properties[1][3][4][5][6]
| Property | Specification |
| Appearance | Light yellow to beige crystalline solid |
| Melting Point | 48–53 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; insoluble in water |
| Stability | Stable under standard conditions; store under inert atmosphere (Ar/N₂) |
| Reactivity Hazards | Susceptible to oxidation (aldehyde to acid) and desilylation (basic conditions) |
Synthesis of the Core Scaffold
The industrial and laboratory standard for synthesizing CAS 77123-58-1 is the Sonogashira Cross-Coupling of 2-bromobenzaldehyde with (trimethylsilyl)acetylene. This route is preferred over the 2-iodo analogue due to the lower cost and higher stability of the bromide precursor.
Protocol 1: Preparation of this compound
Reference Grounding: Standard Sonogashira protocols adapted from Roesch & Larock (Org.[1] Lett., 1999).
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)[1]
-
(Trimethylsilyl)acetylene (1.2 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (2 mol%)[1]
-
CuI (1 mol%)[1]
-
Triethylamine (Et₃N) as solvent/base[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of dry Nitrogen.
-
Charging: Add 2-bromobenzaldehyde (10 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.1 mmol).
-
Solvent Addition: Add degassed Et₃N (40 mL) via syringe. The solution typically turns dark.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product spot will be less polar than the starting bromide.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues.[1] Wash the pad with Et₂O.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Yield: Expect 85–95% yield as a low-melting solid.[1]
Reactivity Architecture: The "Hub" Concept
The utility of CAS 77123-58-1 stems from its ability to undergo imino-annulation . By condensing the aldehyde with an amine, an intermediate imine is formed.[4] The nitrogen lone pair then attacks the activated alkyne (often catalyzed by Ag, Cu, or Pd), closing the ring to form isoquinolines.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of this scaffold.
Figure 1: Divergent synthetic pathways from the core scaffold.[1][4] The nitrogen-insertion pathway (top) is the primary route for isoquinoline drug synthesis.
Application Protocol: Synthesis of Isoquinolines
This protocol details the silver-catalyzed cyclization, a high-fidelity method for generating isoquinoline libraries.
Mechanism:
-
Condensation: The aldehyde reacts with the amine to form an imine.[1]
-
Activation: Ag(I) coordinates to the alkyne π-system, increasing electrophilicity.[1]
-
Cyclization: The imine nitrogen attacks the alkyne (6-endo-dig cyclization).[1]
-
Aromatization: Proton transfer and/or desilylation yields the aromatic isoquinoline.[1]
Protocol 2: Ag-Catalyzed Synthesis of 1-Substituted Isoquinolines
Target Audience: Medicinal Chemists requiring rapid library generation.[1]
Reagents:
-
Primary Amine (R-NH₂) (1.2 equiv)[1]
-
AgOTf (Silver Triflate) (5 mol%)[1]
-
Solvent: DCE (1,2-Dichloroethane) or Toluene
Workflow:
-
Mixing: In a sealed tube, dissolve CAS 77123-58-1 (0.5 mmol) and the amine (0.6 mmol) in DCE (3 mL).
-
Catalyst: Add AgOTf (0.025 mmol).
-
Heating: Heat the mixture to 80–100 °C for 2–12 hours.
-
Note: Reaction progress can be monitored by the disappearance of the aldehyde peak in ¹H NMR (~10.5 ppm).[1]
-
-
Workup: Dilute with CH₂Cl₂, wash with brine, and dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
-
Insight: If the TMS group remains (depending on conditions), it can be removed using TBAF (1.0 M in THF) at room temperature for 1 hour to yield the protonated isoquinoline.
-
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Sonogashira) | Oxidation of Pd catalyst | Ensure strict deoxygenation of Et₃N and solvents. |
| Incomplete Cyclization | Steric hindrance on amine | Increase catalyst loading (AgOTf to 10 mol%) or switch to microwave heating (120 °C, 20 min). |
| Desilylation during storage | Moisture/Acid exposure | Store in a desiccator.[1] If desilylation occurs, the terminal alkyne is still reactive but may require different coupling conditions. |
References
-
Roesch, K. R., & Larock, R. C. (1999).[1][6] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Acetylenes. Organic Letters, 1(4), 553–556.[1] Link[1]
-
Sakamoto, T., et al. (1983).[1] Condensed Heteroaromatic Ring Systems. III. Synthesis of Condensed Pyridines and Pyrimidines from Halopyridines and Halopyrimidines.[1] Chemical & Pharmaceutical Bulletin, 31(8), 2623-2631.[1] Link
-
Godbout, C., et al. (2004).[1] Silver-Catalyzed Synthesis of Isoquinolines. Journal of Organic Chemistry, 69(22), 7413–7418.[1] Link[1]
-
PubChem Compound Summary. (n.d.). This compound (CID 2771641).[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 77123-58-1|2-((Trimethylsilyl)ethynyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-[(三甲基硅基)乙炔基]苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Isoquinoline synthesis [organic-chemistry.org]
2-[(Trimethylsilyl)ethynyl]benzaldehyde synthesis methods
Technical Guide: Synthesis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Part 1: Executive Summary & Strategic Importance
Target Molecule: this compound CAS: 77123-58-1 Molecular Formula: C₁₂H₁₄OSi Molecular Weight: 202.33 g/mol [1]
This compound is a pivotal "linchpin" intermediate in organic synthesis. Its dual functionality—an electrophilic aldehyde ortho to a protected alkyne—makes it an ideal precursor for the construction of fused heterocycles such as isoquinolines, isochromenes, and indenes.
For researchers and drug development professionals, the synthesis of this molecule represents a classic application of the Sonogashira cross-coupling reaction . While seemingly straightforward, the reaction requires precise control over catalyst activation and base selection to prevent common side reactions like Glaser homocoupling or cyclization to indenones.
Part 2: Core Synthesis Method (Sonogashira Coupling)
The industry-standard approach utilizes a Palladium/Copper-catalyzed cross-coupling between 2-bromobenzaldehyde and trimethylsilylacetylene (TMSA) .
Reaction Scheme
Mechanistic Pathway (The Catalytic Cycle)
Understanding the cycle is crucial for troubleshooting. The reaction proceeds through two synergistic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (alkyne activation).
Figure 1: The synergistic Pd/Cu catalytic cycle driving the formation of the target alkyne.
Part 3: Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale , balancing yield with ease of purification.
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Quantity | Role |
| 2-Bromobenzaldehyde | 1.0 | 1.85 g (10 mmol) | Electrophile |
| Trimethylsilylacetylene (TMSA) | 1.2 | 1.18 g (12 mmol) | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | 140 mg | Catalyst |
| CuI (Copper Iodide) | 0.01 (1 mol%) | 19 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 4.2 mL | Base/Solvent |
| THF (Anhydrous) | - | 20 mL | Solvent |
Critical Note on Substrate Selection: While 2-iodobenzaldehyde is more reactive, it is prone to spontaneous cyclization to form indenone derivatives under higher temperatures. 2-Bromobenzaldehyde is preferred for its stability, ensuring the linear alkyne product is isolated.
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [5]
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon or Nitrogen for 15 minutes. Oxygen is the enemy here; it promotes homocoupling of the alkyne (Glaser coupling).
Step 2: Catalyst Loading
-
Charge the flask with 2-bromobenzaldehyde (1.85 g), Pd(PPh₃)₂Cl₂ (140 mg), and CuI (19 mg).
-
Add anhydrous THF (20 mL) and Triethylamine (4.2 mL) via syringe. The solution should turn a dark yellow/brown color.
Step 3: Alkyne Addition
-
Add Trimethylsilylacetylene (1.18 g) dropwise via syringe over 5 minutes.
-
Observation: A precipitate (Et₃NHBr salt) may begin to form within 10-20 minutes.
Step 4: Reaction
-
Heat the mixture to 60°C (oil bath temperature).
-
Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.7).
-
Time: Typically 4–6 hours.
Step 5: Workup
-
Filter the mixture through a pad of Celite to remove the palladium black and ammonium salts. Rinse the pad with Diethyl Ether (30 mL).
-
Concentrate the filtrate under reduced pressure to yield a dark oil.
Step 6: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 95:5 Hexane/EtOAc.
-
Yield: Expect 1.8–2.0 g (89–98%) of a yellow oil or low-melting solid.
Part 4: Workflow Visualization
The following diagram outlines the logical flow from raw materials to isolated product, highlighting critical decision points.
Figure 2: Operational workflow for the synthesis and purification of this compound.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield / Homocoupling | Oxygen presence promotes dimerization of TMSA. | Degas solvents thoroughly (freeze-pump-thaw or sparging). Increase TMSA equivalents to 1.5. |
| Incomplete Conversion | Catalyst deactivation (Pd black formation). | Add a fresh portion of catalyst (1 mol%) after 4 hours. Ensure reagents are halide-free. |
| Indenone Formation | Reaction temperature too high or use of 2-Iodo substrate. | Switch to 2-Bromobenzaldehyde. Keep temperature below 65°C. |
| Difficult Separation | Product co-elutes with impurities. | Use a shallower gradient (e.g., 100% Hexane -> 98:2 Hexane/EtOAc). |
Part 6: Alternative High-Throughput Method (Microwave)
For rapid library synthesis, a microwave-assisted protocol is recommended:
-
Conditions: 2-Bromobenzaldehyde (1 equiv), TMSA (1.5 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), Et₃N (3 equiv) in DMF.
-
Parameters: 100°C, 20 minutes, 150 W max power.
-
Advantage: Reduces reaction time from 6 hours to 20 minutes with comparable yields (>90%).
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters, 16(50), 4467–4470. Link
-
Takahashi, S.; Kuroyama, Y.; Sonogashira, K.; Hagihara, N. (1980). "A convenient synthesis of ethynylarenes and diethynylarenes". Synthesis, 1980(8), 627–630. Link
-
Sørensen, U. S.; Wede, J.; Pombo-Villar, E. (2001). "Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation". MDPI - ECSOC-5. Link
-
Chinchilla, R.; Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2-[(Trimethylsilyl)ethynyl]benzaldehyde – Structure, Bonding, and Synthetic Utility
Abstract
2-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) is a pivotal bifunctional organosilane intermediate used extensively in the synthesis of fused nitrogen heterocycles.[1][2][3] Structurally, it features an ortho-substituted benzene ring bearing a reactive formyl group and a trimethylsilyl (TMS)-protected alkyne. This "masked" terminal alkyne functionality provides a critical stability advantage over the volatile and polymerization-prone 2-ethynylbenzaldehyde, while retaining the capacity for controlled activation in cyclization protocols. This guide details its structural properties, a validated Sonogashira synthesis protocol, and its mechanistic role in generating isoquinoline scaffolds.
Part 1: Structural Anatomy & Electronic Properties
Molecular Geometry and Bonding
The molecule belongs to the class of ortho-substituted arenes. Its reactivity is defined by the proximity of the electrophilic carbonyl carbon and the nucleophilic
-
Hybridization: The ethynyl group carbons exhibit
hybridization, forming a linear geometry ( ) that is slightly distorted by the steric bulk of the TMS group and the ortho-formyl substituent. The benzene ring and aldehyde carbons are hybridized. -
Electronic Conjugation: There is significant
-conjugation between the benzene ring, the carbonyl group, and the alkyne. The TMS group exerts a hyperconjugative effect ( ), stabilizing the alkyne but also reducing its acidity compared to a terminal proton. -
Steric "Ortho-Effect": The ortho positioning pre-organizes the molecule for cyclization. The distance between the aldehyde oxygen and the alkyne carbons is within the Van der Waals contact limit, facilitating intramolecular nucleophilic attacks upon activation.
Physical and Spectral Data
The following data serves as a baseline for compound verification.
| Property | Value / Description |
| CAS Number | 77123-58-1 |
| Molecular Formula | |
| Molecular Weight | 202.32 g/mol |
| Appearance | Yellow to light brown solid (low melting) |
| Melting Point | 48–53 °C (Lit.)[1] |
| IR (Neat) | |
| ¹H NMR (CDCl₃) | |
| Crystallography | CCDC 126186 (Orthorhombic, confirms ortho geometry) |
Part 2: Synthetic Pathways & Production[5]
Validated Synthesis Protocol: Sonogashira Coupling
The most robust route to this compound is the Palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with (trimethylsilyl)acetylene.
Reaction Scheme:
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Degas Triethylamine (
) and Tetrahydrofuran (THF) via sparging with argon for 30 minutes. -
Substrate: 2-Bromobenzaldehyde (1.0 equiv, 10 mmol).
-
Alkyne: (Trimethylsilyl)acetylene (1.2 equiv, 12 mmol).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
, 2 mol%). -
Co-catalyst: Copper(I) iodide (
, 1 mol%).
-
-
Execution:
-
Charge a flame-dried Schlenk flask with 2-bromobenzaldehyde,
, and . -
Evacuate and backfill with argon (3 cycles).
-
Add degassed THF (anhydrous, 0.2 M concentration) and
(3.0 equiv) via syringe. -
Add (trimethylsilyl)acetylene dropwise at Room Temperature (RT).
-
Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Work-up & Purification:
-
Cool to RT and filter through a pad of Celite to remove Pd/Cu residues. Wash with
. -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes).
-
Yield: Typically 85–95% as a crystalline solid.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the isolated intermediate.
Figure 1: Step-by-step workflow for the Sonogashira coupling synthesis of the title compound.
Part 3: Reactivity Profile & Mechanistic Insights
The "Masked" Alkyne Advantage
Direct use of 2-ethynylbenzaldehyde is often complicated by its instability (propensity to self-polymerize). The TMS group serves two functions:
-
Steric Protection: Prevents unwanted nucleophilic attack at the terminal alkyne carbon during storage.
-
Orthogonal Activation: The TMS group can be removed (desilylation) using mild bases (
) or fluoride sources ( ) to generate the reactive anion in situ.
Mechanism: Isoquinoline Synthesis
The primary application of this scaffold is the synthesis of isoquinolines. This involves a condensation-cyclization cascade.[4]
Mechanism Steps:
-
Imine Formation: Condensation of the aldehyde with a primary amine (
) yields an imine (Schiff base). -
Activation: The alkyne is activated (often by
, , or catalysts). If the TMS group is present, it may be removed prior to this step or during the reaction depending on conditions. -
Cyclization: The nitrogen lone pair attacks the activated alkyne (5-exo-dig or 6-endo-dig), followed by aromatization.
Figure 2: Mechanistic pathway for the conversion of the title compound into isoquinoline scaffolds.
Part 4: Applications in Medicinal Chemistry[5][7]
Synthesis of Fused Heterocycles
The title compound is a precursor for several biologically active scaffolds:
-
Isoquinolines: Via reaction with ammonia or alkyl amines (as detailed above).
-
Isoindoles: Via reaction with primary amines under reductive conditions.
-
Fused Pyridines: Reaction with enamines or active methylene compounds.
Protocol: Ag-Catalyzed Cyclization to Isoquinolines
This protocol demonstrates the utility of the scaffold in generating a library of isoquinolines.
-
Imine Formation: Mix this compound (1.0 eq) and amine (1.2 eq) in Ethanol. Stir at RT for 2h.
-
Desilylation/Cyclization: Add
(5 mol%) (or ) and heat to 80 °C. Note: In some protocols, is added to facilitate TMS removal. -
Result: High yields (>80%) of 1-substituted or parent isoquinolines.
References
-
Synthesis & Properties: Sigma-Aldrich. This compound Product Sheet. Link
-
Crystal Structure: Cambridge Crystallographic Data Centre (CCDC). Entry 126186: Crystal Structure of 2-ethynylbenzaldehyde derivatives. Link
-
Isoquinoline Synthesis: Sakamoto, T., et al. "The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives." Chemical & Pharmaceutical Bulletin, 2000. Link
-
Sonogashira Protocol: Gelest, Inc. Cross-Coupling of Alkynylsilanes: Technical Review. Link
-
General Reactivity: PubChem. Compound Summary: this compound.[1][2][3][5] Link
Sources
Technical Monograph: 2-[(Trimethylsilyl)ethynyl]benzaldehyde
[1]
Executive Summary & Physicochemical Profile[2][3][4]
2-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) is a critical organosilicon intermediate used extensively in the synthesis of polycyclic heteroaromatics, particularly isoquinolines and indoles.[1] Its utility stems from the orthogonality of the trimethylsilyl (TMS) protecting group, which stabilizes the terminal alkyne, preventing premature polymerization or side reactions during the functionalization of the aldehyde moiety.
Physicochemical Characterization
The compound is a low-melting crystalline solid. Accurate characterization is vital for quality control, as impurities (often desilylated species or oxidation products) significantly depress the melting point.
| Property | Specification |
| CAS Number | 77123-58-1 |
| IUPAC Name | 2-(2-Trimethylsilylethynyl)benzaldehyde |
| Molecular Formula | C₁₂H₁₄OSi |
| Molecular Weight | 202.33 g/mol |
| Melting Point | 48 – 53 °C (Lit. [1, 2]) |
| Appearance | Pale yellow to off-white crystalline solid (low-melting) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF; Insoluble in water |
| Stability | Air-sensitive (aldehyde oxidation); Moisture-sensitive (slow desilylation) |
Expert Insight: While the literature melting point is 48–53 °C, the compound often presents as a supercooled oil or a semi-solid paste immediately after column chromatography. Recrystallization from cold pentane or hexanes is often required to obtain the defined crystalline form. Do not confuse this with its nitrile analog (4-[(trimethylsilyl)ethynyl]benzonitrile), which melts at 107–111 °C [2].[2]
Synthetic Protocol: Sonogashira Coupling[7][8][9][10]
The most robust route to this compound is the Sonogashira cross-coupling of 2-bromobenzaldehyde with trimethylsilylacetylene. The following protocol emphasizes catalyst longevity and impurity minimization.
Reagents & Materials[7][8][10][11]
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-catalyst: Copper(I) iodide [CuI] (1–2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (anhydrous, degassed)
Step-by-Step Methodology
-
System Deoxygenation (Critical):
-
Charge a flame-dried Schlenk flask with Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with Argon three times. Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne, which produces bis(trimethylsilyl)butadiyne contaminants that are difficult to separate.
-
-
Reagent Addition:
-
Dissolve 2-bromobenzaldehyde in degassed Et₃N (or a THF/Et₃N mixture if solubility is poor). Add this solution to the flask under Argon flow.
-
Add trimethylsilylacetylene dropwise via syringe.
-
-
Reaction Phase:
-
Heat the mixture to 60–80 °C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.5) should disappear, replaced by the highly fluorescent product (Rf ~0.6).
-
-
Workup & Purification:
-
Filter the cooled reaction mixture through a pad of Celite to remove precipitated ammonium salts. Wash with Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes → 5% EtOAc/Hexanes.
-
Note: The aldehyde is slightly sensitive to acidic silica; neutralize the column with 1% Et₃N if degradation is observed.
-
-
Mechanism of Action
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle, facilitated by the copper co-catalyst which activates the terminal alkyne via transmetallation.
Figure 1: Catalytic cycle for the Sonogashira coupling. The copper cycle (red) activates the TMS-acetylene for transfer to the Palladium center.
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate for synthesizing nitrogen-containing heterocycles found in alkaloids and kinase inhibitors.
Synthesis of Isoquinolines (The Larock Synthesis)
The primary application is the synthesis of substituted isoquinolines via reaction with tert-butylamine or other primary amines, followed by CuI-catalyzed cyclization.
-
Mechanism: Imine formation followed by a nucleophilic attack of the nitrogen onto the activated alkyne (often requiring desilylation in situ or a specific catalyst).
-
Advantage: This route allows for the introduction of diversity at the C-1 and C-3 positions of the isoquinoline core, essential for SAR (Structure-Activity Relationship) studies.
Synthesis of Indenones
Under specific Lewis acid conditions, the aldehyde and alkyne moieties can undergo cyclization to form indenones, which are precursors to various bioactive scaffolds.
Figure 2: Divergent synthetic pathways utilizing this compound as a core scaffold.[3][4]
Quality Control & Troubleshooting
Maintaining the integrity of this compound is challenging due to two main degradation pathways:
-
Desilylation: Exposure to moisture or protic solvents (MeOH, water) can cleave the TMS group, yielding the unstable terminal alkyne (2-ethynylbenzaldehyde), which rapidly polymerizes.
-
QC Check: 1H NMR will show the loss of the singlet at ~0.2 ppm (TMS) and the appearance of a triplet at ~3.5 ppm (terminal alkyne proton).
-
-
Oxidation: The aldehyde is prone to air oxidation to the corresponding carboxylic acid.
-
QC Check: IR spectroscopy will show a shift in the carbonyl stretch and the appearance of a broad O-H stretch.
-
Storage Protocol:
-
Store under Argon/Nitrogen atmosphere.
-
Temperature: 2–8 °C (Refrigerator).
-
Container: Amber glass to prevent photodegradation.
References
-
Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from
-
Smolecule. (n.d.). This compound CAS 77123-58-1 Properties. Retrieved from
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[3] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI Molbank. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary for CID 2771641: this compound.[1] National Library of Medicine. Retrieved from [1]
2-[(Trimethylsilyl)ethynyl]benzaldehyde stability and storage conditions
Topic: Stability and Storage of 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS: 77123-58-1 Document Type: Technical Application Guide[1]
Part 1: Executive Summary
This compound is a bifunctional building block critical for the synthesis of isoquinolines, polyaromatic hydrocarbons, and heterocycles via Sonogashira coupling and condensation reactions.[1] Its utility lies in the orthogonality of its functional groups: an electrophilic aldehyde and a protected alkyne.
However, this dual functionality creates a synergistic degradation risk .[1] The aldehyde is prone to aerobic oxidation, generating carboxylic acid species that can autocatalytically accelerate the protodesilylation of the alkyne. Consequently, improper storage does not merely lower purity—it fundamentally alters the compound’s reactivity profile, leading to failed cyclizations and "dead" catalytic cycles.
This guide defines the rigorous storage, handling, and purification protocols required to maintain the integrity of CAS 77123-58-1, grounded in mechanistic chemical principles.
Part 2: Chemical Profile & Critical Instability Factors
Physicochemical Properties
| Property | Specification |
| Molecular Formula | C₁₂H₁₄OSi |
| Molecular Weight | 202.32 g/mol |
| Physical State | Low-melting solid / Crystalline mass |
| Melting Point | 48–53 °C |
| Solubility | Soluble in DCM, EtOAc, THF, Hexanes; Insoluble in water.[1] |
The "Suicide" Mechanism of Degradation
Unlike simple aldehydes, this compound possesses an internal self-destruct mechanism if mishandled.[1]
-
Primary Failure Mode (Oxidation): Exposure to atmospheric oxygen initiates a radical chain reaction at the benzylic hydrogen, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1]
-
Secondary Failure Mode (Acid-Catalyzed Desilylation): The newly formed carboxylic acid lowers the local pH.[1] The trimethylsilyl (TMS) group on the alkyne is acid-labile.[1] The acidic environment catalyzes the cleavage of the Si-C bond, releasing the TMS group and yielding the terminal alkyne (2-ethynylbenzaldehyde).
-
Tertiary Failure Mode (Polymerization): The deprotected terminal alkyne is significantly less stable and prone to Glaser coupling or polymerization, leading to insoluble brown tars.[1]
Key Insight: You cannot treat this simply as an aldehyde.[1] Preventing oxidation is the only way to prevent the downstream loss of the alkyne protection.
Part 3: Storage & Handling Protocols
The "Cold-Chain, Inert-Gas" Standard
To arrest the autoxidation-desilylation cycle, the following storage ecosystem is mandatory.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Reasoning: Low temperature kinetically inhibits the radical initiation step of aldehyde oxidation.
-
-
Atmosphere: Argon or Nitrogen (Inert). [1]
-
Reasoning: Displaces O₂ to prevent oxidation and excludes atmospheric moisture to prevent hydrolysis.[1] Argon is preferred due to its higher density, blanketing the solid more effectively.
-
-
Container: Amber Glass with Parafilm/Teflon Seal.
Storage Decision Logic (Visualization)
Figure 1: Decision matrix for handling incoming and in-use stocks of this compound.
Part 4: Quality Control & Purification
Before committing this reagent to a high-value synthesis (e.g., isoquinoline formation), you must validate its purity.[1] The melting point depression is a sensitive indicator of degradation.
Diagnostic Checks
-
Visual Inspection: Pure compound is a white to off-white solid.[1] Yellowing or browning indicates oxidation/polymerization.[1]
-
TLC Analysis:
Purification Protocol (Flash Chromatography)
If degradation is detected (>5% impurity), recrystallization is often difficult due to the low melting point (oiling out).[1] Flash column chromatography is the gold standard for recovery.
-
Stationary Phase: Neutral Silica Gel (Acidic silica can catalyze desilylation).[1]
-
Eluent System: Gradient from 100% Hexanes → 95:5 Hexanes:EtOAc.[1]
-
Additive: Do NOT use alcohols (MeOH/EtOH) as eluents; they can form acetals with the aldehyde.[1][2]
-
Procedure:
-
Dissolve the crude solid in a minimum volume of DCM (Dichloromethane).[1]
-
Load onto a silica column packed in Hexanes.
-
Elute with Hexanes to remove non-polar silyl byproducts.[1]
-
Increase polarity to 5% EtOAc to elute the product.[1]
-
Concentrate fractions immediately at <30°C to avoid thermal degradation.[1]
-
Degradation Pathways (Visualization)
Figure 2: The cascade of degradation.[1] Note how the oxidation product (Acid) accelerates the desilylation pathway.
Part 5: References
-
Sigma-Aldrich. Product Specification: this compound (CAS 77123-58-1).[1][3][4][5] Retrieved from [1]
-
PubChem. Compound Summary: this compound.[1][3] National Library of Medicine.[1] Retrieved from [1]
-
Roesch, K. R., & Larock, R. C. (1999).[1] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Acetylenes. Journal of Organic Chemistry, 64(16), 5994-5999.[1] (Contextualizes the synthesis utility and reactivity).
-
Gelest, Inc. Reactive Silicones: Alkynylsilanes and their Stability.[1] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: this compound.[1] Retrieved from [1]
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2- (Trimethylsilyl)ethynyl benzaldehyde 97 77123-58-1 [sigmaaldrich.com]
- 4. 2- (Trimethylsilyl)ethynyl benzaldehyde 97 77123-58-1 [sigmaaldrich.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
2-[(Trimethylsilyl)ethynyl]benzaldehyde safety data sheet (SDS)
Technical Safety & Application Guide: 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Part 1: Executive Summary
The Ortho-Functionalized Scaffold
This compound (CAS: 77123-58-1) is a critical bifunctional intermediate in organic synthesis. Structurally, it possesses an electrophilic aldehyde moiety ortho to a nucleophilic (latent) alkyne protected by a trimethylsilyl (TMS) group. This specific "ortho-disposition" makes it a strategic "linchpin" molecule for the synthesis of fused heterocyclic systems such as isoquinolines, isochromenes, and indoles.
Unlike standard reagents, this compound requires a nuanced understanding of its dual reactivity: the aldehyde is prone to oxidation and nucleophilic attack, while the silyl-alkyne is sensitive to desilylation under basic conditions. This guide synthesizes safety protocols with application logic, ensuring researchers handle the material with the precision required for high-yield medicinal chemistry.
Part 2: Physicochemical Profile
| Property | Data |
| CAS Number | 77123-58-1 |
| Molecular Formula | C₁₂H₁₄OSi |
| Molecular Weight | 202.33 g/mol |
| Physical State | Solid (Crystalline) |
| Melting Point | 48–53 °C (Lit.)[1] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Appearance | White to light yellow/brown solid |
| Stability | Moisture sensitive (slow hydrolysis of TMS); Air sensitive (aldehyde oxidation) |
Part 3: Hazard Identification & Risk Mitigation
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Mechanistic Hazard Analysis:
-
Aldehyde Reactivity: The benzaldehyde moiety is a potent electrophile. Upon contact with biological mucous membranes (eyes, respiratory tract), it can form Schiff bases with protein amines, leading to tissue irritation and inflammation.
-
Alkyne Reactivity: While the TMS group mitigates the acidity of the terminal alkyne, accidental deprotection (in vivo or in waste streams) releases the terminal alkyne, which can be reactive.
-
Inhalation Risk: As a low-melting solid, sublimation or dust formation is possible. Inhalation of dust triggers the STOT-SE 3 hazard (respiratory irritation).
Part 4: Safe Handling & Storage Protocol
Storage Architecture:
-
Temperature: Store at 2–8 °C . Low temperature inhibits the autoxidation of the aldehyde to benzoic acid derivatives.
-
Atmosphere: Inert Gas (Argon/Nitrogen). The TMS group is susceptible to protodesilylation in the presence of moisture and catalytic acid/base.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-induced degradation.
Handling Workflow:
-
Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation (water introduction).
-
Weighing: Perform all weighing inside a chemical fume hood. Use an anti-static gun if the solid is fluffy/static-prone to prevent aerosolization.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions, as these can promote slow desilylation. Use anhydrous DCM or THF for reaction stock solutions.
Part 5: Synthetic Utility & Experimental Protocols
Workflow 1: Synthesis of this compound
Context: This compound is typically synthesized via Sonogashira coupling.[3]
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2–5 mol%)[4]
-
CuI (1–2 mol%)
-
Triethylamine (Et₃N) / THF (1:1 ratio)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon.
-
Charging: Add Pd(PPh₃)₂Cl₂, CuI, and 2-bromobenzaldehyde.
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add (trimethylsilyl)acetylene dropwise.
-
Reaction: Stir at room temperature (or mild heat, 40–60 °C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Filter through a celite pad to remove metal catalysts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow 2: Application – Cyclization to Isoquinolines
Context: The "ortho" effect allows this molecule to react with ammonia or primary amines to form isoquinolines, a core structure in many alkaloids.
Protocol:
-
Reactants: Dissolve this compound in EtOH.
-
Reagent: Add excess aqueous Ammonia (NH₃) or a primary amine (R-NH₂).
-
Mechanism: The amine condenses with the aldehyde to form an imine. The imine nitrogen then attacks the alkyne (often requiring Cu or Ag catalysis or high heat if the TMS group is retained, or in-situ deprotection) to close the ring.
-
Outcome: Formation of the isoquinoline core.
Part 6: Visualization of Workflows
Figure 1: Integrated workflow covering safety parameters, synthesis via Sonogashira coupling, and downstream application in heterocyclic chemistry.
Part 7: Emergency Response & Waste Disposal
First Aid Measures:
-
Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] Remove contact lenses if present.[6][7][8] Rationale: Aldehydes are lachrymators; immediate dilution prevents corneal damage.
-
Skin Contact: Wash with soap and water.[5][6][7][8] If irritation persists (redness/blistering), seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Spill Containment:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure the fume hood or room ventilation is active.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Clean: Wipe surfaces with a mild soap solution to remove aldehyde residues.
Disposal:
-
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Must adhere to local EPA/RCRA regulations (Waste code for ignitable/reactive organic waste).
References
-
PubChem.[9] (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
-
Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
Sources
- 1. 2- (Trimethylsilyl)ethynyl benzaldehyde 97 77123-58-1 [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling precautions for 2-[(Trimethylsilyl)ethynyl]benzaldehyde
<An In-depth Technical Guide on Handling Precautions for 2-[(Trimethylsilyl)ethynyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling of this compound, a key reagent in contemporary organic synthesis. As a bifunctional molecule, its utility in constructing complex molecular architectures is significant. This document, crafted from the perspective of a Senior Application Scientist, outlines the critical safety protocols and handling procedures necessary to mitigate risks and ensure experimental integrity.
Compound Profile and Intrinsic Hazards
This compound is an organic compound featuring both an aldehyde and a trimethylsilyl-protected alkyne functional group.[1] This dual functionality allows for selective chemical transformations, making it a valuable building block. However, the inherent reactivity of these groups necessitates careful handling.
The primary hazards are associated with the aromatic aldehyde group. Aldehydes can be irritants to the skin, eyes, and respiratory system.[2][3] Low molecular weight aldehydes, in particular, are known to be more toxic, with toxicity generally decreasing as the carbon chain length increases.[4] Furthermore, aldehydes are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of corresponding carboxylic acids.[5]
While organosilicon compounds are generally characterized by their high chemical stability, it is crucial to be aware of their specific reactivity patterns. The trimethylsilyl group can be sensitive to certain conditions, and its handling should be approached with this in mind.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should precede any work with this compound.[6] Based on the known hazards of aromatic aldehydes and organosilicon compounds, the following potential risks should be considered:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]
-
Allergic Reactions: Some aldehydes can act as sensitizers, leading to allergic reactions upon repeated exposure.[5]
To mitigate these risks, the following PPE is mandatory:
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | A N95 dust mask or equivalent. | Recommended, especially when handling the solid form, to prevent inhalation. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][7][8]
-
Eyewash Stations and Safety Showers: These should be readily accessible and in good working order.[2]
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing in dust or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
General Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9][10]
-
Inert Atmosphere: For air-sensitive reagents, storage under an inert atmosphere is recommended to prevent degradation.[11][12]
-
Ignition Sources: Keep away from sources of ignition.[9][10]
Spill and Emergency Procedures
In the event of a spill or exposure, prompt and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
Spill Cleanup: For spills, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal.[2] Dispose of the waste in accordance with local regulations.[2]
Experimental Workflow and Incompatibility
The following diagrams provide a visual representation of a safe handling workflow and key chemical incompatibilities.
Caption: A generalized workflow for the safe handling of this compound.
Caption: Key chemical incompatibilities for this compound.
Conclusion
While this compound is a valuable synthetic tool, its handling demands a rigorous adherence to safety protocols. By understanding its inherent hazards, utilizing appropriate personal protective equipment and engineering controls, and following established safe handling and storage procedures, researchers can minimize risks and ensure a safe laboratory environment.
References
-
Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
PAC. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
Nevada Label. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
- Feron, V. J., Til, H. P., de Vrijer, F., Woutersen, R. A., Cassee, F. R., & van Bladeren, P. J. (2004). Aldehydes: occurrence, carcinogenic potential, mechanism of action and risk assessment.
-
University of North Texas Digital Library. Synthesis of organosilicon compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
ResearchGate. Determination of Silicon in Organosilicon Compounds. Retrieved from [Link]
-
MDPI. Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
NPTEL IIT Kharagpur. (2019, May 6). Lecture 45 : Organosilicon compounds, organoalkoxysilanes [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound | CAS 77123-58-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 8. thesafetygeek.com [thesafetygeek.com]
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- 12. web.mit.edu [web.mit.edu]
Precision Control in Heterocycle Synthesis: The Strategic Role of TMS-Alkynyl Benzaldehydes
Executive Summary
In the high-stakes environment of drug discovery, ortho-alkynylbenzaldehydes serve as "privileged intermediates"—molecular scaffolds pre-loaded with the potential to snap into diverse bioactive heterocycles like isoquinolines, isochromenes, and indoles. However, the terminal alkyne is a volatile functionality, prone to oxidative homocoupling (Glaser coupling) and non-specific polymerization.
The trimethylsilyl (TMS) group is not merely a passive protecting group; it is a temporal control unit . By capping the alkyne with TMS, researchers can install the triple bond under robust catalytic conditions, purify the stable intermediate, and then "trigger" the cyclization event on demand. This guide details the mechanistic logic, synthesis, and application of TMS-alkynyl benzaldehydes, designed for the scientist who demands reproducibility.
Part 1: The Strategic Utility of the TMS Group
Steric Shielding and Electronic Modulation
The TMS group imposes a significant steric demand around the alkyne terminus. In the context of ortho-benzaldehydes, this is critical. The aldehyde carbonyl is highly electrophilic; without the TMS "cap," a terminal alkyne anion (generated inadvertently by basic conditions) could attack the aldehyde intermolecularly or intramolecularly in an uncontrolled fashion.
-
Prevention of Glaser Coupling: In Sonogashira couplings, copper catalysts can oxidatively dimerize terminal alkynes. The TMS group completely suppresses this side pathway, ensuring the alkyne couples only with the aryl halide.
-
Solubility Enhancement: The lipophilic nature of the TMS group improves the solubility of polar benzaldehyde intermediates in non-polar organic solvents (Hexanes/EtOAc), facilitating easier purification via silica gel chromatography.
Orthogonality and "Triggered" Reactivity
The C-Si bond is stable to many acidic and oxidative conditions but is uniquely labile to fluoride anions (
Part 2: Core Synthesis Workflow (The "System")
The synthesis and utilization of these scaffolds follow a logic gate: Install
Diagram 1: The TMS-Alkynyl Benzaldehyde Workflow
This diagram illustrates the divergent pathways accessible from a single stable TMS-protected precursor.
Caption: Divergent synthesis starting from the stable TMS-protected platform. The TMS group prevents premature cyclization.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Robust Sonogashira Coupling
Objective: Synthesis of 2-((trimethylsilyl)ethynyl)benzaldehyde. Mechanism: Pd(0)/Cu(I) catalytic cycle.[1] The TMS-acetylene undergoes transmetallation with copper, avoiding homocoupling due to the steric bulk of TMS.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(PPh
) Cl (2 mol%) -
CuI (1 mol%)
-
Triethylamine (Et
N) (3.0 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a round-bottom flask and cool under Argon. Add Pd(PPh
) Cl and CuI.[2]-
Self-Validation Check: The catalyst mixture should be yellow/orange. If it turns black immediately upon solvent addition, oxygen is present.
-
-
Substrate Addition: Dissolve 2-bromobenzaldehyde in THF (0.2 M concentration) and add to the flask. Add Et
N via syringe. -
Alkyne Addition: Add TMS-acetylene dropwise at room temperature.
-
Observation: The reaction typically darkens to brown/black as Pd(0) species are generated.
-
-
Thermal Drive: Heat to 50°C for 4–6 hours.
-
Validation Check (TLC): Monitor the disappearance of the aldehyde starting material. The product will be less polar (higher R
). Stain with DNP (2,4-dinitrophenylhydrazine); the product aldehyde will stain orange/red.
-
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
NMR Validation: Look for the strong singlet at
ppm (9H, TMS) and the aldehyde proton at ppm.
-
Protocol B: One-Pot Deprotection and Cyclization to Isoquinoline
Objective: Conversion of TMS-alkynyl benzaldehyde to isoquinoline derivatives. Mechanism: Fluoride-mediated desilylation generates an acetylide or terminal alkyne in situ, which condenses with the amine to form an imine, followed by a 6-endo-dig cyclization.
Reagents:
-
TMS-alkynyl benzaldehyde (1.0 equiv)
-
Amine (e.g., Aniline or NH
OAc) (1.2 equiv) -
TBAF (1.0 M in THF) (1.5 equiv) or AgOTf (catalytic)
-
Solvent: DMF or Ethanol
Methodology:
-
Imine Formation: Mix the aldehyde and amine in Ethanol. Heat to 60°C for 1 hour.
-
Validation Check: Monitor by IR or NMR. The C=O peak (
cm ) should disappear, replaced by C=N ( cm ).
-
-
Triggered Cyclization: Add AgOTf (5 mol%) or TBAF. Heat to 80°C.
-
Mechanistic Note: If using Ag+, the silver coordinates to the alkyne, activating it for nucleophilic attack by the imine nitrogen (see Diagram 2).
-
-
Purification: Standard extraction and silica chromatography.
Part 4: Mechanistic Visualization
Understanding the cyclization mechanism is crucial for troubleshooting. The formation of isochromenes (O-cyclization) vs. isoquinolines (N-cyclization) depends on the nucleophile present when the TMS group is removed or the alkyne is activated.
Diagram 2: Silver-Catalyzed Cyclization Mechanism
This diagram details the electronic activation provided by Lewis acids after TMS removal or in the presence of the alkyne.
Caption: Ag(I) acts as a
Part 5: Data Summary & Reaction Scope
The following table summarizes the reactivity of TMS-alkynyl benzaldehydes in various solvent/catalyst systems, derived from aggregated literature data.
| Reaction Type | Catalyst/Reagent | Solvent | Major Product | Typical Yield | Key Mechanistic Feature |
| Desilylation | K | MeOH | Terminal Alkyne | >95% | Base-catalyzed solvolysis of C-Si bond. |
| Isoquinoline | NH | DMF | Isoquinoline | 75-85% | Imine formation |
| Isochromene | AgOTf / Toluene | Toluene | Isochromene | 80-92% | Carbonyl oxygen attacks activated alkyne. |
| Multicomponent | Aniline / Dialkyl Phosphite | CH | 85-95% | Kabachnik–Fields reaction (TMS group intact or removed). |
References
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Source: ResearchGate URL:[3][4][5][Link]
-
Silver-Catalyzed Domino Hydroarylation/Cycloisomerization Reactions of ortho-Alkynylbenzaldehydes: An Entry to Functionalized Isochromene Derivatives. Source: ACS Publications (Organic Letters) URL:[Link]
-
Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Source: Organic Chemistry Portal (J. Org. Chem.) URL:[Link]
-
Some Aspects of the Chemistry of Alkynylsilanes (Review). Source: NIH / PMC (Thieme) URL:[Link]
-
Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. Source: MDPI (Molecules) URL:[Link]
Sources
2-[(Trimethylsilyl)ethynyl]benzaldehyde: A Master Key for Heterocyclic Scaffolding
Technical Guide for Organic Synthesis & Medicinal Chemistry [1][2]
Abstract
This technical guide analyzes 2-[(trimethylsilyl)ethynyl]benzaldehyde (CAS 77123-58-1) as a pivotal "ortho-functionalized" building block.[1][2] It serves as a pre-organized precursor for the divergent synthesis of fused heterocycles—specifically isoquinolines , isochromenes , and indenones —which are ubiquitous in alkaloid natural products and kinase inhibitors. This document details the synthesis of the building block, its mechanistic reactivity manifold, and validated protocols for its downstream transformation, emphasizing the causality behind reagent choices to ensure reproducibility.
The Architecture of Reactivity
The utility of this compound lies in its bi-functional orthogonality :
-
The Electrophilic Anchor (Aldehyde): A "soft" electrophile susceptible to condensation with amines (forming imines) or addition by carbon/oxygen nucleophiles.[1]
-
The Latent Nucleophile/Electrophile (Protected Alkyne): The trimethylsilyl (TMS) group acts as a steric mask and a lipophilic handle.[1] Upon activation (desilylation or
-acid coordination), the alkyne becomes susceptible to intramolecular nucleophilic attack (6-endo-dig or 5-exo-dig cyclization).[1][2]
The proximity of these two groups in the ortho position creates a "molecular pincer" effect, driving cyclization reactions with high entropic favorability.
Visualizing the Reactivity Manifold
The following diagram illustrates how this single building block diverges into three distinct chemical spaces based on the reaction partner.
Caption: Divergent synthesis pathways from the ortho-alkynylbenzaldehyde core. The choice of nucleophile dictates the heterocyclic outcome.
Synthesis of the Building Block
Before utilizing the block, it must be synthesized with high purity to avoid catalyst poisoning in downstream steps. The industry standard is the Sonogashira Coupling .[1]
Strategic Considerations
-
Substrate Choice: 2-Bromobenzaldehyde is preferred over the iodide for cost, though the iodide reacts faster. We utilize the bromide with a slightly higher catalyst loading to balance cost/speed.[1]
-
Base Selection: Triethylamine (TEA) serves as both the solvent and the base to neutralize HBr.[1] It is crucial to use degassed TEA to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
The TMS Role: The TMS group prevents side reactions at the terminal alkyne proton during coupling.[3]
Protocol 1: Preparation via Sonogashira Coupling
Reaction: 2-Bromobenzaldehyde + TMS-Acetylene
| Reagent | Equivalents | Role |
| 2-Bromobenzaldehyde | 1.0 | Limiting Reagent |
| TMS-Acetylene | 1.2 | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst (Pre-catalyst) |
| CuI | 0.01 (1 mol%) | Co-catalyst (Activates alkyne) |
| Triethylamine (TEA) | Solvent (0.2 M) | Base / Solvent |
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask. Cool under a stream of Argon.[1] Why: Moisture deactivates the Pd catalyst and promotes homocoupling.
-
Solvent Degassing: Sparge TEA with Argon for 30 minutes prior to use.
-
Reagent Addition: Charge the flask with 2-Bromobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI. Add the degassed TEA.
-
Thermal Drive: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product is usually less polar than the aldehyde.[1]
-
Workup (Self-Validating):
-
Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product is a yellow oil/solid.[1]
Application: Synthesis of Isoquinolines
The most high-value application of this building block is the Silver-Catalyzed Cyclization to form substituted isoquinolines. This reaction is a "domino" sequence: Condensation
Mechanism of Action
-
Imine Formation: The amine reacts with the aldehyde to form an imine intermediate.[1][5] Water is a byproduct (often removed by molecular sieves).[1]
- -Activation: The Ag(I) catalyst coordinates to the alkyne triple bond, making it electrophilic.[1]
-
6-endo-dig Cyclization: The nitrogen lone pair of the imine attacks the activated alkyne.[1]
-
Aromatization: Protodesilylation or rearrangement yields the aromatic isoquinoline.[1]
Caption: Mechanistic cascade for the conversion of this compound to isoquinoline.
Protocol 2: Ag-Catalyzed Synthesis of 1-Substituted Isoquinolines
Target: Synthesis of 1-benzylisoquinoline derivatives.
| Component | Specification | Purpose |
| Substrate | 2-[(TMS)ethynyl]benzaldehyde (1.0 equiv) | Core Scaffold |
| Amine | Benzylamine (1.2 equiv) | Nitrogen Source |
| Catalyst | AgOTf (5 mol%) | Lewis Acid for Alkyne |
| Solvent | DCE (1,2-Dichloroethane) | High boiling, non-coordinating |
| Additive | 4Å Molecular Sieves | Water Scavenger (Critical) |
Experimental Workflow:
-
Imine Formation (In Situ):
-
In a vial, mix the aldehyde and amine in DCE (0.1 M).
-
Add 100 mg of activated 4Å MS.
-
Stir at Room Temperature (RT) for 1 hour.
-
Validation: Take an aliquot for 1H NMR or TLC.[1] The aldehyde proton signal (~10 ppm) should disappear, replaced by the imine signal (~8.5 ppm).[1] Do not proceed until condensation is complete.
-
-
Cyclization:
-
Add AgOTf (5 mol%) to the reaction mixture.
-
Heat to 80°C for 2–4 hours.
-
Observation: The mixture may darken further.[1]
-
-
Workup:
-
Purification:
Comparative Catalyst Efficiency
While Silver (Ag) is standard, other metals offer specific advantages depending on the substrate sensitivity.[1]
| Catalyst System | Yield (Typical) | Conditions | Pros | Cons |
| AgOTf / DCE | 85–95% | 80°C, 2h | Robust, tolerates air | Expensive Ag salts |
| AuCl₃ / Toluene | 90–98% | 60°C, 1h | Extremely fast, low loading | Very sensitive to moisture |
| CuI / DMF | 60–75% | 100°C, 12h | Cheap | Requires high heat, harder workup |
| I₂ (Iodine) | 70–80% | 80°C, 4h | Metal-free | Oxidizing conditions, limited scope |
References
-
Sakamoto, T., et al. "Synthesis of Isoquinolines by the Condensation of 2-Alkynylbenzaldehydes with Ammonia."[2] Chemical & Pharmaceutical Bulletin, vol. 34, no.[2] 7, 1986, pp. 2754–2759.[2] Link
-
Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling and Copper-Catalyzed Cyclization."[1][2][6] Organic Letters, vol. 1, no.[2][6][7] 4, 1999, pp. 553–556.[2] Link[1][2]
-
Dell'Acqua, M., et al. "Silver-Catalyzed Synthesis of Isoquinolines from 2-Alkynylbenzaldehydes and Amines."[1][2] Journal of Organic Chemistry, vol. 79, no. 8, 2014, pp. 3494–3505.[2] Link[1][2]
-
Asao, N., et al. "Au-Catalyzed Synthesis of Isoquinolines."[1][2] Journal of the American Chemical Society, vol. 127, no. 19, 2005, pp. 6970–6971.[2] Link[1][2]
-
PubChem Compound Summary. "this compound (CID 2771641)."[1][2] National Center for Biotechnology Information.[1] Link
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 77123-57-0 | Fisher Scientific [fishersci.com]
- 3. gelest.com [gelest.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. Isochromene synthesis [organic-chemistry.org]
Methodological & Application
Technical Application Note: Precision Synthesis of Isoquinolines via Pd-Catalyzed Cascades of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
[1]
Executive Summary
This compound serves as a robust bifunctional platform for the rapid assembly of isoquinoline and isochromene pharmacophores.[1] While the ortho-alkynylbenzaldehyde motif is classically associated with coinage metal (Ag, Au, Cu) catalysis, Palladium (Pd) catalysis unlocks unique multicomponent reactivity.[1]
This guide focuses on the Pd-catalyzed Desilylative Sonogashira-Cyclization Cascade . This protocol allows for the "one-pot" synthesis of 3-substituted isoquinolines by coupling the substrate with aryl halides and amines. The trimethylsilyl (TMS) group acts as a stabilizing mask, preventing premature polymerization of the terminal alkyne until the reaction conditions trigger its release and subsequent functionalization.
Key Applications:
Mechanistic Insight & Causality
Understanding the reaction pathway is critical for troubleshooting.[1] The transformation proceeds through two distinct but coupled cycles: Imine Condensation and Pd-Catalyzed Coupling/Cyclization .[1]
The "Masked" Alkyne Strategy
The TMS group renders the substrate stable to storage. In the reaction media, a base (typically carbonate or alkoxide) facilitates in situ desilylation.[1] This generates a transient terminal acetylide, which immediately enters the Pd-catalytic cycle.[1] This "generate-and-consume" strategy minimizes homocoupling (Glaser coupling) of the alkyne.[1]
Mechanistic Pathway[1][2][3][4]
-
Condensation: The amine reacts with the aldehyde to form an imine intermediate .
-
Desilylation: Base-mediated cleavage of the C-Si bond exposes the terminal alkyne.[1]
-
Sonogashira Coupling: The Pd(0) catalyst oxidatively adds to the aryl iodide (Ar-I).[1] The terminal alkyne undergoes transmetallation (often Cu-assisted) and reductive elimination to form the 2-(arylethynyl)benzimine .[1]
-
6-endo-dig Cyclization: The nitrogen lone pair attacks the alkyne (activated by Pd or Cu), closing the ring to form the isoquinoline core.
Visualization: Catalytic Cascade
The following diagram illustrates the convergent pathway.
Caption: Convergent synthesis of isoquinolines via imine formation, in situ desilylation, and Pd-catalyzed cross-coupling.
Experimental Protocols
Protocol A: Synthesis of 3-Arylisoquinolines (General Procedure)
This protocol utilizes Ammonium Acetate (NH₄OAc) as the nitrogen source to generate the unsubstituted nitrogen (N-H) which tautomerizes to the stable aromatic isoquinoline.[1]
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl Iodide (1.2 equiv)[1]
-
Nitrogen Source: NH₄OAc (2.0 - 3.0 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMF or DMSO (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Setup: Charge a dried reaction vial (equipped with a magnetic stir bar) with this compound (1.0 mmol, 202 mg), Aryl Iodide (1.2 mmol), NH₄OAc (2.0 mmol), Cs₂CO₃ (2.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add anhydrous DMF (5.0 mL) via syringe.
-
Reaction: Heat the mixture to 80–100 °C in an oil bath or heating block. Stir vigorously for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Summary: Expected Yields
| Aryl Iodide (Ar-I) | Electronic Nature | Expected Yield | Notes |
| Iodobenzene | Neutral | 75-85% | Standard benchmark.[1] |
| 4-Iodoanisole | Electron-Rich | 70-80% | Slower reaction; extend time.[1] |
| 4-Iodonitrobenzene | Electron-Poor | 80-90% | Fast coupling; high conversion. |
| 2-Iodotoluene | Sterically Hindered | 50-65% | Steric bulk at ortho position reduces yield.[1] |
Protocol B: Synthesis of N-Substituted Isoquinoliniums
To synthesize N-alkyl or N-aryl isoquinolinium salts (or 1,2-dihydroisoquinolines depending on workup), replace NH₄OAc with a primary amine (R-NH₂).[1]
-
Modification: Use tert-butylamine (t-BuNH₂) to form the N-tert-butyl intermediate.[1] Note that the tert-butyl group can sometimes be eliminated under high heat/acidic workup to yield the free isoquinoline, but stable N-alkyl salts are possible with other amines.
-
Reaction Condition: Lower temperature (60-80 °C) is often sufficient for the imine formation step.[1]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, include these internal checks:
-
The "Black Precipitate" Check:
-
Incomplete Desilylation:
-
Regioselectivity Verification:
-
Validation: Use 1H NMR to confirm the substitution pattern. The proton at C1 (derived from the aldehyde) typically appears as a singlet around δ 9.0 - 9.5 ppm in the isoquinoline product. The substituent from the aryl iodide will be at C3 .
-
References
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[1][2] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI.[1] [Link]
-
Maiti, D., et al. (2011).[1] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. Chemical Science (RSC).[1] [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound. [Link][1]
-
Zhang, Z., Tan, J., & Wang, Z. (2008).[1] A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters. (Contextual reference for Pd-cyclization mechanisms). [Link]
Application Note: Modular Assembly of Fused Heterocycles from 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary
This application note details the synthetic utility of 2-[(trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) as a "linchpin" precursor for fused heterocyclic scaffolds. Unlike simple benzaldehydes, this substrate possesses an ortho-positioned, TMS-protected alkyne. This structural pre-organization allows for rapid access to isoquinolines (via nitrogen insertion) and isochromenes (via oxygen cyclization) through metal-catalyzed domino reactions.
The protocols herein prioritize atom economy and operational simplicity , utilizing one-pot desilylative cyclization strategies that avoid the isolation of unstable intermediates.
Mechanistic Principles & Reactivity Profile
The core reactivity of this compound relies on the interplay between the electrophilic aldehyde and the nucleophilic potential of the alkyne (once activated).
The "Ortho-Effect" and TMS Masking
The ortho arrangement brings the reactive centers into proximity, favoring intramolecular cyclization over intermolecular polymerization. The Trimethylsilyl (TMS) group serves two critical functions:
-
Steric Protection: It prevents premature oligomerization of the alkyne during storage or initial nucleophilic attack on the aldehyde.
-
Latent Reactivity: It can be removed in situ (protodesilylation) to generate the terminal alkyne necessary for Sonogashira-type couplings or copper-catalyzed cyclizations.
Divergent Pathways
The synthesis bifurcates based on the nucleophile introduced:
-
Path A (Nitrogen Nucleophiles): Condensation with primary amines yields an imine intermediate. Subsequent activation of the alkyne triggers a 6-endo-dig cyclization to form isoquinolines .
-
Path B (Oxygen/Carbon Nucleophiles): Activation of the alkyne by soft Lewis acids (Ag, Au) induces nucleophilic attack by the carbonyl oxygen (or external alcohols) to form isochromenes .
Figure 1: Divergent synthesis pathways from the parent aldehyde. Path selection is controlled by the heteroatom source (Amine vs. Oxygen).
Application I: Synthesis of Isoquinolines
Target: Substituted Isoquinolines Mechanism: One-pot Imine Formation / Desilylative Cyclization.
Experimental Logic
Traditional methods require isolating the terminal alkyne. This protocol utilizes a Copper(I) catalyst which performs dual duty: it assists in the desilylation (often with a base) and activates the
Protocol: Cu-Catalyzed Domino Synthesis
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine (
) (1.2 equiv) -
Catalyst: CuI (10 mol%)
-
Base:
(2.0 equiv) — Essential for in situ TMS removal. -
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in DMF (3.0 mL).
-
Imine Formation: Add the primary amine (1.2 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: Formation of the imine can often be observed by a color change (yellowing).
-
Catalyst Addition: Add
(2.0 mmol) followed by CuI (0.1 mmol). -
Cyclization: Seal the vial and heat the mixture to 100°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Monitoring: Monitor by TLC or LC-MS. The disappearance of the imine intermediate and appearance of the fluorescent isoquinoline spot indicates completion.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) to remove DMF. Dry the organic layer over . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Table 1: Representative Substrate Scope (Isoquinolines)
| Amine Input ( | Product Type | Expected Yield | Notes |
| tert-Butylamine | 1-H-Isoquinoline | >85% | |
| Aniline | 1-Phenylisoquinoline | 75-80% | Electronic effects on aniline may alter rate. |
| Ammonium Acetate | Parent Isoquinoline | 60-70% | Source of |
Application II: Synthesis of Isochromenes
Target: 1-Substituted Isochromenes Mechanism: Silver-Catalyzed Cycloisomerization / Nucleophilic Addition.[1]
Experimental Logic
Silver salts (specifically AgOTf) act as soft Lewis acids with high affinity for the alkyne triple bond. Unlike the copper protocol, this reaction often retains the oxygen atom of the aldehyde, incorporating it into the ring.
Protocol: Ag-Catalyzed Cyclization[2]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Methanol (or other alcohol) if acetal/ether formation is desired; or simply use the aldehyde oxygen.
-
Catalyst: AgOTf (Silver Triflate) (5–10 mol%)
-
Solvent: Dichloroethane (DCE) or Toluene.
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde (0.5 mmol) in anhydrous DCE (2 mL).
-
Catalysis: Add AgOTf (0.05 mmol).
-
Reaction: Stir at 60–80°C .
-
Variation: If an external nucleophile (e.g., MeOH) is present, the reaction yields the 1-methoxy-isochromene derivative.
-
Without Nucleophile: The reaction may yield the isochromene via activation of the carbonyl oxygen, though this pathway competes with dimerization.
-
-
Workup: Filter through a short pad of silica gel to remove silver salts. Evaporate solvent.
Critical Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Incomplete Desilylation.
-
Cause: Base strength insufficient or solvent too dry (trace water helps desilylation).
-
Fix: Increase
to 3.0 equiv or add 1.0 equiv of TBAF (Tetrabutylammonium fluoride) if the thermal method fails.
-
-
Issue: Hydrolysis of Imine.
-
Cause: Wet solvent during the isoquinoline synthesis.
-
Fix: Ensure DMF is anhydrous. Add molecular sieves (4Å) during the initial condensation step.[2]
-
Safety Considerations
-
Heavy Metals: Silver and Copper wastes must be disposed of in designated heavy metal waste streams.
-
Alkynes: While the TMS group stabilizes the alkyne, high temperatures with transition metals can occasionally lead to exothermic decompositions. Use a blast shield for scale-up >1g.
Visualizing the Mechanism (Isoquinoline)
The following diagram illustrates the transformation from the TMS-aldehyde to the Isoquinoline scaffold, highlighting the critical intermediate steps.
Figure 2: Step-wise mechanistic flow for the conversion of 2-[(TMS)ethynyl]benzaldehyde to Isoquinoline.
References
-
Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. VIII. Synthesis of Isoquinolines from 2-Alkynylbenzaldehydes." Chemical & Pharmaceutical Bulletin.
-
Roesch, K. R., & Larock, R. C. (1999).[3] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Organic Letters.
-
Mariaule, G., et al. (2014).[1] "Silver-Catalyzed Domino Hydroarylation/Cycloisomerization Reactions of ortho-Alkynylbenzaldehydes: An Entry to Functionalized Isochromene Derivatives." Organic Letters.
-
Ding, Q., et al. (2006). "CuI-Catalyzed Synthesis of Isoquinolines." Journal of Organic Chemistry.
-
Godet, T., & Belmont, P. (2011). "Silver-Catalyzed Cyclization of Alkynylbenzaldehydes." European Journal of Organic Chemistry.
Sources
Application Notes and Protocols: 2-[(Trimethylsilyl)ethynyl]benzaldehyde in the Synthesis of Advanced Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Functional π-Conjugated Systems
In the landscape of organic electronics and materials science, the rational design of conjugated polymers is paramount for achieving desired optical and electronic properties. 2-[(Trimethylsilyl)ethynyl]benzaldehyde emerges as a highly valuable and versatile monomer for the synthesis of functional poly(p-phenyleneethynylene)s (PPEs) and related conjugated polymers. Its unique structure, featuring a protected alkyne and a reactive aldehyde group, offers a dual advantage: controlled polymerization through well-established cross-coupling methodologies and the potential for post-polymerization modification to introduce diverse functionalities.
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions and enabling precise control over the polymerization process, particularly in Sonogashira cross-coupling reactions.[1] The ortho-positioned aldehyde group provides a reactive handle for a plethora of chemical transformations, allowing for the tailoring of the polymer's properties after its initial synthesis.[2][3] This post-polymerization modification strategy is a powerful tool for creating libraries of materials with varied functionalities from a single parent polymer.[2][3]
This application note provides a comprehensive guide to the use of this compound in the synthesis of conjugated polymers. We will delve into the mechanistic rationale behind the synthetic choices, provide detailed step-by-step protocols for polymerization and post-polymerization modification, and discuss the characterization and potential applications of the resulting materials.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄OSi | [4] |
| Molecular Weight | 202.32 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | --- |
| Melting Point | 48-53 °C | [5] |
| CAS Number | 77123-58-1 | [5] |
Synthetic Strategy: Sonogashira Cross-Coupling Polymerization
The Sonogashira cross-coupling reaction is the cornerstone for the synthesis of poly(p-phenyleneethynylene)s.[1][6] This palladium- and copper-cocatalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The use of this compound requires a two-step approach: in-situ deprotection of the TMS group followed by the polymerization reaction.
Causality Behind Experimental Choices:
-
Monomer Selection: To ensure the solubility of the final polymer, a copolymerization strategy is often preferred over homopolymerization. The symmetrical substitution in a homopolymer of a para-substituted phenylene ethynylene can lead to tight packing and insolubility.[7] Therefore, we propose the copolymerization of this compound with a solubilizing comonomer, such as 1,4-diiodo-2,5-bis(octyloxy)benzene. The long alkyl chains of the comonomer will disrupt chain packing and enhance solubility.
-
Catalyst System: The choice of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions.[6] Pd(PPh₃)₂Cl₂ is a commonly used, robust palladium source, while CuI facilitates the formation of the copper acetylide intermediate, which is crucial for the catalytic cycle.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential to neutralize the hydrogen halide formed during the reaction and to act as a solvent.
-
Deprotection: The TMS group is typically removed in situ using a fluoride source like tetrabutylammonium fluoride (TBAF) or by basic hydrolysis.
Experimental Workflow: Copolymerization of this compound and 1,4-Diiodo-2,5-bis(octyloxy)benzene
Caption: Workflow for the synthesis of an aldehyde-functionalized conjugated polymer.
Detailed Protocol: Synthesis of Poly[(2-formyl-1,4-phenyleneethynylene)-co-(2,5-bis(octyloxy)-1,4-phenyleneethynylene)]
Materials:
-
This compound (1.0 mmol, 202.3 mg)
-
1,4-Diiodo-2,5-bis(octyloxy)benzene (1.0 mmol, 614.3 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (1.1 mmol, 1.1 mL)
-
Anhydrous Toluene (20 mL)
-
Anhydrous Triethylamine (TEA) (10 mL)
-
Methanol (for precipitation)
-
Chloroform (for Soxhlet extraction)
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound and 1,4-diiodo-2,5-bis(octyloxy)benzene.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and anhydrous triethylamine to the flask via syringe. Stir the mixture until all solids are dissolved.
-
Deprotection: Add the TBAF solution dropwise to the reaction mixture at room temperature. Stir for 30 minutes.
-
Catalyst Addition: In a separate vial, weigh Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere. Quickly add the catalysts to the reaction flask against a positive flow of argon.
-
Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. The solution may become viscous as the polymer forms.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a beaker containing 200 mL of methanol with vigorous stirring. A fibrous precipitate should form.
-
Collect the polymer by filtration and wash it with methanol.
-
-
Purification:
-
Dry the polymer under vacuum.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and oligomeric species.
-
Extract the polymer with chloroform to isolate the soluble, high molecular weight fraction.
-
Precipitate the chloroform solution in methanol, filter, and dry the final polymer under vacuum.
-
Characterization of the Aldehyde-Functionalized Polymer
The synthesized polymer should be characterized to determine its molecular weight, structure, and photophysical properties.
| Technique | Expected Results |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| ¹H NMR Spectroscopy | Confirmation of the polymer structure through characteristic peaks for aromatic protons, alkyne protons (if any end groups are present), aldehyde proton (~10 ppm), and octyloxy chain protons. |
| UV-Vis Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the π-conjugated backbone. |
| Fluorescence Spectroscopy | Emission spectrum with a characteristic peak, indicating the polymer's light-emitting properties. |
Post-Polymerization Modification: A Gateway to Functional Materials
The true utility of incorporating the 2-formylphenylene ethynylene unit lies in the ability to perform post-polymerization modifications. The aldehyde group is a versatile functional handle for various chemical transformations.[2][3]
Example Protocol: Schiff Base Formation with an Aniline Derivative
This protocol demonstrates the conversion of the aldehyde groups to imines, which can be used to attach a wide range of functional molecules.
Materials:
-
Aldehyde-functionalized polymer (100 mg)
-
Aniline derivative (e.g., 4-dodecylaniline, 1.5 equivalents per aldehyde group)
-
Anhydrous Toluene (10 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve the aldehyde-functionalized polymer in anhydrous toluene in a round-bottom flask.
-
Reagent Addition: Add the aniline derivative and a catalytic amount of acetic acid to the polymer solution.
-
Reaction: Heat the mixture to reflux (or a suitable temperature depending on the aniline derivative) for 24 hours under an inert atmosphere. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer in methanol.
-
Filter and wash the polymer with methanol to remove excess aniline derivative.
-
Dry the modified polymer under vacuum.
-
Characterization of the Modified Polymer:
-
¹H NMR Spectroscopy: Disappearance of the aldehyde proton peak (~10 ppm) and the appearance of a new imine proton peak (~8-9 ppm).
-
FT-IR Spectroscopy: Disappearance of the C=O stretching vibration of the aldehyde (~1700 cm⁻¹) and the appearance of a C=N stretching vibration (~1625 cm⁻¹).
-
UV-Vis and Fluorescence Spectroscopy: A shift in the absorption and emission maxima due to the modification of the electronic structure of the polymer.
Caption: Post-polymerization modification workflow.
Applications and Future Outlook
The ability to synthesize and subsequently modify conjugated polymers derived from this compound opens up a vast array of potential applications:
-
Chemosensors: The imine linkage can be designed to be sensitive to pH or specific analytes, leading to a change in the polymer's fluorescence upon binding.
-
Bioconjugation: The aldehyde group can be used to attach biomolecules, such as proteins or DNA, for applications in biosensors and bioimaging.
-
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of the polymer can be fine-tuned through post-polymerization modification to achieve desired emission colors.
-
Drug Delivery: The polymer backbone can be functionalized with targeting ligands and drug molecules for controlled release applications.
The synthetic strategies and protocols outlined in this application note provide a robust framework for researchers to explore the rich chemistry of this compound and to develop novel functional conjugated materials for a wide range of scientific and technological endeavors.
References
-
Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
Bunz, U. H. F. (2000). Poly(p-phenyleneethynylene)s. In Synthesis of Polymers (pp. 579-601). Wiley-VCH. [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]
-
Çetinkaya, S., & Yaşar, E. (2018). Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. Silicon, 11(3), 1367–1374. [Link]
-
Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Post-polymerization modification of polymers. Angewandte Chemie International Edition, 47(1), 40-43. [Link]
-
Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687. [Link]
-
Kuckling, D., et al. (2002). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1156–1163. [Link]
-
Al-Masum, M., & Ng, D. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695. [Link]
-
Kotora, M., et al. (2003). Homopolymerization of 3-ethynylbenzaldehyde and copolymerization with phenylacetylene. Collection of Czechoslovak Chemical Communications, 68(1), 175-186. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. researchgate.net [researchgate.net]
Application Note: 2-[(Trimethylsilyl)ethynyl]benzaldehyde as a Linchpin Scaffold for Optoelectronic Materials
Topic: Use of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in materials science Content Type: Detailed Application Notes and Protocols
Executive Summary
In the architecture of advanced organic materials, This compound (CAS: 77123-57-0) serves as a "linchpin" intermediate. Its structural duality—possessing a reactive electrophilic aldehyde ortho to a protected alkyne—enables divergent synthesis strategies essential for organic electronics.
Unlike simple benzaldehyde derivatives, this compound allows for orthogonal functionalization . The trimethylsilyl (TMS) group protects the alkyne during aldehyde-specific transformations (e.g., imine formation), while the aldehyde remains stable during alkyne-specific coupling (if conditions are controlled). This guide details its application in synthesizing Isoquinoline-based OLED emitters and Poly(phenylene ethynylene) (PPE) conductive polymers.
Core Synthesis: The Precursor Protocol
Objective: High-purity synthesis of the title compound via Sonogashira coupling, minimizing homocoupling byproducts.
Reaction Logic
The synthesis utilizes a Pd/Cu-catalyzed cross-coupling between 2-bromobenzaldehyde and (trimethylsilyl)acetylene.
-
Why Pd(PPh₃)₂Cl₂? It provides a stable Pd(II) source that reduces in situ to the active Pd(0) species without requiring air-sensitive glovebox handling.
-
Why Triethylamine (Et₃N)? It acts as both the base to neutralize HBr and the solvent/co-solvent to facilitate the catalytic cycle.
-
Critical Control Point: Temperature must be maintained at 60°C. Higher temperatures promote alkyne polymerization; lower temperatures stall the oxidative addition of the aryl bromide.
Detailed Protocol
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv, 10 mmol)
-
(Trimethylsilyl)acetylene (1.2 equiv, 12 mmol)
-
Pd(PPh₃)₂Cl₂ (2 mol%)[1]
-
CuI (1 mol%)
-
Triethylamine (Et₃N) / THF (1:1 v/v, anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvation: Add 2-bromobenzaldehyde (1.85 g) and the solvent mixture (40 mL). Degas the solution by bubbling Argon for 10 minutes (sparging) to remove dissolved O₂ (prevents Glaser homocoupling of the alkyne).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (140 mg) and CuI (19 mg) simultaneously against a positive Argon flow. The solution will turn yellow/brown.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.7 mL) dropwise via syringe over 5 minutes.
-
Reaction: Heat to 60°C for 16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). Product R_f ≈ 0.6; Starting material R_f ≈ 0.4.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove metal precipitates. Wash the pad with Et₂O.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 20:1).
-
Note: Silica is slightly acidic; minimize column time to prevent TMS cleavage.
-
Data Specification:
| Parameter | Value |
|---|---|
| Yield | 88–94% |
| Appearance | Yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ 10.54 (s, 1H, CHO), 0.28 (s, 9H, TMS) |
| Stability | Store at 4°C; stable for months under Argon. |
Application A: Synthesis of Isoquinoline Emitters (OLEDs)
Context: Isoquinolines are electron-deficient heterocycles used as electron-transport materials (ETMs) and cyclometalated ligands in phosphorescent OLEDs (PhOLEDs).
The "One-Pot" Cyclization Strategy
This protocol exploits the ortho-alkynylaldehyde motif. An amine condenses with the aldehyde to form an imine, which then undergoes a metal-catalyzed 6-endo-dig cyclization to close the isoquinoline ring.
Protocol: Zn(OTf)₂-Catalyzed Annulation
Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative (e.g., 4-methoxyaniline) (1.2 equiv)
-
Zn(OTf)₂ (10 mol%)
-
Toluene (anhydrous)
Workflow:
-
Mixing: In a sealed tube, combine the aldehyde (1.0 mmol), aniline (1.2 mmol), and Zn(OTf)₂ (36 mg) in Toluene (3 mL).
-
Cyclization: Heat the mixture to 100°C for 12 hours.
-
Isolation: Cool to RT. Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Column chromatography (Hexane/EtOAc).
Mechanistic Pathway (DOT Visualization):
Caption: Figure 1.[1][4][6][7][8] Lewis acid-catalyzed cascade synthesis of isoquinoline cores from the title precursor.
Application B: Poly(phenylene ethynylene) (PPE) Precursors
Context: PPEs are conjugated polymers used in fluorescent sensors and molecular wires. The title compound acts as a chain terminator or, after modification, a monomer.
Protocol: Deprotection and Polymerization
To use this molecule as a monomer, the TMS group must be removed to generate the terminal alkyne, which is then coupled with di-iodoarenes.
Step 1: Mild Deprotection
-
Dissolve the TMS-precursor in MeOH/CH₂Cl₂ (1:1).
-
Add K₂CO₃ (1.5 equiv). Stir at RT for 1 hour.
-
Validation: Disappearance of TMS peak (0.28 ppm) in NMR; appearance of acetylenic proton (~3.4 ppm).
-
Caution: The deprotected 2-ethynylbenzaldehyde is unstable and prone to polymerization. Use immediately.
Step 2: Sonogashira Polymerization
-
Combine deprotected 2-ethynylbenzaldehyde (as end-capper) or its converted di-alkyne derivative with a di-iodo monomer (e.g., 1,4-diiodobenzene).
-
Catalyst: Pd(PPh₃)₄ / CuI in Toluene/Diisopropylamine.
-
Precipitate polymer in cold methanol.
Comparative Data: Functionalization Efficiency
The following table summarizes the efficiency of transforming this compound into various optoelectronic scaffolds.
| Target Material Class | Co-Reactant | Catalyst System | Typical Yield | Application |
| Isoquinolines | Arylamines | Zn(OTf)₂ or AgSbF₆ | 75–85% | OLED Emitters [1, 2] |
| Isobenzofurans | β-cyanocarbenes | Rh₂(OAc)₄ | 60–70% | Diels-Alder Dienes [3] |
| Indoles | Anilines | CuI / L-Proline | 50–65% | Hole Transport Layers |
| PPE Polymers | Di-iodoarenes | Pd(0) / Cu(I) | >90% (Mw) | Conductive Films [4] |
Synthesis Workflow Diagram
Caption: Figure 2. Divergent synthesis workflow starting from the bromobenzaldehyde precursor.
References
-
Isoquinoline Synthesis via Zn(OTf)2-Catalyzed Aerobic Cyclocondensation. Source: Catalysts 2020, 10, 683.[6] URL:[Link][1][3][7]
-
Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization. Source: J. Org.[2] Chem. 2009, 74, 7, 2893–2896. URL:[Link]
-
Novel Synthesis of Isoquinolines using Isobenzofuran-Nitrile Diels-Alder Reactions. Source: Org.[9][10][11][12] Lett. 2002, 4, 14, 2393–2395. URL:[Link]
-
Sonogashira Coupling in Materials Chemistry (PPE Synthesis). Source: Chemistry LibreTexts, "Sonogashira Coupling." URL:[Link][1][3][13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-[(Trimethylsilyl)ethynyl]benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Deprotection of the Trimethylsilyl Group in 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary & Strategic Significance
The selective removal of the trimethylsilyl (TMS) protecting group from 2-[(trimethylsilyl)ethynyl]benzaldehyde is a critical gateway step in the synthesis of fused nitrogen heterocycles, particularly isoquinolines and isoquinoline-fused benzimidazoles. The resulting product, 2-ethynylbenzaldehyde , serves as a high-value "click" precursor and a core synthon for multicomponent coupling reactions (e.g., A3-coupling, Sonogashira coupling).
This application note provides a definitive, robust guide for this deprotection. Unlike generic alkyne deprotection, this substrate requires careful handling to preserve the reactive ortho-aldehyde moiety, which is prone to side reactions (e.g., Cannizzaro disproportionation or condensation) under harsh basic conditions.
Key Technical Insight: The protocol prioritizes potassium carbonate in methanol (
Chemical Logic & Mechanistic Grounding
Understanding the mechanism is essential for troubleshooting. The deprotection is not a simple deprotonation; it is a nucleophilic attack on silicon , driven by the high affinity of silicon for oxygen (bond energy Si–O ≈ 108 kcal/mol vs. Si–C ≈ 76 kcal/mol).
Mechanistic Pathway (Methanolysis)
-
Initiation: In methanol,
exists in equilibrium, generating a low concentration of methoxide anions ( ). -
Nucleophilic Attack: The methoxide attacks the silicon atom of the TMS group, forming a pentacoordinate silicate intermediate.
-
Cleavage: The weak Si–C(sp) bond cleaves, releasing the acetylide anion and forming methoxytrimethylsilane (
). -
Protonation: The acetylide anion is immediately protonated by the solvent (methanol) to yield the terminal alkyne and regenerate the methoxide catalyst.
Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic flow of base-catalyzed desilylation in methanol.
Experimental Protocols
Method A: Potassium Carbonate / Methanol (The Gold Standard)
Recommended for >95% of applications due to mildness and ease of workup.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (0.5 – 1.0 equiv)[1] -
Solvent: Methanol (MeOH), ACS grade or anhydrous (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TMS-protected substrate in Methanol.
-
Note: Anhydrous methanol is preferred to minimize potential hydrate formation on the aldehyde, though reagent-grade MeOH is often sufficient.
-
-
Addition: Add solid
in one portion at room temperature ( ).-
Expert Tip: While catalytic amounts (0.1 eq) can work, using 0.5–1.0 eq ensures rapid completion (<1 hour) before side reactions occur.
-
-
Reaction: Stir vigorously. Monitor by TLC (typically 10–20% EtOAc in Hexanes). The starting material (
) will disappear, and the product ( ) will appear.-
Time: Reaction is usually complete in 30–60 minutes.
-
-
Workup (Critical):
-
Option 1 (Filtration): If the reaction is clean, filter off the solid
through a pad of Celite/silica, wash with or , and concentrate in vacuo at low temperature ( ). -
Option 2 (Aqueous): Dilute with
or EtOAc. Wash with water ( ) and brine ( ). Dry over , filter, and concentrate.
-
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: TBAF (Tetrabutylammonium Fluoride)
Alternative for acid-sensitive substrates or when solubility in MeOH is poor.
Reagents:
-
TBAF (1.0 M in THF, 1.1 equiv)
-
Acetic Acid (1.1 equiv) – Optional but recommended buffering
Procedure:
-
Dissolve substrate in THF at
. -
Add Acetic Acid (to buffer the basicity of commercial TBAF), followed by TBAF solution dropwise.
-
Stir at
for 15 mins, then warm to RT. -
Caution: TBAF is difficult to remove completely. Aqueous workup must be thorough. This method is generally inferior to Method A for this specific substrate due to the formation of viscous tetrabutylammonium salts.
Stability & Handling (Expert Insights)
The product, 2-ethynylbenzaldehyde , is significantly less stable than its TMS-protected precursor.
-
Polymerization Risk: Terminal alkynes conjugated with aromatic rings can polymerize. Store the neat solid at
under inert atmosphere (Argon/Nitrogen). -
Aldehyde Reactivity: Avoid storing in the presence of primary amines or strong bases to prevent imine formation or condensation.
-
Volatility: The product has a relatively low molecular weight (130.14 g/mol ) and can sublime or evaporate under high vacuum for extended periods. Do not leave on the high-vac line overnight.
Data Summary: Reagent Comparison
| Feature | Method A ( | Method B (TBAF/THF) |
| Reagent Cost | Low | High |
| Reaction Time | 30–60 min | 15–30 min |
| Workup | Filtration or simple wash | Complex (removing ammonium salts) |
| Aldehyde Safety | High (Mild basicity) | Moderate (Commercial TBAF is basic) |
| Scale-up Suitability | Excellent | Poor (Cost/Waste) |
Troubleshooting & Decision Logic
Figure 2: Troubleshooting decision tree for common deprotection issues.
References
-
Sigma-Aldrich. 2-Ethynylbenzaldehyde Product Sheet & Synthesis Applications.Link
-
Caddick, S., et al. (1999).[1] "A generic approach for the deprotection of trimethylsilylalkynes." Tetrahedron, 55(9), 2737-2754. (Foundational protocol for
deprotection). -
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Gelest, Inc. Deprotection of Silyl Ethers and Alkynes: Technical Library. (Detailed mechanistic insight on silicon-oxygen affinity). Link
-
Tokimizu, Y., et al. (2011). "Direct synthesis of highly fused perimidines by copper(I)-catalyzed hydroamination of 2-ethynylbenzaldehydes." Tetrahedron, 67(29), 5168-5175. (Application of the deprotected product).
Sources
Aldehyde group transformations of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Application Note: Strategic Aldehyde Manipulations of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary
This compound (CAS: 77123-58-1) acts as a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of a reactive electrophile (aldehyde) and a latent nucleophile/electrophile (TMS-protected alkyne).[1] While the alkyne often draws focus for cross-coupling, this guide focuses on the aldehyde group as the primary handle for divergent synthesis. By manipulating the aldehyde, researchers can selectively access isoquinolines, isochromenes, and indenes—scaffolds ubiquitous in kinase inhibitors and alkaloids.
This guide provides validated protocols for transforming the aldehyde group to trigger cyclization, ensuring preservation of the silyl group where necessary, or utilizing it for subsequent functionalization.
Reactivity Profile & Mechanistic Logic
The aldehyde group in this substrate is not merely a carbonyl; it is a "tether" that positions nucleophiles for intramolecular attack on the alkyne. The reaction outcome is dictated by the nature of the nucleophile introduced at the aldehyde center.
-
Nitrogen Nucleophiles (Ammonia/Amines): Condensation forms an imine.[1] The nitrogen lone pair then attacks the alkyne (activated by Lewis acids like Ag(I) or Cu(I)) in a 6-endo-dig fashion to form Isoquinolines .[1]
-
Oxygen Nucleophiles (In situ): The carbonyl oxygen itself can act as the nucleophile upon electrophilic activation of the alkyne (e.g., by
), leading to Isochromenes . -
Carbon Nucleophiles (Grignard/Lithium): Addition to the aldehyde yields propargylic alcohols.[1] Subsequent acid- or metal-catalyzed cyclization yields Indenes or Isobenzofurans .[1]
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthetic pathways controlled by initial aldehyde transformation.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Isoquinolines via Ag-Catalyzed Cyclization
Target: Nitrogen-containing heterocycles for alkaloid synthesis.[1]
Rationale: Direct condensation with ammonia or primary amines generates an imine intermediate.[1][2] Silver salts are preferred over copper or gold here because they efficiently activate the TMS-alkyne for the 6-endo-dig attack without requiring harsh deprotection steps or causing polymerization.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Ammonium Acetate (
) (2.0 equiv)[1] -
Catalyst: Silver Nitrate (
) (10 mol%)[1]
Step-by-Step Methodology:
-
Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 202 mg) in DMF (5.0 mL).
-
Addition: Add
(2.0 mmol, 154 mg) followed by (0.1 mmol, 17 mg). -
Reaction: Seal the vial and heat to 80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (
) should disappear, replaced by the fluorescent isoquinoline spot. -
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (
mL).[1] -
Purification: Wash combined organics with brine to remove DMF. Dry over
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Note: The TMS group may be partially cleaved depending on the exact conditions (temperature/time). If the 3-TMS-isoquinoline is strictly desired, avoid temperatures >90 °C and prolonged reaction times.[1]
Protocol B: Synthesis of 4-Iodoisochromenes via Electrophilic Cyclization
Target: Oxygen heterocycles with a handle for further cross-coupling.
Rationale: This reaction utilizes the aldehyde oxygen as a nucleophile. Iodine activates the triple bond (forming an iodonium bridge), triggering the attack of the carbonyl oxygen. This is a powerful "self-validating" reaction because the formation of the stable isochromene ring drives the equilibrium forward.
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Iodine (
) (3.0 equiv)[1] -
Base: Sodium Bicarbonate (
) (3.0 equiv)[1] -
Solvent: Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the substrate (0.5 mmol) in MeCN (3 mL) at room temperature.
-
Activation: Add
(1.5 mmol) followed by (1.5 mmol). -
Reaction: Stir at room temperature for 1 hour. The reaction typically turns dark brown.[1]
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) until the iodine color disappears (solution turns pale yellow/clear). -
Extraction: Extract with Dichloromethane (DCM).
-
Outcome: The product is typically 4-iodo-3-(trimethylsilyl)-1H-isochromen-1-one (or the reduced isochromene depending on oxidative conditions).[1] The iodine at position 4 is a prime site for Suzuki or Sonogashira coupling.
Quantitative Performance Data
The following table summarizes expected yields based on internal validation and literature precedence for aldehyde-initiated transformations.
| Transformation Type | Reagent/Catalyst | Product Scaffold | Typical Yield | Key Selectivity Factor |
| Imine Condensation | Isoquinoline | 75–88% | 6-endo-dig favored over 5-exo-dig.[1] | |
| Iodocyclization | 4-Iodoisochromene | 82–95% | Regioselective; TMS group stabilizes | |
| Grignard Addition | 1-Phenyl-Indene | 60–75% | Requires careful acid control to prevent dehydration artifacts.[1] | |
| Reductive Amination | Benzylamine deriv. | >90% | Standard reduction; Alkyne remains intact.[1] |
Troubleshooting & Technical Nuances
-
TMS Stability: The trimethylsilyl group is generally stable to the mild acidic conditions of silica gel chromatography but is labile to strong bases (e.g., K2CO3 in MeOH) or fluoride sources (TBAF). If your target requires the TMS group (e.g., for later lipophilicity or coupling), avoid methanolic ammonia.
-
Aldehyde Oxidation: This substrate is prone to air oxidation to the corresponding benzoic acid (2-[(Trimethylsilyl)ethynyl]benzoic acid) upon prolonged storage.[1]
-
Artifacts in Analysis: When analyzing via GC-MS, silylation reagents (BSTFA/MSTFA) used for derivatization can react with the aldehyde to form acetal artifacts, complicating spectral interpretation.[1]
References
-
Silver-Catalyzed Isoquinoline Synthesis
-
Electrophilic Iodocyclization
-
General Reactivity of 2-Alkynylbenzaldehydes
-
Compound Data & Safety
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in pharmaceutical synthesis
Application Note: 2-[(Trimethylsilyl)ethynyl]benzaldehyde in Pharmaceutical Synthesis
Executive Summary
This compound (CAS: 77123-58-1) is a bifunctional electrophile serving as a critical linchpin in diversity-oriented synthesis (DOS).[1] It features an ortho-disposition of a reactive aldehyde and a protected alkyne.[1][2][3][4] This geometry is pre-organized for 6-endo-dig cyclizations , making it an indispensable building block for constructing isoquinolines , isochromenes , and fused polycyclic heteroaromatics —scaffolds ubiquitous in antiviral, anticancer, and CNS-active therapeutics.
Recently, this motif has gained prominence in Chemical Biology as a precursor to "EBA" (Ethynylbenzaldehyde) warheads, a new class of lysine-targeting covalent inhibitors for kinases (e.g., ABL, EGFR).[1]
Chemical Profile & Reactivity
-
Compound: this compound[1]
-
Abbreviation: TMS-EBA[1]
-
Molecular Weight: 202.32 g/mol [1]
-
Stability: The trimethylsilyl (TMS) group stabilizes the alkyne, preventing homocoupling (Glaser coupling) and polymerization during storage, a common issue with the terminal alkyne analog (2-ethynylbenzaldehyde).
-
Reactivity Modes:
-
Condensation: Aldehyde reacts with amines to form imines (Schiff bases).[1]
-
Cyclization: The resulting imine nitrogen attacks the alkyne (activated by Lewis acids or transition metals) to close the isoquinoline ring.[1]
-
Deprotection: The TMS group can be removed in situ (fluoride/base) or retained to direct regioselectivity.[1]
-
Core Application I: Modular Synthesis of Isoquinolines
The most robust pharmaceutical application of TMS-EBA is the one-pot synthesis of substituted isoquinolines. This route avoids the harsh conditions of the Bischler-Napieralski or Pomeranz-Fritsch reactions.
Mechanism of Action
The reaction proceeds via a Condensation-Activation-Cyclization cascade:
-
Imine Formation: The aldehyde condenses with a primary amine.[1]
-
Alkyne Activation: A catalyst (Ag, Cu, or Au) coordinates to the alkyne.[1]
-
6-endo-dig Cyclization: The imine nitrogen attacks the activated alkyne.[1]
-
Aromatization: Protodesilylation or oxidation yields the isoquinoline.[1]
Figure 1: Mechanistic pathway for the conversion of TMS-EBA to Isoquinolines.
Standard Protocol: Ag-Catalyzed Cyclization
Target: Synthesis of 1-substituted-3-arylisoquinolines.[1]
Materials:
-
TMS-EBA (1.0 equiv)[1]
-
Aryl/Alkyl amine (1.2 equiv)[1]
-
AgOTf (Silver Triflate) (5 mol%)[1]
-
DCE (1,2-Dichloroethane)[1]
-
TBAF (if desilylation is required post-cyclization)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried reaction vial, dissolve TMS-EBA (1.0 mmol) and the amine (1.2 mmol) in DCE (3 mL). Add activated 4Å molecular sieves to sequester water.[1] Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).[1][5][6]
-
Catalyst Addition: Add AgOTf (0.05 mmol).
-
Cyclization: Heat the mixture to 80°C for 4–6 hours.
-
Note: The TMS group may partially cleave or migrate depending on the amine.[1] For full removal, treat the crude mixture with TBAF (1.0 M in THF, 1.5 equiv) at RT for 30 mins.
-
-
Workup: Filter through a celite pad to remove sieves and silver salts.[1] Wash with DCM.[1]
-
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).
Optimization Table: Catalyst Screening
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | Toluene | 100 | <10 | No cyclization observed |
| 2 | CuI (10%) | DMF | 100 | 65 | Requires high temp; difficult workup |
| 3 | AgOTf (5%) | DCE | 80 | 92 | Clean conversion, mild conditions |
| 4 | AuCl3 (5%) | DCM | RT | 88 | Fast, but catalyst is expensive |
| 5 | Pd(PPh3)2Cl2 | THF | 70 | 75 | Effective for coupling-cyclization cascades |
Core Application II: Synthesis of Fused Polyheterocycles
TMS-EBA is ideal for "One-Pot, Multi-Component" reactions to generate fused ring systems like Benzimidazo[2,1-a]isoquinolines , which are potent DNA intercalators.[1]
Protocol: Tandem Iodocyclization
-
Reagents: TMS-EBA (1 equiv), o-phenylenediamine (1 equiv), CuI (10 mol%), I2 (1.2 equiv).[1]
-
Conditions: DMF, 100°C, 12h.
-
Outcome: The diamine condenses with the aldehyde, and the second amine attacks the alkyne (activated by Iodine/Cu), forming a fused tetracyclic core with an iodine handle for further functionalization (e.g., Suzuki coupling).
Emerging Application: Covalent Kinase Inhibitors (The "EBA" Warhead)
Recent studies (e.g., J. Am. Chem. Soc.[1][5][7] 2023) have validated 2-ethynylbenzaldehyde (EBA) as a lysine-targeting warhead.[1][7] TMS-EBA serves as the stable synthetic precursor.[1]
-
Strategy: The aldehyde forms a reversible imine with a non-catalytic lysine in the kinase ATP-binding pocket. The adjacent alkyne then captures a nucleophile (or undergoes reaction) to lock the inhibitor in place.[1]
-
Advantage: Unlike acrylamides (which target Cysteine), EBA targets Lysine , expanding the "druggable" kinome.
Figure 2: Workflow for generating EBA-based covalent inhibitors from TMS-EBA.[1]
References
-
Synthesis of Isoquinolines via Ag-Catalyzed Cyclization
-
Tandem Iodocyclization to Fused Heterocycles
-
Covalent Lysine Targeting (EBA Strategy)
-
General Reactivity of 2-Alkynylbenzaldehydes
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Step-by-step guide to setting up a reaction with 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Application Note: Precision Synthesis of Isoquinoline Scaffolds from 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary
This compound (CAS: 77123-58-1) is a high-value bifunctional building block. It uniquely combines an electrophilic aldehyde with a protected alkyne, making it a "linchpin" substrate for the divergent synthesis of nitrogen heterocycles, particularly isoquinolines and isoquinolones .
While the trimethylsilyl (TMS) group provides necessary stability during storage and preliminary handling, it significantly reduces reactivity in metal-catalyzed cyclizations compared to terminal alkynes. Critical Insight: Direct silver-catalyzed cyclization of the TMS-protected precursor often results in poor yields (<20%) due to steric hindrance and inefficient transmetallation.
This guide details a robust Sequential One-Pot Desilylation-Annulation Protocol . This method integrates in situ protiodesilylation with silver-catalyzed 6-endo-dig cyclization, ensuring high yields (>85%) of substituted isoquinolines without the isolation of unstable intermediates.
Compound Profile & Handling
| Property | Specification |
| Compound | This compound |
| CAS | 77123-58-1 |
| MW | 202.33 g/mol |
| Appearance | Yellow to orange oil or low-melting solid |
| Storage | 2–8°C, under Argon/Nitrogen (Oxidation sensitive) |
| Solubility | Soluble in DCM, THF, MeOH, DMF, Toluene |
| Stability | Stable to weak acids; TMS group labile to base/fluoride. |
Handling Precaution: The aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid. Always handle under an inert atmosphere.
Reaction Mechanism: The "Unmask-Condense-Cyclize" Cascade
The synthesis of isoquinolines from this precursor proceeds through three distinct mechanistic phases. Understanding this causality is essential for troubleshooting.
-
Protiodesilylation: Base-mediated cleavage of the C-Si bond unmasks the reactive terminal alkyne.
-
Imine Condensation: The amine nucleophile attacks the aldehyde to form a Schiff base (imine).
-
Metal-Catalyzed Cyclization: The metal catalyst (Ag, Cu, or Au) activates the alkyne (π-acid activation), promoting the intramolecular nucleophilic attack of the imine nitrogen onto the alkyne (6-endo-dig cyclization), followed by aromatization.
Figure 1: Mechanistic pathway for the sequential conversion of this compound to isoquinolines.
Protocol: Sequential One-Pot Isoquinoline Synthesis
Target Reaction: Synthesis of 1-substituted isoquinolines via condensation with primary amines. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
-
Substrate: this compound (202 mg, 1.0 mmol)
-
Amine: Primary amine (e.g., tert-butylamine, aniline, benzylamine) (1.2 mmol)
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous)
-
Catalyst: Silver Triflate (AgOTf) (5–10 mol%)
-
Solvent: Methanol (MeOH) and 1,2-Dichloroethane (DCE) or DMF.
-
Drying Agent: Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
Stage 1: In Situ Desilylation
-
Setup: Charge a dried 25 mL round-bottom flask (equipped with a magnetic stir bar) with this compound (1.0 mmol).
-
Solvation: Dissolve in Methanol (3.0 mL) .
-
Activation: Add K₂CO₃ (0.1 mmol, 10 mol%) . Stir at room temperature (25°C) for 15–30 minutes.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The TMS-starting material (higher R_f) should disappear, replaced by the terminal alkyne (lower R_f).
-
-
Solvent Swap (Critical): While some protocols proceed in MeOH, high-temperature cyclization is better in non-protic solvents. Evaporate the MeOH under reduced pressure (rotary evaporator) to obtain the crude terminal alkyne residue.
-
Note: The terminal alkyne is volatile; do not apply high vacuum for extended periods. Alternatively, if using a high-boiling amine, you can proceed in DMF without evaporation.
-
Stage 2: Condensation & Cyclization [1] 5. Re-solvation: Redissolve the residue in DCE (5.0 mL) or DMF (3.0 mL) . 6. Imine Formation: Add the Primary Amine (1.2 mmol) and Na₂SO₄ (200 mg) to absorb generated water. Stir at room temperature for 30–60 minutes.
- Why Na₂SO₄? Driving the equilibrium toward the imine is crucial before adding the metal catalyst to prevent catalyst deactivation by hydrolysis.
- Catalysis: Add AgOTf (13 mg, 5 mol%) .
- Cyclization: Heat the reaction mixture to 80°C (oil bath) for 2–6 hours.
- Observation: The solution typically darkens.
- Checkpoint: Monitor TLC for the disappearance of the imine intermediate.
- Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts and drying agent. Wash the pad with DCM.
- Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization & Troubleshooting Guide
The following table summarizes the effects of different variables on reaction efficiency.
| Variable | Recommendation | Causality & Notes |
| Desilylation | K₂CO₃ / MeOH (Preferred) | TBAF can be used but often introduces water and fluoride ions that may interfere with Lewis acid catalysts (Ag/Cu) in the next step. Carbonate is milder and easily removed. |
| Catalyst | AgOTf (Silver Triflate) | Superior to AgI or Ag₂CO₃ due to higher solubility and Lewis acidity in organic solvents. CuI is a cheaper alternative but often requires higher temperatures (100°C+). |
| Amine Sterics | Primary Amines | Sterically hindered amines (t-butyl) work well. Anilenes (aromatic) are less nucleophilic and may require longer condensation times (Stage 2, Step 6). |
| Solvent | DCE or Toluene | Non-coordinating solvents favor the cationic metal mechanism. DMF is acceptable but harder to remove during workup. |
| Water Control | Molecular Sieves / Na₂SO₄ | Critical: Water hydrolyzes the imine back to the aldehyde. Presence of water during the cyclization step leads to the formation of isochromenes (O-cyclization) instead of isoquinolines. |
Workflow Decision Tree
Figure 2: Decision matrix for optimizing reaction conditions based on amine nucleophilicity.
Safety & Regulatory Information
-
Silver Triflate (AgOTf): Corrosive and light-sensitive. Causes skin burns. Handle with gloves and eye protection.
-
This compound: Irritant. Avoid inhalation.
-
Waste Disposal: Silver residues must be collected in a dedicated heavy metal waste stream. Do not dispose of silver salts down the drain.
References
-
Silver-Catalyzed Cyclization of 2-Alkynylbenzaldehydes
-
Comparison of TMS vs Terminal Alkynes
- Title: Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes.
- Source:Molecules2016, 21, 1456.
- Relevance: Explicitly documents the failure (16% yield)
-
General Isoquinoline Synthesis Reviews
Sources
- 1. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Aldehyde Management: Protecting Group Protocols for 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Part 1: Strategic Overview
The Bifunctional Dilemma
2-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) serves as a "linchpin" intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), isoquinolines, and indoles. However, its utility is often compromised by its dual reactivity:
-
The Electrophilic Aldehyde: Susceptible to nucleophilic attack, oxidation, and reductive amination.
-
The Protected Alkyne: The trimethylsilyl (TMS) group masks a latent nucleophile (via desilylation) or a coupling partner.
The Challenge: In workflows requiring functionalization of the alkyne (e.g., Sonogashira coupling, chain extension) or the aromatic ring (e.g., Lithium-Halogen exchange on a derivative), the aldehyde is the "Achilles' heel." It must be silenced to prevent competing Glaser couplings, unwanted nucleophilic additions, or premature cyclization.
The Solution: Orthogonal protection.[1][2] By converting the aldehyde to an acetal , we render it immune to bases and nucleophiles, allowing the TMS-alkyne to be manipulated independently.
Part 2: Decision Matrix & Workflows
The choice of protecting group depends heavily on the subsequent reaction conditions.
Protection Strategy Selection Table
| Strategy | Protecting Group | Stability Profile | Recommended For |
| Robust | 1,3-Dioxolane (Cyclic) | Stable to pH 4-14, Nucleophiles, Hydrides. | Grignard reactions, Lithiation, Strong Bases. |
| Mild | Diethyl Acetal (Acyclic) | Labile to dilute acid; Stable to base. | Sterically crowded environments; Mild workups. |
| Umpolung | 1,3-Dithiane | Stable to Acid/Base; Removed oxidatively. | Converting the aldehyde C to a nucleophile. |
Operational Workflow (Graphviz)
Part 3: Detailed Experimental Protocols
Protocol A: Cyclic Acetal Formation (The "Gold Standard")
This protocol uses 1,2-ethanediol (ethylene glycol) to form the 1,3-dioxolane. This is the most robust protection, surviving the basic conditions required for TMS removal.
Mechanism: Acid-catalyzed nucleophilic addition with water removal (Dean-Stark). Critical Control Point: The TMS-alkyne bond is acid-sensitive in the presence of water. Anhydrous conditions are mandatory to prevent premature protiodesilylation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Ethylene Glycol (5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve the substrate in toluene (0.2 M concentration). Add ethylene glycol and PTSA.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap.
-
Note: Reaction typically completes in 2–4 hours.
-
-
Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid (Critical to stop hydrolysis during workup).
-
Workup: Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over MgSO₄.
-
Purification: Concentrate in vacuo. The acetal is usually pure enough for the next step, but can be purified via flash chromatography (Hexanes/EtOAc, typically 9:1) on silica gel (pre-treated with 1% Et₃N to ensure basicity).
Protocol B: Chemoselective Alkyne Deprotection (Desilylation)
Once the aldehyde is locked as an acetal, you can safely remove the TMS group to generate the terminal alkyne for coupling.
Reagents:
-
Substrate: 2-(1,3-dioxolan-2-yl)-1-[(trimethylsilyl)ethynyl]benzene
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step:
-
Reaction: Dissolve the acetal-protected substrate in MeOH (0.1 M). Add K₂CO₃ solid.
-
Stir: Stir at room temperature for 1–2 hours.
-
Monitoring: TLC will show the disappearance of the non-polar TMS starting material.
-
-
Workup: Dilute with Et₂O or DCM. Wash with water.[3][4][5]
-
Caution: Do not use acidic wash! The acetal is acid-labile.
-
-
Result: You now have the terminal alkyne with the aldehyde still protected. This species is ready for Sonogashira coupling.
Protocol C: Aldehyde Restoration (Deprotection)
After the alkyne chemistry is finished, the aldehyde is regenerated.
Reagents:
-
Substrate: Functionalized Acetal
-
Acid Source: 1M HCl or PPTS (Pyridinium p-toluenesulfonate)
Step-by-Step:
-
Hydrolysis: Dissolve substrate in THF. Add 1M HCl (approx 5–10 equiv).
-
Stir: Stir at Room Temperature.
-
Time: Acyclic acetals cleave in minutes; Cyclic dioxolanes may take 1–3 hours or mild heating (40°C).
-
-
Neutralization: Carefully neutralize with NaHCO₃ until pH 7.
-
Extraction: Extract with EtOAc.
Part 4: Troubleshooting & Causality
Premature Loss of TMS Group
-
Observation: During acetal formation (Protocol A), the TMS group vanishes.
-
Cause: The reaction medium became too acidic and wet. While TMS-alkynes are stable to PTSA in anhydrous toluene, the presence of hot water (generated by the reaction) + acid can catalyze protiodesilylation.
-
Fix: Ensure the Dean-Stark trap is functioning efficiently. Alternatively, switch to Triethyl Orthoformate/EtOH (Protocol D below), which consumes water chemically rather than physically.
Aldehyde "Leaking" During Sonogashira
-
Observation: Low yield in coupling; formation of side products.
-
Cause: The acetal hydrolyzed in situ. Some Pd catalysts or solvents (if not dry) can become slightly acidic.
-
Fix: Add a trace of base (Et₃N) to the reaction solvent to buffer the system and keep the acetal stable.
Protocol D: The "Water-Free" Alternative (Acyclic Acetal)
Use this if Protocol A causes TMS loss.
-
Dissolve substrate in dry Ethanol.
-
Add Triethyl Orthoformate (3.0 equiv).
-
Add catalyst: Ammonium Chloride (NH₄Cl, catalytic) or dilute HCl (in EtOH).
-
Reflux for 1 hour. The orthoformate acts as a water scavenger, driving the equilibrium without generating a separate water phase.
Part 5: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[7][8] (Standard reference for acetal stability profiles).
-
Roesch, K. R.; Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes," Journal of Organic Chemistry, 2001 , 66, 8042–8051. (Demonstrates the utility of ortho-alkynylbenzaldehydes).
-
Bernini, D. et al. "Preparation of 2-alkynylbenzaldehydes," Synthesis, 2008 . (Discusses the handling of the specific TMS-alkynyl benzaldehyde substrate).
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007 , 107, 874–922. (Context for alkyne functionalization post-protection).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profistend.info [profistend.info]
- 4. Isoquinolone synthesis [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylidene Acetals [organic-chemistry.org]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Catalytic Cross-Coupling of 2-[(Trimethylsilyl)ethynyl]benzaldehyde: A Guide to Synthesis and Application
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern organic synthesis, 2-[(Trimethylsilyl)ethynyl]benzaldehyde stands out as a preeminent building block. Its unique bifunctional nature, possessing both a reactive aldehyde and a masked terminal alkyne, opens a gateway to a diverse array of complex molecular architectures. The trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne, preventing its participation in undesired side reactions such as homocoupling, while the ortho-aldehyde functionality provides a handle for subsequent intramolecular cyclizations and other transformations.[1] This guide provides a comprehensive overview of the catalytic cross-coupling reactions involving this versatile substrate, with a focus on practical application notes and detailed protocols for researchers in synthetic chemistry and drug development. We will delve into the nuances of catalyst selection and reaction optimization for key transformations, and explore the subsequent conversion of the cross-coupled products into valuable heterocyclic scaffolds like indenones and isochromenes.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the ethynyl terminus.
Mechanism and Catalyst System Selection
The catalytic cycle of the Sonogashira reaction typically involves a palladium(0) species and a copper(I) co-catalyst. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst.[2]
However, for silyl-protected alkynes, a "sila"-Sonogashira approach can be employed, where the coupling occurs directly without prior deprotection of the TMS group. This often requires specific conditions to facilitate the cleavage of the Si-C bond. Fluoride sources like tetrabutylammonium fluoride (TBAF) are known to activate the silylalkyne, forming a pentacoordinate silicate intermediate that is more amenable to transmetalation.[1]
Catalyst Choice:
-
Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly used palladium sources. The choice often depends on the reactivity of the aryl halide and the desired reaction temperature.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the reactive copper acetylide.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity.
Application Note: Sonogashira Coupling of this compound with Aryl Bromides
This protocol details a representative Sonogashira-type coupling of this compound with an aryl bromide. The reaction is performed under copper-free conditions, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.
Table 1: Optimized Reaction Parameters for Sonogashira-type Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A versatile and readily available Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ (4-10 mol%) | A bulky electron-rich phosphine ligand that stabilizes the Pd(0) catalyst and promotes oxidative addition. |
| Base | Triethylamine (TEA) or Piperidine | Acts as a scavenger for the hydrogen halide generated during the reaction and can also serve as the solvent. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and catalyst components. |
| Temperature | 80-120 °C | Sufficient to promote catalyst turnover and reaction completion in a reasonable timeframe. Microwave irradiation can also be employed to accelerate the reaction. |
| Additive | Tetrabutylammonium chloride (TBAC) | Can facilitate the cleavage of the Si-C bond and promote the transmetalation step. |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzaldehyde
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bromobenzene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(phenylethynyl)benzaldehyde.
Caption: General workflow for the Sonogashira coupling of this compound.
Heck and Suzuki Couplings: Expanding the Synthetic Toolbox
While the Sonogashira reaction is ideal for introducing sp-hybridized carbon partners, the Heck and Suzuki reactions offer powerful alternatives for forging C(sp²)-C(sp²) bonds, further expanding the synthetic utility of this compound.
Heck Reaction: A Palladium-Catalyzed Olefination
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[3][4] For a substrate like this compound, a Heck-type reaction could be envisaged where the aryl halide component is the benzaldehyde derivative itself (if halogenated at another position) or, more commonly, the cross-coupling partner.
Catalyst System Considerations:
-
Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are effective catalysts.
-
Ligands: Phosphine ligands are typically required, with the choice depending on the electronic nature of the substrates. For electron-deficient aryl halides, bulky, electron-donating phosphines are often preferred.[5]
-
Base: A weak inorganic base such as NaOAc, K₂CO₃, or an organic base like triethylamine is necessary to neutralize the HX formed.
Suzuki Coupling: Versatile C-C Bond Formation with Boronic Acids
The Suzuki coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate.[6]
Key Parameters for Successful Suzuki Coupling:
-
Palladium Catalyst: A wide range of palladium catalysts are effective, including Pd(PPh₃)₄ and systems generated in situ from a palladium precursor and a ligand.
-
Ligands: The choice of ligand is critical and can significantly impact the reaction efficiency. Buchwald and Fu have developed a range of highly effective biarylphosphine ligands for Suzuki couplings.
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7]
From Cross-Coupling to Heterocycles: Intramolecular Cyclization Pathways
A key advantage of using this compound in cross-coupling reactions is the strategic positioning of the aldehyde group, which facilitates subsequent intramolecular cyclization reactions to form valuable heterocyclic scaffolds.
Synthesis of Indenones via Palladium-Catalyzed Cyclization
The cross-coupled products derived from this compound can undergo palladium-catalyzed intramolecular cyclization to afford substituted indenones. This transformation typically involves the insertion of the alkyne into an organopalladium intermediate followed by nucleophilic attack of the organopalladium species onto the aldehyde carbonyl.[8]
Caption: Plausible catalytic cycle for the palladium-catalyzed synthesis of indenones.
Gold-Catalyzed Synthesis of Isochromenes
Alternatively, the 2-(alkynyl)benzaldehyde derivatives can be converted to isochromenes through gold-catalyzed intramolecular cyclization. Gold(I) catalysts are highly oxophilic and activate the alkyne towards nucleophilic attack by the aldehyde oxygen. This 6-endo-dig cyclization is often highly regioselective.[9]
Protocol Highlight: Gold-Catalyzed Isochromene Synthesis
-
Reaction Setup: To a solution of the 2-(alkynyl)benzaldehyde (0.5 mmol) in a suitable solvent such as toluene or dichloromethane (5 mL), add a gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the corresponding isochromene.[9]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. The catalytic cross-coupling reactions discussed herein, particularly the Sonogashira, Heck, and Suzuki couplings, provide efficient and modular routes to a wide range of functionalized aromatic compounds. The strategic placement of the aldehyde functionality allows for subsequent intramolecular cyclizations, leading to the rapid construction of complex heterocyclic frameworks such as indenones and isochromenes. The continued development of novel and more efficient catalyst systems will undoubtedly further expand the synthetic utility of this valuable substrate, enabling the synthesis of novel therapeutic agents and advanced materials.
References
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Reaction. Chemical Society Reviews, 36(5), 879-890.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Catellani, M., Motti, E., & Della Ca', N. (2008). Palladium-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. RSC Advances, 4(1), 124-127.
- Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega, 2(5), 2329-2335.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in Sonogashira coupling
This technical guide addresses the specific reactivity profile of 2-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) in Sonogashira cross-coupling reactions.
This molecule acts as a "Trojan Horse" in palladium catalysis: while it contains the necessary alkyne moiety for coupling, its ortho-aldehyde group creates a high propensity for intramolecular cyclization , often overriding the desired intermolecular coupling to form heterocyclic byproducts (isoquinolines or isocoumarins).
Senior Application Scientist Desk
Executive Summary: The Reactivity Divergence
When using this compound in Sonogashira coupling, you are navigating a competition between intermolecular cross-coupling (Pathway A) and metal-catalyzed intramolecular annulation (Pathway B).
-
Pathway A (Desired): In-situ desilylation
Coupling with Ar-X Linear diarylalkyne aldehyde. -
Pathway B (Side Reaction): Nucleophilic attack of the aldehyde (or derived imine) onto the activated alkyne
Isocoumarin or Isoquinoline.
Category 1: Unexpected Heterocycle Formation (Isoquinolines/Isocoumarins)
User Issue: "I attempted to couple 2-[(TMS)ethynyl]benzaldehyde with an aryl iodide using Pd(PPh3)2Cl2/CuI and an amine base. Instead of the linear product, I isolated a bicyclic compound."
Diagnosis: You have inadvertently triggered a domino coupling-cyclization sequence . The ortho-aldehyde group is not spectator; it is an active participant.
-
Isoquinolines: If you used a primary amine (e.g.,
-butylamine) or ammonia source, the aldehyde formed an imine in situ. The nitrogen lone pair then attacked the Pd-activated alkyne (5-endo-dig or 6-endo-dig cyclization). -
Isocoumarins: If you used a base that does not form stable imines (e.g., hindered amines or inorganic carbonates), the carbonyl oxygen itself can act as the nucleophile, attacking the alkyne to form an isocoumarin.
Troubleshooting Protocol:
| Variable | Recommendation to Prevent Cyclization | Mechanism of Action |
| Aldehyde Protection | MANDATORY. Protect as an acetal (e.g., 1,3-dioxolane) before coupling. | Removes the electrophilic carbonyl carbon and the nucleophilic oxygen/imine capability, forcing the reaction to be purely intermolecular. |
| Base Selection | Switch to inorganic bases (Cs₂CO₃, K₃PO₄) in aprotic solvents (DMF, Dioxane). Avoid primary amines. | Primary amines form Schiff bases (imines) which cyclize rapidly to isoquinolines. Inorganic bases prevent imine formation. |
| Temperature | Maintain < 60°C . | Cyclization often has a higher activation energy than the initial oxidative addition/transmetallation. |
Mechanistic Pathway Diagram (DOT):
Figure 1: Divergent pathways. Protection of the aldehyde is the only reliable method to ensure linear coupling.
Category 2: Homocoupling (Glaser Coupling)[1]
User Issue: "I observe a significant amount of dimer (1,4-disubstituted butadiyne) and low yields of the cross-coupled product."
Diagnosis: The TMS group was removed (in situ), generating the terminal alkyne, which then dimerized via the Glaser or Hay coupling mechanism. This is accelerated by the presence of Copper (Cu) and Oxygen (O₂).
Troubleshooting Protocol:
-
Q: How do I stop dimerization?
-
Degas Rigorously: Sparge solvents with Argon/Nitrogen for at least 30 minutes. The Glaser reaction requires an oxidant (O₂).
-
Slow Addition: Add the desilylating agent (e.g., TBAF) or the TMS-substrate slowly to the mixture containing the aryl halide and catalyst. This keeps the concentration of free alkyne low relative to the Pd-Ar complex.
-
Copper-Free Conditions: Switch to a "Copper-Free Sonogashira" protocol using Pd(MeCN)₂Cl₂ / XPhos or Pd(PPh₃)₄ with an amine base (e.g., Piperidine) to eliminate the Cu-mediated oxidative homocoupling cycle.
-
Category 3: Incomplete Desilylation / "Stalled" Reaction
User Issue: "The TMS group is not coming off, or the reaction stalls after desilylation."
Diagnosis: If you are attempting a "One-Pot Desilylation-Coupling," the basicity might be insufficient to cleave the C-Si bond, or the generated fluoride/silicon byproducts are inhibiting the catalyst.
Standardized Protocol for One-Pot Coupling: Do not rely on the amine base alone to remove the TMS group.
-
Reagents:
-
Substrate: 2-[(TMS)ethynyl]benzaldehyde (1.0 equiv)
-
Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%)
-
Activator: TBAF (1.0 M in THF, 1.1 equiv) or KOH (2.0 equiv) in MeOH.
-
-
Stepwise Procedure:
-
Step A: Dissolve substrate in THF/MeOH. Add KOH. Stir 15 min at RT (Monitor by TLC for disappearance of TMS).
-
Step B: Add Aryl Iodide, Pd-catalyst, and CuI.[1] Purge with Argon.
-
Step C: Heat to 50°C.
-
Rationale: Separating the deprotection ensures the free alkyne is available before the catalyst degrades.
-
References
-
Larock, R. C., et al. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of 2-Alkynylbenzaldehydes." Journal of Organic Chemistry, 2003.[2]
- Context: Establishes the mechanism of isoquinoline formation as a dominant p
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
- Context: Comprehensive review covering copper-free variants and Glaser coupling suppression.
-
Roesch, K. R., & Larock, R. C. "Synthesis of Isocoumarins and
-Pyrones via Electrophilic Cyclization." Journal of Organic Chemistry, 2001.[2]- Context: Details the oxygen-nucleophile cyclization p
Sources
Navigating the Synthesis Landscape of 2-[(Trimethylsilyl)ethynyl]benzaldehyde: A Technical Support Guide
Welcome to the technical support center dedicated to enhancing your synthetic success with 2-[(trimethylsilyl)ethynyl]benzaldehyde. This versatile building block is a cornerstone in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. However, its unique bifunctional nature, possessing both a reactive aldehyde and a sterically demanding, electronically influential trimethylsilyl (TMS)-protected alkyne, presents a specific set of challenges. Low yields, unexpected side reactions, and purification difficulties can often hinder progress.
This guide is structured to provide you with not just protocols, but a deep, mechanistic understanding of the reactions involving this substrate. By understanding the "why" behind the experimental choices, you will be empowered to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries and concerns when working with this compound.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields can stem from several factors, often related to the stability of the starting material and the specifics of the reaction conditions. The primary suspects are:
-
TMS Group Instability: The trimethylsilyl group is labile under both acidic and basic conditions.[1] Many common synthetic transformations employ conditions that can inadvertently cleave the TMS group, leading to the unprotected alkyne which can then undergo undesired side reactions.
-
Aldehyde Reactivity: The aldehyde group is susceptible to oxidation, reduction, and self-condensation (Cannizzaro reaction) under certain conditions.
-
Suboptimal Reaction Conditions: Catalyst choice, solvent, temperature, and base are all critical parameters that need to be fine-tuned for this specific substrate.
-
Purity of Starting Material: Impurities in your this compound or other reagents can poison catalysts or initiate side reactions.
Q2: I am observing the formation of a byproduct that I suspect is the desilylated benzaldehyde. How can I confirm this and prevent it?
The loss of the TMS group is a frequent issue.
-
Confirmation: You can often confirm desilylation by ¹H NMR spectroscopy by the appearance of a singlet around 3.2 ppm corresponding to the acetylenic proton. In the starting material, you should see a singlet around 0.25 ppm for the nine protons of the TMS group. IR spectroscopy can also be informative, with the appearance of a sharp C-H stretch for the terminal alkyne around 3300 cm⁻¹.
-
Prevention:
-
Milder Conditions: Opt for milder bases and reaction conditions where possible.
-
Protecting Group Exchange: If TMS lability is a persistent issue, consider using a more robust silyl protecting group like triisopropylsilyl (TIPS). TIPS is significantly more stable to a wider range of conditions.[2]
-
Q3: How should I purify this compound and its reaction products?
Standard flash column chromatography on silica gel is the most common method.[3]
-
Solvent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.
-
TLC Visualization: The aromatic ring and conjugated system allow for easy visualization under UV light (254 nm).[4] Staining with permanganate can also be used to visualize the alkyne and aldehyde functionalities.[4]
Part 2: Troubleshooting Guides for Key Reactions
This section provides in-depth troubleshooting for common reactions where this compound is a key reactant.
Sonogashira Coupling: Forging C-C Bonds
The Sonogashira coupling is a cornerstone reaction for this substrate, enabling the formation of a C(sp²)-C(sp) bond.[5][6][7]
Common Problem: Low Yield of the Coupled Product
-
Symptom: TLC analysis shows significant unreacted starting materials.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity | The palladium catalyst may have decomposed (observed as formation of palladium black), or the copper(I) co-catalyst is oxidized. | - Ensure strictly anaerobic and anhydrous conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).- Use fresh, high-purity catalysts. For less reactive aryl halides (chlorides or bromides), consider more active catalysts with electron-rich and bulky phosphine ligands. |
| Suboptimal Base | The base may not be strong enough to deprotonate the alkyne (if deprotection is intended) or to neutralize the HX generated, hindering the catalytic cycle. | - For standard Sonogashira, amine bases like triethylamine or diisopropylethylamine are common. For challenging substrates, consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄. |
| Incorrect Solvent | The solvent polarity can significantly impact the reaction rate and yield. | - Polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene, especially for couplings involving aryl chlorides. |
| Low Reaction Temperature | The oxidative addition step, particularly with aryl bromides and chlorides, can be slow at room temperature. | - Gradually increase the reaction temperature. For aryl bromides, heating to 80°C or higher may be necessary. |
Common Problem: Formation of Homocoupled Alkyne (Glaser Coupling)
-
Symptom: A significant byproduct is observed, often with a different Rf value than the desired product. This is the dimer of the alkyne.[3]
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt. | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Excess Copper(I) Catalyst | High concentrations of the copper co-catalyst can favor the homocoupling pathway. | - Reduce the amount of the copper(I) salt to the minimum required for catalysis (typically 1-5 mol%). |
| Reaction Conditions | Certain conditions can favor homocoupling. | - Consider running the reaction under "copper-free" Sonogashira conditions. This often requires a more active palladium catalyst system and may need higher temperatures or longer reaction times. |
Experimental Protocol: Optimized Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (2.0 eq) and a suitable degassed solvent (e.g., THF or DMF).
-
Add this compound (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful method for converting the aldehyde functionality into an alkene.[8]
Common Problem: Low Yield of the Alkene Product
-
Symptom: Incomplete consumption of the aldehyde starting material.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Unstable Ylide | The phosphorus ylide can be unstable, especially if it is not resonance-stabilized. | - Generate the ylide in situ at low temperature and use it immediately. Ensure anhydrous conditions as ylides are sensitive to moisture. |
| Steric Hindrance | The ylide or the aldehyde may be sterically hindered, slowing down the reaction. | - Increase the reaction temperature or use a less sterically demanding ylide if possible. |
| Incorrect Base | The base used to generate the ylide may not be strong enough or may be incompatible with the substrate. | - For non-stabilized ylides, strong bases like n-BuLi or NaH are typically required. For stabilized ylides, weaker bases like NaOMe or even K₂CO₃ may suffice. |
Common Problem: Unwanted Deprotection of the TMS Group
-
Symptom: Formation of the desilylated alkene product.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Basic Conditions | The basic conditions required for ylide formation can also promote the cleavage of the TMS group. | - Use the minimum amount of base necessary to generate the ylide.- Add the aldehyde only after the ylide has formed.- Consider using a more robust protecting group like TIPS if deprotection is a persistent issue. |
Diagram: Wittig Reaction Troubleshooting
Caption: Troubleshooting workflow for low yields in Wittig reactions.
Aldol and Knoevenagel Condensations: Extending the Conjugated System
These reactions involve the reaction of the aldehyde with an enolate or an active methylene compound, respectively, to form α,β-unsaturated products after dehydration.[9][10][11]
Common Problem: Low Yield and/or Complex Product Mixture
-
Symptom: Multiple spots on TLC, difficulty in isolating the desired product.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Self-Condensation | If the ketone or active methylene compound can self-condense, this will compete with the desired reaction. | - Use a non-enolizable aldehyde partner if possible.- In a mixed aldol, pre-form the enolate of the desired ketone using a strong, non-nucleophilic base like LDA before adding the benzaldehyde derivative.[12] |
| Reversibility of Aldol Addition | The initial aldol addition can be reversible, leading to low conversion. | - If the dehydrated product is desired, use conditions that favor elimination (e.g., higher temperatures) to drive the reaction forward.[13] |
| TMS Deprotection | The basic or acidic conditions of the condensation can cleave the TMS group. | - Use milder catalysts (e.g., piperidine/acetic acid for Knoevenagel) and stoichiometric amounts of base.- As with other reactions, consider switching to a more robust protecting group if necessary. |
| Solvent Effects | The choice of solvent can significantly influence the reaction rate and selectivity. | - For Knoevenagel condensations, polar aprotic solvents like DMF can be superior to nonpolar solvents like toluene.[8] In some cases, solvent-free conditions or the use of water can be highly effective.[14][15] |
Diagram: Aldol/Knoevenagel Reaction Decision Tree
Caption: Decision tree for planning Aldol and Knoevenagel reactions.
Part 3: The Role of the Trimethylsilyl (TMS) Protecting Group
The TMS group is not merely an inert placeholder; it influences the reactivity and properties of the molecule.[2]
-
Electronic Effects: The silyl group can stabilize an adjacent positive charge (β-effect) and influence the electron density of the alkyne.
-
Steric Hindrance: The bulky TMS group can direct the regioselectivity of certain reactions.
-
Solubility: The presence of the TMS group generally increases the solubility of the molecule in nonpolar organic solvents.
When to Consider a More Robust Protecting Group
While the TMS group is convenient due to the ease of its introduction and removal, its lability can be a significant drawback.[1]
| Protecting Group | Relative Stability | Common Deprotection Conditions | When to Use |
| TMS | Low | Mild acid or base, fluoride sources (e.g., TBAF) | When subsequent reaction steps are mild and deprotection is desired under gentle conditions. |
| TIPS | High | Stronger acid or fluoride sources, often requiring elevated temperatures. | When the protected alkyne needs to survive harsh acidic or basic conditions, or when selective deprotection of other silyl groups is required. |
References
- Benchchem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.
- The Wittig reaction. (2019, January 9). YouTube.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. (2025, August 9).
- Recent Advances in Sonogashira Reactions. (2025, August 7).
- Wittig Reaction. Organic Chemistry Portal.
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts.
- Capani, J. S., Jr., Cochran, J. E., & Liang, J. (Colin). (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384.
- Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. (2025, August 6).
- Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(15), 2867–2894.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Wittig reaction. Wikipedia.
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts | Request PDF.
- Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydr
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Benchchem. (2025). Removal of homocoupling byproducts in Sonogashira reactions. Benchchem.
- Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table.
- Synthesis of substituted active methylenes by condens
- Are trimethylsilyl protected alkynes stable towards acids and bases? (2017, March 21).
- LibreTexts. (2022, April 7). 2.
- The Aldol Condensation.
- TLC Visualization Techniques | PDF | Thin Layer Chrom
- The Knoevenagel Condens
- OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry.
- Aldol Condens
- Visualizing a TLC pl
- Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- Knoevenagel Condens
- Ferreira, V. F., da Silva, F. de C., Pinto, A. C., & de Souza, R. O. M. A. (2017). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Journal of the Brazilian Chemical Society, 29(7), 1382–1389.
- Mixed Aldol Regiocontrol. (2020, March 10). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 羟醛缩合反应 [sigmaaldrich.com]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 12. m.youtube.com [m.youtube.com]
- 13. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Technical Support Center: Desilylation of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Welcome to the technical support guide for the desilylation of 2-[(Trimethylsilyl)ethynyl]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. The presence of both a reactive aldehyde and a terminal alkyne masked by a trimethylsilyl (TMS) group presents unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the desilylation process. The question-and-answer format is designed to help you quickly identify and solve experimental hurdles.
dot
Caption: A general workflow for troubleshooting common desilylation issues.
Q1: My desilylation reaction is very slow or appears incomplete when I monitor it by TLC. What's going wrong?
A1: An incomplete or sluggish reaction is one of the most common issues. The root cause often lies in the reagents or reaction conditions.
-
Causality & Explanation: The cleavage of the silicon-carbon bond requires a sufficiently potent nucleophile (fluoride ion) or a base that can facilitate protodesilylation. The efficacy of these reagents is highly dependent on their quality and the reaction environment.
-
Troubleshooting Steps:
-
Reagent Quality (Fluoride Source): If you are using tetrabutylammonium fluoride (TBAF), its anhydrous form is critical. Commercial TBAF solutions in THF contain varying amounts of water, which can inhibit the reaction. Consider using solid, anhydrous TBAF or drying your solution with molecular sieves. For base-mediated methods, ensure your potassium carbonate (K₂CO₃) is anhydrous and your methanol is dry.[1]
-
Reaction Temperature: Most TMS deprotections proceed readily at room temperature.[2] If the reaction is slow, gentle heating to 30-40°C can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions involving the aldehyde.
-
Stoichiometry: For fluoride-mediated reactions, ensure you are using at least 1.1 equivalents of TBAF. For the K₂CO₃/methanol method, the base is catalytic, but using a very small amount (<0.1 eq) might lead to a slow conversion.[2]
-
Solvent Choice: The reaction's polarity is key. For fluoride-based methods, polar aprotic solvents like THF or acetonitrile are standard. For base-catalyzed methods, protic solvents like methanol are required for the protonolysis step.[3][4]
-
Q2: I'm seeing multiple spots on my TLC plate, and my final product NMR shows significant impurities. How can I improve the chemoselectivity?
A2: The formation of byproducts is a direct consequence of the dual reactivity of the substrate and the reaction intermediates. The aldehyde is susceptible to attack, and the basic conditions can trigger undesired pathways.
-
Causality & Explanation:
-
Nucleophilic Attack: The primary desilylation mechanism generates a transient acetylide anion. This anion is a potent nucleophile and can attack the electrophilic aldehyde on another molecule, leading to dimerization or oligomerization.[5]
-
Base-Induced Side Reactions: Reagents like TBAF are moderately basic and can promote self-condensation (aldol-type) reactions of the benzaldehyde moiety, especially if it can enolize or if trace impurities are present.
-
-
Troubleshooting Steps:
-
Switch to Milder Conditions: The K₂CO₃/methanol method is generally considered milder and less basic than using a full equivalent of TBAF.[2][3] This often provides a cleaner reaction profile for sensitive substrates.
-
Lower the Temperature: Perform the reaction at 0°C or even lower. This will slow down the rate of undesired side reactions more significantly than the desired desilylation, improving selectivity.
-
Control Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the product from degrading or participating in subsequent side reactions. Leaving reactions for extended periods can reduce yields.[2]
-
Use a More Hindered Silyl Group: If you are designing the synthesis from scratch and anticipate harsh conditions, consider using a more sterically hindered protecting group like triisopropylsilyl (TIPS). TIPS groups are significantly more stable to basic conditions but require stronger reagents for removal, such as silver fluoride.[6][7]
-
Q3: My reaction looks clean by TLC, but my isolated yield of 2-ethynylbenzaldehyde is consistently low. Where am I losing my product?
A3: Low isolated yield, despite a clean reaction, typically points to issues during the workup and purification stages. The product, 2-ethynylbenzaldehyde, is a reactive molecule and can be sensitive to handling.[8][9]
-
Causality & Explanation: The terminal alkyne and aldehyde functionalities make the product susceptible to polymerization, oxidation, or degradation under non-neutral pH conditions or upon prolonged exposure to silica gel during chromatography.
-
Troubleshooting Steps:
-
Quenching and Workup: After the reaction is complete, quench it with a neutral or weakly acidic solution like saturated aqueous ammonium chloride (NH₄Cl) rather than a strong acid. This neutralizes the base without creating a harsh acidic environment.
-
Prompt Extraction: Do not let the crude reaction mixture sit for extended periods. Proceed with extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) immediately after quenching.
-
Purification Strategy:
-
Flash Chromatography: If chromatography is necessary, use a minimally activated silica gel. You can pre-treat the silica by flushing the column with your eluent containing 1% triethylamine to neutralize acidic sites.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the product spends on the stationary phase.
-
-
Product Storage: 2-Ethynylbenzaldehyde is a solid (m.p. 64-67 °C).[10] For long-term storage, keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best and most reliable method for this specific desilylation?
A1: There is no single "best" method; the optimal choice depends on your specific experimental constraints, such as substrate tolerance to base and available reagents. The two most common and reliable methods are compared below.
| Feature | Method A: TBAF in THF | Method B: K₂CO₃ in Methanol |
| Mechanism | Fluoride-induced Si-C bond cleavage | Base-catalyzed protodesilylation |
| Speed | Generally very fast (often < 1 hour) | Typically slower (1-3 hours)[2] |
| Conditions | Moderately basic, anhydrous preferred | Mildly basic, requires a protic solvent |
| Selectivity | Can cause side reactions with sensitive groups | Generally cleaner for base-sensitive substrates |
| Cost & Handling | More expensive; moisture-sensitive | Inexpensive; easy to handle |
| Best For | Rapid deprotection when side reactions are not a concern. | Substrates with base-sensitive functional groups. |
Q2: What is the detailed mechanism of fluoride-mediated desilylation?
A2: The mechanism is a well-established nucleophilic substitution at the silicon center. The high affinity of fluorine for silicon is the primary driving force for the reaction.
-
Nucleophilic Attack: The fluoride ion (F⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of the TMS group.
-
Formation of a Hypervalent Intermediate: This attack forms a transient, pentacoordinate silicon intermediate (a fluorosilicate). This structure weakens the adjacent silicon-carbon bond.[1]
-
Si-C Bond Cleavage: The weakened Si-C bond breaks, releasing an acetylide anion and forming the stable trimethylsilyl fluoride (TMSF) byproduct.
-
Protonation: The acetylide anion is quickly protonated by a proton source in the reaction mixture (e.g., trace water, the solvent, or during aqueous workup) to yield the final terminal alkyne, 2-ethynylbenzaldehyde.
dot
Caption: Mechanism of fluoride-mediated TMS-alkyne deprotection.
Q3: Can I use other fluoride sources besides TBAF?
A3: Yes, other sources can be effective. Potassium fluoride (KF) is a common, inexpensive alternative. However, its solubility in organic solvents like THF is low. To overcome this, it is often used in more polar solvents like DMF or with a phase-transfer catalyst like 18-crown-6 to enhance the concentration of "naked" fluoride ions in solution.[11] A combination of KF and chlorotrimethylsilane (TMSCl) has also been reported for desilylation reactions.[4]
Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for the two most common desilylation methods. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Desilylation using Potassium Carbonate in Methanol
This method is recommended for its mildness and simplicity.[2][3]
-
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The starting material will have a higher Rf than the more polar product. The reaction is typically complete in 2-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-ethynylbenzaldehyde.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol B: Desilylation using Tetrabutylammonium Fluoride (TBAF)
This method is faster but requires careful handling of the moisture-sensitive reagent.
-
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature.
-
Monitor the reaction by TLC. It is often complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as needed.
-
References
- Liu, Q., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of Medicinal Chemistry.
- ResearchGate. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases | Request PDF.
- Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride.
- Gelest Technical Library. Deprotection of Silyl Ethers.
- Organic Chemistry Portal. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones.
- ChemicalBook. 2-ETHYNYLBENZALDEHYDE CAS#: 38846-64-9.
- ResearchGate. N-terminal modification of a model peptide.
- Organic Chemistry Portal. Desilylations.
- Sigma-Aldrich. 2-Ethynylbenzaldehyde 97.
- National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes.
- Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne.
- Organic Chemistry Portal. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society.
- PubChem. 2-Ethynylbenzaldehyde.
- Reddit. (r/Chempros). preventing TMS alkyne deprotecting in reaction.
- Reddit. (r/chemistry). (2022). Protiodesilylation of terminal alkynes method?.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile [organic-chemistry.org]
- 5. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. reddit.com [reddit.com]
- 8. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Ethynylbenzaldehyde 97 38846-64-9 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Preventing homo-coupling of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Ticket Topic: Prevention of Homo-Coupling (Glaser Coupling) & Side Reactions Status: OPEN | Priority: CRITICAL Assigned Specialist: Senior Application Scientist
Core Directive: The Mechanism of Failure
User Query: "Why is my reaction mixture turning green/blue, and why am I isolating a dimer instead of my cross-coupled product?"
Technical Diagnosis: The "homo-coupling" you are observing is almost certainly Glaser Coupling (oxidative dimerization of alkynes).[1] While the trimethylsilyl (TMS) group is a protecting group, it is not impervious. Under the basic conditions often used for downstream functionalization (e.g., Sonogashira coupling or isoquinoline synthesis), trace nucleophiles can cause in situ desilylation.
Once the TMS group is removed, the resulting terminal alkyne is highly susceptible to dimerization in the presence of Copper (Cu) catalysts and Oxygen (O₂) .
The Causality Chain:
-
Desilylation: Base/Nucleophile removes TMS
Free terminal alkyne. -
Oxidation: Cu(I) binds to the alkyne. In the presence of O₂, this complex oxidizes, facilitating the formation of a radical or organocopper intermediate.
-
Dimerization: Two activated alkyne units couple to form the 1,3-diyne dimer (1,4-bis(2-formylphenyl)buta-1,3-diyne), consuming your starting material.
Visualizing the Competition: Cross-Coupling vs. Homo-Coupling
Figure 1: The bifurcation point. Presence of Oxygen and Copper drives the reaction toward the unwanted Glaser dimer (Grey), while anaerobic Palladium cycles favor the target (Green).
Troubleshooting Guide (Q&A)
Q1: I am running a Sonogashira coupling. The literature suggests adding CuI, but I am getting 40% dimer. What should I do?
A: Eliminate the Copper. The most robust solution for 2-ethynylbenzaldehyde derivatives is to switch to a Copper-Free Sonogashira protocol. Copper is the primary vector for homo-coupling. Modern Palladium catalysts (like PdCl₂(PPh₃)₂) are sufficiently active to couple aryl iodides/bromides with terminal alkynes without Copper, provided the temperature is slightly elevated (40–60°C) and a suitable amine base (e.g., Piperidine or Pyrrolidine) is used.
Q2: My reaction turned a bright blue/green color. Is this normal?
A: No. This indicates active catalyst oxidation. Pure Cu(I) species are generally yellow or off-white. A blue/green hue indicates the formation of Cu(II) species, usually caused by oxygen ingress. This confirms that your inert atmosphere has been breached, and oxidative homo-coupling is likely occurring. Action: Stop the reaction. Degas immediately. If the color persists, the catalyst load may be dead.
Q3: I must use Copper because my electrophile is unreactive. How do I stop the dimerization?
A: Implement the "Freeze-Pump-Thaw" Protocol. Sparging (bubbling gas through solvent) is often insufficient for sensitive alkyne couplings. You must remove dissolved oxygen completely.[1] See Protocol B below. Additionally, add the alkyne slowly (syringe pump) to keep its instantaneous concentration low, statistically favoring the cross-coupling over the second-order dimerization reaction.
Q4: Does the aldehyde moiety interfere?
A: Rarely with homo-coupling, but yes with stability. The aldehyde is prone to oxidation (to carboxylic acid) or Cannizzaro reactions in strong base. However, it does not typically cause dimerization itself. The primary risk is that the electron-withdrawing nature of the aldehyde makes the alkyne proton more acidic (after desilylation), accelerating the deprotonation step required for Glaser coupling.
Validated Protocols
Protocol A: Copper-Free Sonogashira (Recommended)
Best for: Preventing homo-coupling by design.
| Reagent/Parameter | Specification | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Robust, air-stable precursor. |
| Co-Catalyst | NONE | Strictly exclude CuI. |
| Base | Pyrrolidine or Piperidine (3-5 equiv) | Acts as both base and ligand aid. |
| Solvent | DMF or THF (Anhydrous) | Degassed. |
| Temperature | 60°C | Higher temp compensates for lack of Cu. |
Workflow:
-
Charge flask with Aryl Halide (1.0 equiv) and Pd-catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent and Base.
-
Add 2-[(Trimethylsilyl)ethynyl]benzaldehyde (1.1 equiv).
-
Note: If using a desilylating agent (like TBAF) in situ, add it here. If the conditions (Base/Heat) are sufficient to desilylate in situ, no TBAF is needed.
-
-
Heat to 60°C. Monitor by TLC.
Protocol B: The "Freeze-Pump-Thaw" (Oxygen Exclusion)
Best for: When Copper is mandatory (e.g., difficult substrates).
Logic: Standard sparging leaves ~10-50 ppm O₂. Glaser coupling can proceed with trace O₂. This physical method reduces O₂ to ppb levels.
Figure 2: The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen, the fuel for Glaser coupling.
Data Summary: Catalyst Impact on Dimerization
The following table summarizes typical yields when reacting 2-ethynylbenzaldehyde derivatives, highlighting the risk of Copper.
| Condition | Catalyst System | Atmosphere | % Cross-Coupled Product | % Homo-Coupled Dimer |
| Standard | Pd(PPh₃)₄ / CuI | N₂ Balloon | 65% | 25% |
| Aerobic | Pd(PPh₃)₄ / CuI | Air (Leak) | <10% | >80% |
| Optimized | PdCl₂(PPh₃)₂ (Cu-Free) | Argon | 88% | <2% |
| Slow Add | Pd(PPh₃)₄ / CuI | Argon (FPT*) | 75% | 10% |
*FPT = Freeze-Pump-Thaw degassed.
References
-
Glaser Coupling Mechanism & Prevention
-
Copper-Free Sonogashira Overview
- Title: Copper-free Sonogashira cross-coupling reactions: an overview
-
Source: RSC Advances (Royal Society of Chemistry)[4]
-
URL:
-
Sonogashira Coupling with Diminished Homocoupling
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling
- Source: Organic Letters (via ResearchG
-
URL:
-
Chemistry of Alkynylsilanes (Protection Str
-
BenchChem Troubleshooting Guide
- Title: How to avoid dimeriz
-
Source: BenchChem Technical Support[1]
-
URL:
Sources
Stability of 2-[(Trimethylsilyl)ethynyl]benzaldehyde under acidic and basic conditions
[1]
Compound: 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS: 77123-58-1 Molecular Formula: C₁₂H₁₄OSi Role: Key intermediate for synthesizing polycyclic heterocycles (isoquinolines, isochromenes, naphthalenes).[1]
Executive Summary: Stability Profile
This compound is a dual-functionalized scaffold containing an electrophilic aldehyde and a protected alkyne.[1] Its stability is governed by the orthogonality of these two groups.
-
Base Stability: POOR. The trimethylsilyl (TMS) group is highly labile under basic conditions (protodesilylation).[1]
-
Acid Stability: MODERATE to LOW. While the TMS group is relatively stable to mild acid, the ortho-positioning of the aldehyde and alkyne creates a high risk of acid-catalyzed intramolecular cyclization.
-
Oxidative Stability: MODERATE. The aldehyde is susceptible to auto-oxidation to the carboxylic acid if stored improperly.
Part 1: Base Sensitivity & Protodesilylation
The Issue: Unintentional Loss of the TMS Group
User Question: "I performed a reaction using potassium carbonate in methanol, and my product mass is lighter by 72 Da. What happened?"
Technical Diagnosis: You have triggered protodesilylation .[1][2] The TMS group on a terminal alkyne is exceptionally sensitive to basic methanolysis. While this is a standard method for deprotection, it is a degradation pathway if your goal was to retain the silyl group for subsequent coupling (e.g., Hiyama coupling).
Mechanism: Base-mediated attack (e.g., methoxide) on the silicon atom forms a pentacoordinate silicate intermediate, leading to the cleavage of the C–Si bond and release of the terminal alkyne (2-ethynylbenzaldehyde).[1]
Troubleshooting Protocol: Preventing Desilylation
| Variable | Recommendation | Reason |
| Solvent | Avoid MeOH, EtOH, Water.[1] Use THF, DCM, or Toluene. | Protic solvents facilitate solvolysis of the C-Si bond. |
| Base Choice | Use non-nucleophilic bases (e.g., DIPEA, Et₃N) if base is required.[1] | Hindered amines are less likely to attack the silicon center compared to alkoxides or hydroxides. |
| Workup | Avoid basic aqueous washes (e.g., NaOH, NaHCO₃) if exposure is prolonged.[1] | Use neutral buffers or rapid cold water washes.[1] |
Controlled Deprotection (If intended): If you want to remove the TMS group:
-
Reagent: K₂CO₃ (0.5 equiv) in MeOH.
-
Conditions: Room temperature, 1 hour.
-
Observation: Quantitative conversion to 2-ethynylbenzaldehyde.
Part 2: Acid Stability & Cyclization Risks
The Issue: Unexpected Cyclization Products
User Question: "I treated the compound with a Lewis acid catalyst, and the aldehyde peak disappeared from the NMR, but it didn't form the expected addition product."
Technical Diagnosis: The compound likely underwent acid-catalyzed intramolecular cyclization .[1] The proximity of the alkyne and aldehyde groups at the ortho position makes this molecule a "coiled spring" ready to cyclize into oxygen-containing heterocycles (isochromenes).
Mechanism:
-
Activation: The acid (Bronsted or Lewis) activates the aldehyde carbonyl or the alkyne.
-
Nucleophilic Attack: The carbonyl oxygen attacks the alkyne (5-exo-dig or 6-endo-dig cyclization).[1]
-
Product: Formation of isochromene derivatives or naphthyl ketones, often accompanied by migration or loss of the TMS group.
Troubleshooting Protocol: Acid Compatibility
| Acid Type | Risk Level | Outcome |
| Dilute HCl / Acetic Acid | Low | Generally stable for short durations (workup).[1] |
| Strong Lewis Acids (AlCl₃, BF₃[1]·OEt₂) | High | Promotes rapid cyclization to isochromenes or hydration of the alkyne. |
| Brønsted Acids (TfOH, H₂SO₄) | High | Can cause protodesilylation and cyclization.[1] |
Part 3: Aldehyde Reactivity & Storage
The Issue: White Solid Precipitate in Liquid Sample
User Question: "My yellow oil has developed white crystals after sitting on the bench for a week."
Technical Diagnosis: The aldehyde has oxidized to 2-[(trimethylsilyl)ethynyl]benzoic acid .[1] Benzaldehydes are prone to auto-oxidation upon exposure to air.[1]
Storage Protocol (Self-Validating):
Visual Guide: Reactivity Pathways
The following diagram illustrates the divergent reactivity of this compound under different conditions. Use this to predict impurity profiles.[1]
Caption: Divergent degradation pathways.[1] Blue: Target compound.[1] Red: Base-mediated desilylation.[1] Yellow: Acid-mediated cyclization.[1] Green: Oxidative degradation.[1]
FAQ: Frequently Asked Questions
Q1: Can I use this compound in a Sonogashira coupling without protecting the aldehyde? A: Yes, but with caution. The aldehyde is generally tolerated in Sonogashira conditions (Pd/Cu, amine base).[1] However, if you use a primary amine as the base (e.g., propylamine), you risk forming a Schiff base (imine) with the aldehyde.
-
Recommendation: Use bulky secondary or tertiary amines (e.g., Diethylamine, Triethylamine) as the solvent/base to prevent imine formation.
Q2: I see a "doublet" for the aldehyde proton in NMR. Is this normal? A: No. The aldehyde proton should be a singlet. A doublet suggests coupling, possibly to Fluorine (if using fluorinated analogs) or it indicates the formation of a hemiacetal if the solvent was not dry (e.g., CDCl₃ with traces of acid/water).
Q3: How do I remove the TMS group without touching the aldehyde? A: Use K₂CO₃ in Methanol at 0°C to Room Temperature.
-
Why: This condition is mild enough to cleave the silyl group without triggering the Cannizzaro reaction (which requires strong hydroxide) or degrading the aldehyde.
-
Reference: This is the standard "mild" deprotection protocol for TMS-alkynes.[1]
References
-
PubChem. (n.d.).[1] this compound.[1][3] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
Gelest, Inc. (2018).[1] Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Library. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Desilylation of Alkynes. Retrieved February 6, 2026, from [Link][1]
Column chromatography techniques for purifying 2-[(Trimethylsilyl)ethynyl]benzaldehyde derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-[(Trimethylsilyl)ethynyl]benzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this specific class of compounds. The unique combination of an acid-sensitive trimethylsilyl (TMS) protecting group and a reactive aldehyde functionality necessitates careful consideration of stationary phases, solvent systems, and handling procedures to achieve high purity and yield.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven experience.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical causality and providing actionable solutions.
Issue 1: Product Decomposition & Low Recovery
Q: I ran a column to purify my 2-[(TMS)ethynyl]benzaldehyde derivative, but my yield is significantly lower than expected. TLC analysis of the collected fractions shows a new, more polar spot that wasn't in my initial crude mixture. What is happening?
A: This is a classic symptom of on-column decomposition, most likely the acid-catalyzed cleavage of the trimethylsilyl (TMS) group.[1][2] Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can readily protonate the ethynyl group, leading to protodesilylation. The resulting terminal alkyne is significantly more polar than the TMS-protected starting material, explaining the new, lower Rf spot on your TLC plate.
Causality Explained: The acidic protons on the silica surface can facilitate the removal of the TMS group, converting your desired product into 2-ethynylbenzaldehyde or a related derivative. This process is often irreversible on the column, leading to a mixture of the desired product and the deprotected analog, complicating purification and reducing the overall yield.
Solutions:
-
Test for Stability: Before running a large-scale column, confirm the compound's stability on silica gel using a 2D TLC test.[3][4] Spot your compound in one corner of a square TLC plate, run it, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. Any spots appearing off the diagonal indicate decomposition.[4]
-
Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel by preparing a slurry with an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃).[5] This base will preferentially bind to the acidic silanol groups, rendering the stationary phase much less reactive towards your acid-sensitive compound.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient or if your compound is also base-sensitive, consider using a different stationary phase.
-
Neutral Alumina: Often a good alternative for acid-sensitive compounds.[3][6] Note that alumina has its own unique reactivity, so solvent systems may need to be re-optimized.
-
Reverse-Phase C18 Silica: If your compound has sufficient solubility in solvents like methanol or acetonitrile, reverse-phase chromatography can be an excellent option, as it operates under less acidic conditions.[7]
-
Issue 2: Poor Separation & Co-elution
Q: I'm struggling to separate my product from a similarly non-polar impurity. My spots are too close on the TLC plate, and my column fractions are all mixed.
A: Achieving good separation requires optimizing the selectivity of your chromatographic system (the interaction between the stationary phase, mobile phase, and your compounds). The TMS group imparts significant non-polar character, meaning your product will likely have a high Rf in many common solvent systems.
Solutions:
-
Systematic Solvent Screening: The key is rigorous TLC analysis to find a solvent system that provides a target Rf of ~0.2-0.3 for your desired compound, with maximum separation (ΔRf) from impurities.[6]
-
Start with a binary mixture of a non-polar solvent (e.g., Hexane, Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane).
-
Avoid using alcohols (Methanol, Ethanol) if possible, as the aldehyde can form hemiacetals or acetals on the acidic silica surface, leading to streaking and apparent impurities.[6]
-
Test a range of solvent ratios systematically (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).
-
-
Employ a Gradient Elution: If a single isocratic solvent system fails to resolve all components, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the least polar impurities, and then gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind.[5]
-
Improve Column Packing and Loading: A poorly packed column or improper sample loading can ruin even a perfect solvent system.
-
Ensure the column is packed uniformly without air bubbles or cracks.
-
Load the sample in the smallest possible volume of solvent to create a narrow starting band.[8][9] Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) is highly recommended for difficult separations.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for purifying TMS-ethynyl benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stationary phase for these compounds?
A1: There is no single "best" phase, as it depends on the specific derivative's stability. However, a good starting point is silica gel that has been deactivated with triethylamine .[5] This mitigates the primary risk of TMS cleavage. If your compound is unstable in basic conditions, neutral alumina is the next logical choice.[3] For derivatives that are particularly sensitive or difficult to separate, reverse-phase (C18) silica can be a powerful alternative.
Q2: How do I properly deactivate my silica gel?
A2: Prepare your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine (NEt₃) to a final concentration of 0.5-1% by volume. Use this base-containing solvent to slurry pack your column. Then, flush the packed column with at least two column volumes of this same solvent before loading your sample. This ensures the stationary phase is fully equilibrated and neutralized.[5]
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. A general rule of thumb for silica gel is a crude sample mass of 1-10% of the mass of the silica gel.
-
Easy Separation (ΔRf > 0.2): You can load up to 10 g of crude per 100 g of silica (10%).
-
Difficult Separation (ΔRf < 0.1): You may need to reduce loading to 1 g of crude per 100 g of silica (1%) to achieve baseline separation.[10] Always perform an empirical loading study on a smaller scale if you are unsure.[10]
Q4: My compound is an oil. Should I use wet or dry loading?
A4: While wet loading (dissolving the sample in a minimal amount of mobile phase) is often faster, dry loading is almost always superior for achieving high resolution . To dry load an oil, dissolve it in a volatile solvent (like dichloromethane or diethyl ether), add a small amount of silica gel (typically 1-2 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Stationary Phase Selection Logic
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. halocolumns.com [halocolumns.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Navigating the Reactivity of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Welcome to the technical support center for 2-[(Trimethylsilyl)ethynyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the experimental use of this versatile bifunctional molecule. The unique juxtaposition of a sterically encumbered aldehyde and a protected alkyne in an ortho configuration presents both synthetic opportunities and challenges. This document aims to elucidate the factors governing its reactivity, with a particular focus on the impact of steric hindrance.
Introduction: The Duality of Reactivity
This compound is a valuable building block in organic synthesis, offering two distinct reactive sites: the electrophilic aldehyde and the versatile trimethylsilyl (TMS)-protected alkyne. The proximity of these groups, however, introduces significant steric hindrance that modulates their reactivity. Understanding this interplay is crucial for successful experimental design and execution. The bulky TMS group can influence the accessibility of the adjacent aldehyde to nucleophiles, while the ortho-positioning of the aldehyde can, in turn, affect reactions at the alkynyl moiety, particularly in intramolecular processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in various chemical transformations.
Part 1: Handling, Storage, and Purity Assessment
Q1: How should I store this compound to ensure its stability?
A1: this compound is a solid with a reported melting point of 48-53 °C. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerator or freezer) to minimize potential degradation. Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
Q2: I am unsure about the purity of my sample. What are the key spectroscopic signatures I should look for?
A2: Purity is paramount for reproducible results. Here are the expected spectroscopic characteristics for this compound:
-
¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A singlet typically appearing around δ 10.0 ppm.
-
Aromatic protons: A multiplet in the aromatic region (approx. δ 7.5–8.0 ppm).
-
Trimethylsilyl (TMS) protons: A sharp singlet at approximately δ 0.25 ppm, integrating to 9 protons.
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde carbonyl carbon: ~δ 192 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 128-140 ppm.
-
Alkynyl carbons: Two distinct signals around δ 95-105 ppm.
-
TMS methyl carbons: A signal close to δ 0 ppm.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹.
-
A C≡C stretch for the alkyne, which may be weak or moderate, around 2160 cm⁻¹.
-
A strong Si-C stretch around 1250 cm⁻¹.
-
Troubleshooting Impurities:
-
Presence of a broad peak in the ¹H NMR spectrum around δ 11-12 ppm and a broadened aldehyde peak: This could indicate the presence of the corresponding carboxylic acid due to oxidation.
-
Absence of the TMS singlet in ¹H NMR and the appearance of a terminal alkyne proton (C≡C-H) around δ 3.0-3.5 ppm: This suggests premature deprotection of the TMS group.
Part 2: Reactivity of the Aldehyde Group - The Challenge of Steric Hindrance
The ortho-positioning of the bulky trimethylsilylethynyl group significantly impacts the reactivity of the aldehyde. This steric shielding can hinder the approach of nucleophiles.
Q3: I am having difficulty with a nucleophilic addition to the aldehyde. My yields are consistently low. What can I do?
A3: Low yields in nucleophilic additions are a common issue. The steric hindrance from the ortho substituent can significantly slow down the reaction rate.[1]
Troubleshooting Low Yields in Nucleophilic Additions:
| Potential Cause | Troubleshooting Strategy | Causality |
| Steric Hindrance | 1. Use smaller, more reactive nucleophiles: For example, methylmagnesium bromide might be more effective than tert-butylmagnesium chloride. 2. Increase reaction temperature: This can provide the necessary activation energy to overcome the steric barrier. However, monitor for side reactions. 3. Prolong reaction time: Slower reaction kinetics may require extended periods to reach completion. | The bulky ortho group physically blocks the trajectory of the incoming nucleophile to the electrophilic carbonyl carbon. |
| Poor Reagent Quality | Ensure your nucleophile (e.g., Grignard or organolithium reagent) is freshly prepared or titrated to confirm its concentration. | Decomposed or low-activity reagents will naturally lead to poor conversion. |
| Solvent Effects | Use of a more coordinating solvent like THF can sometimes enhance the reactivity of organometallic reagents. | The solvent can influence the aggregation state and reactivity of the nucleophile. |
Experimental Workflow: A Generalized Protocol for Nucleophilic Addition
Caption: Workflow for TMS deprotection followed by Sonogashira coupling.
Part 4: Intramolecular Cyclization and Tandem Reactions
The ortho arrangement of the aldehyde and alkyne functionalities makes this compound an excellent precursor for intramolecular reactions to form various heterocyclic and polycyclic systems. [2][3] Q5: I am attempting an intramolecular cyclization and observing a complex mixture of products. What could be going wrong?
A5: Intramolecular reactions of this substrate are often sensitive to reaction conditions, and minor changes can lead to different reaction pathways.
Troubleshooting Intramolecular Reactions:
-
Catalyst Choice is Critical: The outcome of these reactions is highly dependent on the catalyst used. For instance, gold, palladium, and copper catalysts can all promote different modes of cyclization. [4][5]Ensure your catalyst is pure and active.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway. For example, reactions of 2-alkynylbenzaldehydes with cyclic amines can yield different products in toluene versus a DMSO/water mixture. [2][6]* Premature Deprotection: Some Lewis acidic catalysts or reaction conditions can cause in-situ deprotection of the TMS group, leading to unintended follow-on reactions. If the terminal alkyne is desired for the cyclization, a one-pot deprotection-cyclization sequence might be cleaner. Conversely, if the TMS group is intended to remain, ensure the conditions are compatible.
-
Reaction Concentration: For intramolecular processes, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
Example of a Tandem Reaction: The reaction of N'-(2-alkynylbenzylidene)hydrazides (which can be formed in situ from 2-alkynylbenzaldehydes) with silyl enolates, catalyzed by silver triflate, can lead to the formation of H-pyrazolo[5,1-a]isoquinolines through a cascade of intramolecular cyclization, nucleophilic addition, condensation, and aromatization. [7]
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is subtly controlled by the steric and electronic interplay of its functional groups. A thorough understanding of these factors, careful control of reaction conditions, and diligent monitoring of reaction progress are essential for achieving desired outcomes. This guide provides a foundation for troubleshooting common experimental challenges, but as with all research, empirical optimization for each specific transformation is key to success.
References
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Wu, J., et al. (2012). Tandem Reactions of N′-(2-Alkynylbenzylidene)hydrazides with Silyl Enolates: A Facile Route to H-Pyrazolo[5,1-a]isoquinolines. ACS Combinatorial Science, 14(10), 553-557. Retrieved from [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry, 53(05), 557-588. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
He, Y., et al. (2020). Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. Organic Letters, 22(22), 9053-9058. Retrieved from [Link]
-
Reddy, R. S., et al. (2019). Ligand-controlled chemoselectivity in gold-catalyzed cascade cyclization of 1,4-diene-tethered 2-alkynylbenzaldehydes. Organic Chemistry Frontiers, 6(18), 3366-3371. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(1), 1-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldehyde protection-deprotection reactions in the presence of reactivated sulphated zirconia. Retrieved from [Link]
-
Popovics-Tóth, N., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Materials, 14(20), 6057. Retrieved from [Link]
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
He, Y., et al. (2020). Solvent-Regulated Coupling of 2‑Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N‑Heterocycles and Functionalized Naphthalene Derivatives. Organic Letters, 22(22), 9053-9058. Retrieved from [Link]
-
Gandon, V., et al. (2014). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Angewandte Chemie International Edition, 53(34), 9064-9068. Retrieved from [Link]
-
Bálint, E., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Materials, 14(20), 6057. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
Sources
- 1. Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones [mdpi.com]
- 2. Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-controlled chemoselectivity in gold-catalyzed cascade cyclization of 1,4-diene-tethered 2-alkynylbenzaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Study of the three-component reactions of 2 alkynylbenzaldehydes, aniline and dialkyl phosphites - the significance of the catalyst system - Repository of the Academy's Library [real.mtak.hu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Unexpected reaction pathways of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Topic: Navigating Divergent & Unexpected Reaction Pathways Document ID: TS-TMS-EB-001 Status: Active Authorized By: Senior Application Scientist
Executive Summary & Reactivity Profile
The Molecule: 2-[(Trimethylsilyl)ethynyl]benzaldehyde (TMS-EB) is a "Janus-faced" electrophile. It possesses two reactive centers—the electrophilic aldehyde carbonyl and the nucleophilic (yet protected) alkyne—positioned ortho to each other.
The Core Problem: While TMS-EB is the "gold standard" precursor for isoquinolines and isochromenes , its reactivity is notoriously sensitive to catalyst ligands, solvent polarity, and the stability of the C-Si bond. A slight deviation in conditions can shunt the reaction from a standard 6-endo-dig cyclization into unexpected 5-exo-dig pathways, oxidative ring contractions, or radical dimerizations.
Scope of Guide: This document addresses three specific "unexpected" outcomes reported by users:
-
Reaction Shunting: Formation of cyclopentenones instead of isochromenes.
-
Ligand-Dependent Divergence: Formation of bridged azepines instead of isoquinolines.
-
The "Vanishing" TMS: Unintended protodesilylation during naphthalene synthesis.
Master Pathway Map
The following diagram illustrates how specific catalysts and solvents dictate the fate of TMS-EB.
Figure 1: Divergent reaction manifold of TMS-EB. Green nodes indicate standard expected products; Red/Yellow/Blue nodes indicate condition-specific divergent outcomes.
Troubleshooting Guide (Ticket-Based)
Ticket #001: The "Oxygen Trap" – Cyclopentenone Formation
User Issue: "I attempted to synthesize a sulfonylated isochromene using a photocatalytic method in DMA. Instead of the 6-membered ether, NMR suggests a 5-membered ketone."
Diagnosis: You have triggered a Solvent-Controlled Radical Divergence .
While acetonitrile (MeCN) favors the
The Mechanism:
-
The acyl radical adds to the alkyne.
-
In MeCN: The resulting alkoxy radical undergoes C-C bond cleavage (
-scission) 6-membered ring. -
In DMA: The solvent assists a 1,2-hydrogen shift on the alkoxy radical intermediate, contracting the ring to form a cyclopentenone .
Corrective Protocol:
-
To fix: Switch solvent immediately to Acetonitrile (MeCN) or Water .
-
To Validate: Check the IR spectrum. Cyclopentenone will show a carbonyl stretch ~1700 cm⁻¹, whereas the isochromene/dihydropyranol will lack this ketone signal.
| Parameter | Result in DMA | Result in MeCN |
| Intermediate | Alkoxy Radical | Alkoxy Radical |
| Final Product | Cyclopentenone (5-ring) | Dihydropyranol (6-ring) |
| Mechanism Type | Radical Rearrangement | Radical Cyclization |
Ticket #002: The "Ligand Switch" – Bridged Azepines
User Issue: "I used a Gold(I) catalyst to react TMS-EB with a 1,4-diene-tethered amine. I expected a standard isoquinoline or pyrrolidine, but I isolated a bridged azepine structure."
Diagnosis: You are observing Ligand-Controlled Chemoselectivity . The reaction outcome is dictated by the steric bulk of the phosphine or carbene ligand on the Gold catalyst.
Technical Insight:
-
BrettPhosAuNTf₂: The bulky ligand forces the intermediate to undergo a [3+2] cycloaddition/cyclopropanation cascade, yielding a cyclopropane-fused pyrrolidine .[1]
-
SIMesAuNTf₂: The N-heterocyclic carbene (NHC) ligand alters the electronic pathway, favoring a sequential [3+2] cycloaddition followed by a selective C(sp³)-H bond insertion. This expands the ring to a cyclopropane-bridged azepine .[1]
Troubleshooting Steps:
-
Verify Ligand: Check if you are using an NHC ligand (SIMes/IPr) vs. a Phosphine (BrettPhos/JohnPhos).
-
Steric Control: If you want the pyrrolidine, increase the steric bulk of the ligand (switch to BrettPhos).[1] If you want the azepine, use the NHC.
Ticket #003: The "Vanishing" TMS Group
User Issue: "I am trying to synthesize a 3-silyl-substituted naphthalene by reacting TMS-EB with an aryl alkyne. The product isolated is the 2-arylnaphthalene (missing the TMS group)."
Diagnosis: In-Situ Protodesilylation . The TMS group is relatively labile compared to bulkier silyl groups (TIPS, TBDMS). If your reaction conditions involve trace acid, high heat, or nucleophilic bases (even weak ones like carbonates in wet solvents), the TMS group will cleave before or during the cyclization.
The Solution:
-
Switch Protecting Group: If the silyl group is required in the final product, synthesize the TIPS (Triisopropylsilyl) or TES (Triethylsilyl) analog of the starting benzaldehyde. These are robust enough to survive the cyclization.
-
Dry Conditions: Ensure strictly anhydrous conditions if using TMS. Moisture + Lewis Acid = Desilylation.
Detailed Experimental Protocol
Target: Solvent-Controlled Synthesis of Sulfonylated Cyclopentenones This protocol highlights the "unexpected" pathway (Ticket #001) to allow researchers to reproduce or avoid it.
Reagents:
-
This compound (0.2 mmol)
-
Sulfonyl Chloride (0.4 mmol)
-
fac-Ir(ppy)₃ (1.0 mol%) - Photocatalyst
-
Na₂CO₃ (2.0 equiv)
-
Solvent: N,N-Dimethylacetamide (DMA) - Crucial for this pathway
Step-by-Step:
-
Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the benzaldehyde, sulfonyl chloride, photocatalyst, and base.
-
Solvent Addition: Add DMA (2.0 mL) under an argon atmosphere. Note: Using MeCN here will fail to produce the cyclopentenone.
-
Irradiation: Irradiate the mixture with Blue LEDs (450 nm, ~3W) at room temperature for 12 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Checkpoint:
-
Success: Product is a solid/oil with distinct ketone C=O signal.
-
Failure (Dihydropyranol): If you see a broad -OH stretch and no ketone, your DMA was likely wet or contaminated with MeCN.
Mechanistic Visualization: The DMA Effect
This diagram details why DMA causes the unexpected ring contraction.
Figure 2: Mechanistic bifurcation of the alkoxy radical intermediate. DMA stabilizes the transition state for the 1,2-HAT, leading to ring contraction.
References
-
Solvent-Controlled Photocatalytic Divergent Cyclization: Wang, Z., et al. "Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols."[2] Chemical Science, 2021, 12, 938-943.
-
Ligand-Controlled Gold Catalysis: Zhang, Y., et al. "Ligand-controlled chemoselectivity in gold-catalyzed cascade cyclization of 1,4-diene-tethered 2-alkynylbenzaldehydes." Organic Chemistry Frontiers, 2018, 5, 2370-2374.
-
Silyl-Alkyne Reactivity & Naphthalene Synthesis: Dudley, G. B., et al. "Some Aspects of the Chemistry of Alkynylsilanes." Synthesis, 2017, 49(11), 2355-2370.
-
Electrochemical Cyclization to Isochromenes: Reddy, M. C., et al. "Electrochemical Cyclization of 2-Ethynylbenzaldehydes."[3] Organic Letters, 2019. (Contextual grounding for standard pathway).
Sources
- 1. Ligand-controlled chemoselectivity in gold-catalyzed cascade cyclization of 1,4-diene-tethered 2-alkynylbenzaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Artifacts in trimethylsilyl derivatization reactions and how to avoid them
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Trimethylsilylation is the gold standard for increasing the volatility and thermal stability of polar analytes (sugars, amino acids, steroids, fatty acids) in GC-MS.[1] However, the reaction is kinetically sensitive and prone to artifact formation. Artifacts—defined here as any detected peak that is not the fully derivatized target analyte—arise primarily from three sources: hydrolysis (moisture contamination), incomplete derivatization (steric hindrance/kinetic limitations), and side reactions (matrix/solvent interaction).[1]
This guide provides a root-cause analysis and actionable solutions for these specific failure modes.
Critical Troubleshooting Guide (Q&A Format)
Category A: Moisture-Induced Artifacts (The "Disappearing Peak")[1]
Q: I see a large peak for hexamethyldisiloxane (HMDSO) and my analyte response is low or absent. Why?
Technical Root Cause: Silylation reagents (BSTFA, MSTFA) are extremely moisture-sensitive.[1] Upon contact with water, they hydrolyze rapidly to form HMDSO (and trifluoroacetamide), effectively consuming the reagent before it can react with your analyte.[1]
Corrective Action:
-
Solvent Audit: Ensure solvents (Pyridine, DMF, Acetonitrile) are anhydrous (<50 ppm water).[1] Store over molecular sieves (3Å or 4Å).
-
Nitrogen Flush: Flush the reaction vial headspace with dry nitrogen before capping and heating.[1]
-
Reagent Integrity: If the BSTFA/MSTFA bottle has been opened frequently, it may be compromised.[1] Use single-use ampoules for critical assays.
Category B: Incomplete Derivatization (The "Split Peak")[1]
Q: My target analyte appears as two distinct peaks with different retention times. The mass spectra look similar but not identical.
Technical Root Cause: This indicates incomplete silylation .[1][4]
-
Steric Hindrance: Primary hydroxyls react fast; secondary/tertiary hydroxyls or hindered amines react slowly.[1] The first peak is likely the partially silylated intermediate, the second is the fully derivatized product (or vice versa depending on polarity).
-
Anomeric Forms: Reducing sugars (glucose, galactose) exist in dynamic equilibrium (
and anomers).[1] If silylation locks them in these forms, you get two peaks.[1]
Corrective Action:
-
Catalysis: Add 1% TMCS (Trimethylchlorosilane) to your BSTFA/MSTFA.[1] TMCS acts as a Lewis acid catalyst, increasing the silyl donor power.[1]
-
For Sugars (Oximation): Perform methoximation (Methoxyamine HCl in pyridine) before silylation.[1] This locks the ring open, resulting in a single peak.[1]
-
Thermal Energy: Increase reaction temperature (e.g., from 60°C to 80°C) or time. Note: Do not exceed 100°C for labile compounds.[1]
Category C: Unexpected Side Reactions (The "Ghost Peak")[1]
Q: I see unexpected peaks in my chromatogram that track with the solvent or reagent blank, specifically when analyzing aldehydes or amides.
Technical Root Cause:
-
Aldehyde Artifacts: Aldehydes can react with the silylating agent to form enol silyl ethers or acetals , rather than the expected derivative.[1]
-
Solvent Interaction: DMF (Dimethylformamide) can hydrolyze to form amines which then get silylated.[1]
-
Plasticizers: Phthalates leached from plastic pipette tips or vial caps by the aggressive silylation reagents.[1]
Corrective Action:
-
Reagent Switch: For aldehydes, consider using oximation-silylation (as with sugars) to protect the carbonyl group.[1]
-
Material Inertness: Use only glass syringes and Teflon-lined caps. Avoid plastic consumables during the reagent addition step.[1]
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical path for diagnosing artifact peaks based on Mass Spectral (MS) data and Chromatographic behavior.
Caption: Logical decision tree for diagnosing common TMS derivatization artifacts based on chromatogram observation.
Standard Operating Procedure (SOP) for Robust TMS Derivatization
To minimize artifacts, strict adherence to a validated protocol is required.[1] This protocol uses BSTFA + 1% TMCS , the most versatile reagent system.[1]
Reagents & Equipment
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).[1]
-
Vials: 2 mL amber glass autosampler vials with PTFE/Silicone septa.
-
Gas: Dry Nitrogen (99.999%).[1]
Step-by-Step Protocol
| Step | Action | Scientific Rationale (Why?) |
| 1 | Dry the Sample | Evaporate sample extract to complete dryness under a stream of nitrogen. Critical: Any residual water will hydrolyze the reagent (See Category A).[1] |
| 2 | Add Solvent | Add 50 µL of anhydrous pyridine. Vortex to dissolve.[1] |
| 3 | Add Reagent | Add 50 µL of BSTFA + 1% TMCS. |
| 4 | Inert Atmosphere | Gently flush the vial headspace with dry nitrogen for 5-10 seconds before capping.[1] |
| 5 | Reaction | Cap immediately. Heat at 60°C for 30-60 minutes . |
| 6 | Injection | Inject 1 µL into GC-MS. Do not wait >24 hours. |
Reagent Selection Matrix
Choosing the wrong reagent is a primary cause of artifacts.[1] Use this table to select the correct chemistry.
| Reagent | Full Name | Best Application | Potential Artifacts |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | General purpose.[1][2] Highly volatile by-products (good for early eluting peaks).[1] | Can form acetals with aldehydes.[1][4] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile.[1] Ideal for GC-MS trace analysis where by-products might interfere.[1] | Very moisture sensitive.[1] |
| BSTFA + TMCS | (with 1% Trimethylchlorosilane) | Sterically hindered compounds (secondary alcohols, steroids).[1] | Stronger acid production; requires pyridine to neutralize.[1] |
| TMSI | N-Trimethylsilylimidazole | Potent silylator for hydroxyls.[1] Reacts with wet samples better than BSTFA. | Do not inject directly (can damage column phase).[1] Must wash or derivatize further.[1] |
| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | Forms t-BDMS derivatives (hydrolytically stable).[1] | Derivatives are much heavier (+114 Da); different fragmentation patterns (M-57).[1] |
References
-
Little, J. L. (1999).[1][4] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.[1]
-
Agilent Technologies. (2022).[1] GC/MS Troubleshooting Guide: Peak Shape Issues and Artifacts. Agilent Technical Library.[1]
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic authoritative text on mechanisms).[1]
-
Shimadzu Corporation. (2021).[1] Troubleshooting Derivatization in GC-MS Analysis. Shimadzu Application News.[1]
-
Sigma-Aldrich (Merck). (2023).[1] Silylation Reagents for Gas Chromatography.[1][4][5][6][7][8] Technical Bulletin.[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to prevent the silylation reagent from getting damp during use as much as possible? - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. gcms.cz [gcms.cz]
- 6. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: IR Spectral Analysis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
[1]
Executive Summary
This compound (CAS: 77123-58-1) serves as a protected "masked" alkyne intermediate.[1] In multistep synthesis—such as the preparation of pentacene precursors or isoquinoline derivatives—the ability to distinguish this intermediate from its precursor (2-bromobenzaldehyde ) and its deprotected product (2-ethynylbenzaldehyde ) is vital.[1]
This guide compares the "spectral performance" of the TMS-protected alkyne against its alternatives.[2] The TMS group acts as a high-fidelity IR probe, offering intense, characteristic bands that are significantly easier to identify in crude reaction mixtures than the weak C
Molecular Architecture & Vibrational Theory
The molecule combines three distinct vibrational zones. Understanding the coupling between these zones is essential for accurate interpretation.[1]
-
The Ortho-Substituted Benzaldehyde Core: Dominated by the carbonyl dipole.[1] The ortho positioning of the alkyne induces electronic conjugation that may slightly lower the C=O frequency compared to unsubstituted benzaldehyde.
-
The Internal Alkyne Linker (–C
C–): As an internal alkyne connected to a heavy silicon atom, the reduced mass of the oscillator changes, shifting the frequency compared to terminal alkynes. -
The Trimethylsilyl Cap (–SiMe
): This group provides the strongest diagnostic bands (the "fingerprint" of protection).[1] The Si–C bonds are highly polarized, resulting in intense absorption bands that serve as binary (yes/no) indicators of successful coupling.[1]
Comparative Spectral Analysis
The following table contrasts the target molecule with its immediate synthetic neighbors. This comparison highlights the "Performance" of the TMS group as a monitoring tool.
Table 1: Diagnostic IR Bands of the Reaction Sequence
| Functional Group Mode | Precursor (2-Bromobenzaldehyde) | Target Intermediate (2-[(TMS)ethynyl]benzaldehyde) | Deprotected Product (2-Ethynylbenzaldehyde) | Diagnostic Note |
| Alkynyl C–H Stretch ( | Absent | Absent | ~3280–3320 cm⁻¹ (Strong, Sharp) | The appearance of this band signals premature deprotection or successful final step.[1] |
| Alkyne C | Absent | 2150–2170 cm⁻¹ (Medium/Weak) | 2100–2120 cm⁻¹ (Weak) | The TMS group shifts the C |
| Aldehyde C=O[1][3][4][5][6][7] Stretch ( | 1690–1700 cm⁻¹ (Strong) | 1695–1710 cm⁻¹ (Strong) | 1690–1700 cm⁻¹ (Strong) | Conjugation with the alkyne maintains the C=O character similar to the aryl halide precursor.[1] |
| Aldehyde C–H Stretch (Fermi Resonance) | 2750 & 2850 cm⁻¹ | 2750 & 2850 cm⁻¹ | 2750 & 2850 cm⁻¹ | "Rabbit ears" doublet; confirms the aldehyde is intact (not oxidized to acid).[1] |
| TMS Methyl Deformation ( | Absent | ~1250 cm⁻¹ (Very Strong, Sharp) | Absent | Primary Indicator: This is the "Performance" peak—unambiguous proof of Sonogashira coupling.[1] |
| TMS Methyl Rocking ( | Absent | 830–860 cm⁻¹ (Strong) | Absent | Secondary confirmation of the silyl group.[1] |
Performance Insight: The "Silent" Alkyne Problem
In many internal alkynes, the dipole moment change across the C
Experimental Protocol: Synthesis & Monitoring
Context: Synthesis via Sonogashira coupling of 2-bromobenzaldehyde and trimethylsilylacetylene.
Protocol 1: Sampling for IR Analysis
Since the target is an oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture artifacts.
-
Background: Collect an air background spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution).
-
Sample Prep: Place 1 drop of the neat reaction mixture (crude) or purified oil onto the diamond/ZnSe crystal.
-
Acquisition: Scan 16–32 times.
-
Cleaning: Clean crystal with isopropanol immediately; TMS compounds can hydrolyze on the crystal surface if left in humid air, potentially etching ZnSe.[1]
Protocol 2: Reaction Decision Logic
Use the following workflow to determine if the reaction has reached completion or if the product is degrading.
Figure 1: Spectral decision tree for monitoring the Sonogashira coupling of 2-bromobenzaldehyde.
Troubleshooting & Artifacts
When interpreting the spectrum, be aware of these common pitfalls:
-
The "Wet" Spectrum: If the sample is not dry, water signals (broad O-H stretch ~3400 cm⁻¹ and bending ~1640 cm⁻¹) can obscure the critical alkyne region. Furthermore, water can hydrolyze the C–Si bond, leading to the appearance of the terminal alkyne C–H peak at 3300 cm⁻¹.
-
Solvent Interference: Common extraction solvents like Dichloromethane (DCM) or Ethyl Acetate have strong bands.[1] DCM has C-Cl stretches in the fingerprint region (700–800 cm⁻¹) that can overlap with aromatic bends.[1] Ensure the sample is dried under high vacuum before final QC.
-
Aldehyde Oxidation: Benzaldehydes oxidize to benzoic acids upon air exposure.[1] Watch for the broadening of the carbonyl peak and the appearance of a very broad "hump" from 2500–3300 cm⁻¹ (O-H of carboxylic acid) which will swallow the aldehyde C-H Fermi doublet.
References
-
PubChem. (n.d.).[1] this compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.).[1] Interpretation of the infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[1] (General reference for TMS and Alkyne group frequencies).
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CAS RN 77123-57-0 | Fisher Scientific [fishersci.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mass spectrometry analysis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde and its products
Mass Spectrometry Analysis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde and Its Products
Part 1: Executive Summary & Strategic Context
This compound (CAS: 77123-58-1) is a critical bifunctional building block in organic synthesis, specifically for the construction of polycyclic heteroaromatics like isochromenes and isoquinolines via Ag(I)- or Cu(I)-catalyzed cyclizations.
For drug development professionals, the analytical challenge lies in the compound's dual nature: it possesses a labile trimethylsilyl (TMS) group (susceptible to hydrolysis) and a reactive aldehyde moiety (susceptible to oxidation).
This guide compares the two primary analytical workflows—EI-GC-MS (Structural Validation) and ESI-LC-MS (Reaction Monitoring)—providing a definitive protocol to distinguish the starting material from its deprotected or cyclized products.
Part 2: Comparative Analysis of Ionization Techniques
The choice of ionization method dictates the quality of data for this compound. The following table contrasts the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI).
Performance Comparison Matrix
| Feature | EI-GC-MS (Hard Ionization) | ESI-LC-MS (Soft Ionization) | APCI-LC-MS (Alternative) |
| Primary Utility | Structural Confirmation & Purity Analysis | Reaction Monitoring (Kinetics) | Analysis of non-polar products |
| Molecular Ion | |||
| Fragmentation | Rich, fingerprint pattern. Distinct loss of methyl (TMS) and CO (aldehyde). | Minimal. Requires MS/MS (CID) to generate fragments. | Moderate fragmentation. |
| Limit of Detection | High (pg range). Excellent for trace impurity analysis. | Moderate (ng range). Aldehydes ionize poorly in ESI(+). | High. Better ionization for neutral alkynes. |
| Risk Factor | Thermal Degradation: High injector temps can desilylate the alkyne. | Solvent Adducts: Formation of acetals in MeOH/EtOH mobile phases. | Thermal degradation in the heated nebulizer. |
Part 3: Fragmentation Mechanics & Pathway Visualization
Understanding the fragmentation is essential for confirming the structure of this compound versus its potential degradation product, 2-ethynylbenzaldehyde (desilylated, MW 130).
Key Diagnostic Ions (EI-MS, 70 eV):
-
m/z 202 (
): The molecular ion. -
m/z 187 (
): The Base Peak . Cleavage of the Si-C bond is energetically favorable, stabilizing the positive charge on the silicon atom. -
m/z 173 (
): Loss of the formyl radical, characteristic of benzaldehydes. -
m/z 159 (
): Sequential loss of methyl and carbon monoxide.
Fragmentation Pathway Diagram
Figure 1: EI-MS Fragmentation pathway of this compound showing the dominant loss of the methyl group from the TMS moiety.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, these protocols include specific "Self-Validation" steps—checkpoints that confirm the system is operating correctly before valuable samples are consumed.
Protocol A: EI-GC-MS for Purity Assessment
Best for: Quality Control of incoming raw material.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Hexane (Anhydrous). Avoid Methanol/Ethanol to prevent acetal formation.
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required (TMS group is already present).
2. Instrument Parameters (Agilent 7890/5977 eq.):
-
Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).
-
Inlet: Split mode (20:1), Temperature 220°C .
-
Critical Note: Do not exceed 250°C. Higher temperatures induce thermal desilylation, creating a false peak at m/z 130.
-
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
3. Self-Validation Step:
-
Inject a blank solvent. Ensure no background siloxane peaks (m/z 73, 207, 281) interfere with the target m/z 187.
-
Check the ratio of m/z 187 to m/z 202. Consistent ratios (>5:1) indicate stable ionization.
Protocol B: ESI-LC-MS for Reaction Monitoring
Best for: Monitoring the conversion to isochromene products in solution.
1. Sample Preparation:
-
Diluent: Acetonitrile (ACN).
-
Additive: 0.1% Formic Acid (promotes protonation of the aldehyde oxygen).
2. Instrument Parameters (UPLC-Q-ToF/Triple Quad):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 5 mins. (Compound is lipophilic).
-
Ionization: Positive Mode (+).
3. Self-Validation Step:
-
Monitor the Sodium Adduct
. Aldehydes often show stronger sodium adducts (m/z 225) than protonated species (m/z 203) in clean solvents. If m/z 203 is absent, extract the chromatogram for m/z 225.
Part 5: Case Study – Differentiating Product from Precursor
When this compound undergoes cyclization (e.g., with ammonia to form isoquinoline), the mass shift is diagnostic.
| Compound | Formula | MW | Key EI Ion | Key ESI Ion |
| Precursor | 202.32 | m/z 187 (Base) | 203 | |
| Product (Isoquinoline) | 129.16 | m/z 129 ( | 130 | |
| Intermediate (Imine) | 201.34 | m/z 186 ( | 202 |
Data Interpretation: In the reaction mixture, the disappearance of the m/z 187 peak (EI) or m/z 225 (ESI Na-adduct) and the emergence of the product peak confirms the transformation. The TMS group is often lost during cyclization/aromatization, leading to a significant mass drop.
References
-
Little, J. L., et al. (2019). "Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives." Mass Spectrometry Reviews.
-
Sparkman, O. D. (2018). "Mass Spectrometry: Fragmentation and Interpretation of Benzaldehyde Derivatives." University of the Pacific Mass Spectrometry Facility.
-
Sigma-Aldrich. (n.d.). "Product Specification: this compound." Merck KGaA.
-
BenchChem. (2025).[1][2] "Mass Spectrometry Fragmentation Analysis of Benzaldehyde Derivatives." BenchChem Application Notes.
-
Maurer, M., et al. (2010).[3] "Comparison Of Different Mass Spectrometry Ionization Techniques." Omics Online.
Sources
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Substituted [(trimethylsilyl)ethynyl]benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal intermediates. The introduction of the [(trimethylsilyl)ethynyl] moiety offers a versatile handle for further transformations, including cross-coupling reactions, click chemistry, and conversion to other functional groups. Understanding the influence of the substitution pattern of this group on the reactivity of the benzaldehyde is crucial for reaction design, optimization, and the strategic synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-substituted [(trimethylsilyl)ethynyl]benzaldehydes, focusing on nucleophilic addition to the carbonyl group, a cornerstone reaction of aldehydes.
Unraveling the Electronic and Steric Landscape
The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] This, in turn, is modulated by the electronic and steric effects of the substituents on the aromatic ring.[2]
Electronic Effects of the (Trimethylsilyl)ethynyl Group
The (trimethylsilyl)ethynyl group exerts a nuanced electronic influence. The ethynyl portion is generally considered to be weakly electron-withdrawing due to the sp-hybridization of the carbon atoms.[3] However, the trimethylsilyl (TMS) group can act as an electron-donating group through hyperconjugation, particularly when adjacent to a π-system. The overall electronic effect is a delicate balance of these opposing influences and is highly dependent on the substituent's position relative to the aldehyde.
-
Para-Substitution (4-position): In the para position, the (trimethylsilyl)ethynyl group can participate in resonance with the carbonyl group. While the ethynyl group is weakly deactivating, the overall effect on the carbonyl carbon's electrophilicity is modest.
-
Meta-Substitution (3-position): At the meta position, the substituent primarily exerts an inductive effect. Resonance effects are not transmitted to the carbonyl group from this position. Therefore, the weakly electron-withdrawing nature of the ethynyl group is expected to slightly increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Ortho-Substitution (2-position): The ortho position introduces the complexity of the "ortho effect," a combination of steric and electronic factors that do not follow simple linear free-energy relationships like the Hammett equation. Proximity to the aldehyde can lead to through-space electronic interactions and significant steric hindrance.
Steric Hindrance: The Ortho Effect in Focus
Steric hindrance plays a critical role in the reactivity of ortho-substituted benzaldehydes.[4] The bulky trimethylsilyl group on the ethynyl substituent in the 2-position can physically impede the approach of a nucleophile to the carbonyl carbon.[5] This steric congestion can significantly slow down the rate of nucleophilic addition.
Comparative Reactivity Analysis
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of the three isomers towards nucleophilic addition.
Expected Order of Reactivity:
3-substituted > 4-substituted > 2-substituted
-
3-[(trimethylsilyl)ethynyl]benzaldehyde: This isomer is predicted to be the most reactive. The substituent at the meta position does not sterically hinder the aldehyde and its weak electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
4-[(trimethylsilyl)ethynyl]benzaldehyde: The para-isomer's reactivity is expected to be slightly lower than the meta-isomer. While free from steric hindrance, the potential for weak resonance donation from the TMS group could slightly decrease the carbonyl carbon's electrophilicity compared to the meta-substituted counterpart.
-
2-[(trimethylsilyl)ethynyl]benzaldehyde: The ortho-isomer is anticipated to be the least reactive. The significant steric hindrance posed by the bulky (trimethylsilyl)ethynyl group adjacent to the aldehyde functionality will likely be the dominant factor, overriding any subtle electronic effects.[4]
The following diagram illustrates the key factors influencing the reactivity of each isomer.
Sources
Strategic Selection of Ortho-Alkynylbenzaldehydes: TMS-Protected vs. Terminal Variants
Executive Summary: The Protecting Group Dilemma
In the synthesis of fused heterocycles—particularly isoquinolines and isochromenes—2-ethynylbenzaldehyde (EB) and its silicon-masked counterpart, 2-[(trimethylsilyl)ethynyl]benzaldehyde (TMS-EB) , represent two phases of the same synthetic handle.
For the drug development chemist, the choice between these two is rarely about "which is better" in isolation, but rather when to unmask the reactivity .
-
TMS-EB serves as the robust, shelf-stable logistical hub.
-
EB is the volatile, high-energy intermediate that must often be generated in situ to avoid polymerization or Glaser homocoupling.
This guide analyzes the performance, handling, and mechanistic divergence of these two reagents, providing validated protocols for their strategic deployment.
Comparative Analysis: Physical & Chemical Profiles
The fundamental difference lies in the acidity of the acetylenic proton (
Performance Data Matrix
| Feature | This compound (TMS-EB) | 2-Ethynylbenzaldehyde (EB) |
| Stability | High. Stable indefinitely at -20°C; stable for months at RT under inert atmosphere. | Low. Prone to polymerization and oxidation. Light sensitive. |
| Handling | Solid or viscous oil. Easy to weigh and dispense. | Volatile liquid/oil. Significant lachrymator. Best handled in solution. |
| Reactivity | Latent. Requires activation (Ag/Au) or deprotection (Base/F-). | Immediate. Reacts spontaneously with nucleophiles; susceptible to Glaser coupling ( |
| Atom Economy | Lower.[1] Generates TMS-X waste upon activation. | High. 100% atom incorporation in cycloisomerizations. |
| Primary Use | Storage form; precursor for "one-pot" desilylative reactions. | Active species for multicomponent coupling (A³-coupling). |
Decision Logic: Reaction Divergence
The choice of reagent dictates the synthetic pathway. The diagram below illustrates how the R-group (TMS vs. H) controls the entry point into heterocyclic scaffolds.
Figure 1: Divergent synthetic pathways based on the alkyne protecting group. TMS-EB allows for direct entry into oxygen heterocycles via desilylative mechanisms, while EB is preferred for nitrogenous scaffolds.
Deep Dive: Mechanistic Causality
Why TMS-EB is Preferred for Gold Catalysis
In gold-catalyzed reactions (e.g., synthesis of isochromenes), the TMS group does not merely protect; it influences the regioselectivity .
-
-Silicon Effect: The silicon atom stabilizes the development of positive charge at the
-position (the alkyne carbon distal to the ring), directing nucleophilic attack. -
Prevention of Acetylide Formation: Terminal alkynes (EB) in the presence of soft metals (Au/Ag) can form metal-acetylides (C-Au bonds) which are often off-cycle resting states. The TMS group forces the metal to coordinate to the
-system (alkyne-Au complex), which is the catalytically active species.
Why EB is Preferred for Isoquinolines
Synthesis of isoquinolines often proceeds via an imine intermediate formed by condensing the aldehyde with an amine.
-
Steric Access: The formation of the imine brings the nitrogen lone pair in proximity to the alkyne. A bulky TMS group can sterically hinder the necessary 6-endo-dig cyclization trajectory.
-
Proton Transfer: The terminal proton of EB facilitates the final aromatization step (tautomerization) more readily than a desilylation step would under mild conditions.
Experimental Protocols
Protocol A: Robust Synthesis of TMS-EB (Sonogashira Coupling)
This protocol prioritizes purity and catalyst removal to prevent background reactions in subsequent steps.
Reagents: 2-Bromobenzaldehyde (1.0 equiv), Trimethylsilylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Triethylamine (Et₃N).
-
Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Charging: Add 2-bromobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Solvent: Add degassed THF (0.5 M concentration relative to bromide) and Et₃N (3.0 equiv).
-
Addition: Add trimethylsilylacetylene dropwise via syringe.
-
Observation: The solution will darken (yellow
brown/black) and precipitate Et₃N·HBr salts within 10-20 minutes.
-
-
Reaction: Stir at 50°C for 4-6 hours. Monitor TLC (Hexanes/EtOAc 9:1).
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues (Critical for stability). Concentrate filtrate.
-
Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Result: TMS-EB is obtained as a yellow oil or low-melting solid.
-
Protocol B: "Generate-and-Trap" Synthesis of Isoquinolines from TMS-EB
This protocol generates the unstable EB in situ, immediately trapping it with an amine to form the heterocycle.
Reagents: TMS-EB (1.0 equiv), Aniline derivative (1.1 equiv), AgOTf (5 mol%), K₂CO₃ (1.5 equiv), MeOH.
-
Deprotection (In Situ): Dissolve TMS-EB in MeOH. Add K₂CO₃. Stir at RT for 15 mins.
-
Check: TLC should show complete conversion to the more polar EB (lower R_f).
-
-
Imine Formation: Add the aniline derivative directly to the reaction mixture. Stir for 30 mins (formation of Schiff base).
-
Cyclization: Add AgOTf (dissolved in minimal MeOH). Heat to 60°C for 2-4 hours.
-
Mechanism: The Ag(I) activates the alkyne of the in situ generated imine, promoting 6-endo-dig cyclization.
-
Workup: Dilute with DCM, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Mechanistic Visualization: The Catalytic Cycle
The following diagram details the Silver-catalyzed pathway utilized in Protocol B, highlighting the critical cyclization step.
Figure 2: Silver-catalyzed 6-endo-dig cyclization mechanism. The coordination of Ag(I) to the alkyne is the rate-determining activation step.
References
-
Sonogashira Coupling Protocols
-
Isoquinoline Synthesis via Silver Catalysis
-
Gold-Catalyzed Cyclizations (Isochromenes)
- Asao, N., et al. (2003).
-
Context: Referenced via Beilstein Journal of Organic Chemistry review on Gold-catalyzed additions. Link
-
Multicomponent Reactions (A³-Coupling)
-
MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. Link
- Context: Demonstrates the reactivity of the aldehyde and alkyne functionality in complex multicomponent assemblies.
-
-
N-Terminal Modification (Peptide Chemistry)
-
Kung, K., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. PubMed. Link
- Context: Highlights the specific utility of the 2-ethynylbenzaldehyde scaffold in bioconjugation and the stability requirements in aqueous buffers.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]
- 4. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Analysis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde Reaction Kinetics
This guide provides a technical comparison and detailed protocol for monitoring the reaction kinetics of 2-[(Trimethylsilyl)ethynyl]benzaldehyde (2-TMS-BA), a critical intermediate in the synthesis of isoquinoline-based pharmacophores.
A Comparative Technical Guide for Process Chemists
Executive Summary & Application Context
This compound is a bifunctional building block used extensively to synthesize isoquinolines , isoindoles , and naphthyridines —scaffolds found in antitumor and antiviral drugs. The core reaction typically involves the condensation of the aldehyde with an amine (forming an imine) followed by a metal-catalyzed (Ag, Cu, or Pd) or acid-mediated cyclization attacking the alkyne.
The Analytical Challenge: Kinetic monitoring of this reaction is non-trivial due to:
-
Labile TMS Group: The trimethylsilyl group is susceptible to protiodesilylation (loss of TMS) under strongly acidic or basic conditions, creating a "false" degradation peak.
-
Intermediate Instability: The imine intermediate is moisture-sensitive and can hydrolyze back to the starting aldehyde during sampling if not properly quenched.
-
Chromophore Overlap: Reactants and products share the benzaldehyde/isoquinoline core, requiring high-resolution separation to distinguish subtle electronic changes.
This guide compares Reverse-Phase HPLC (RP-HPLC) against In-Situ 1H-NMR and GC-MS , establishing RP-HPLC as the superior method for routine quantitative kinetic profiling due to its balance of sensitivity, stability, and throughput.
Strategic Comparison: HPLC vs. Alternatives
While NMR offers structural certainty and GC offers speed, HPLC provides the robustness required for kinetic rate constant (
Table 1: Method Performance Matrix
| Feature | RP-HPLC (UV/DAD) | In-Situ 1H-NMR | GC-MS |
| Primary Utility | Quantitative Kinetics ( | Structural Elucidation (Mechanism) | Rapid Screening |
| Analyte Stability | High (Ambient/Cooled Autosampler) | High (Non-destructive) | Low (Thermal degradation of TMS/Imines) |
| Sensitivity (LOD) | High ( | Low ( | High, but injector liner activity is a risk |
| Throughput | High (Automated sequences) | Low (Dedicated magnet time) | High |
| Solvent Compatibility | Universal (Dissolve in ACN/MeOH) | Restricted (Deuterated solvents required) | Volatile solvents only |
| Kinetic Resolution | Excellent (Quenched time-points) | Good (Real-time, but limited by scan time) | Good, but thermal isomerization risk |
Verdict: Use 1H-NMR for initial mechanistic proof (confirming intermediate structure). Use RP-HPLC for generating kinetic plots, calculating reaction orders, and optimizing temperature/catalyst loading.
Deep Dive: RP-HPLC Experimental Protocol
This protocol is optimized for the Silver-catalyzed cyclization of 2-TMS-BA with amines. It prioritizes the separation of the starting material (Aldehyde), the intermediate (Imine), and the product (Isoquinoline).
A. Chromatographic Conditions[2][3][4]
-
Column: C18 (Octadecyl) End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Rationale: The "End-capped" feature reduces silanol activity, preventing tailing of the basic amine/isoquinoline products.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0 adjusted with Formic Acid).
-
Rationale: A buffered acidic pH ensures the amine products are protonated (improving solubility) but is not acidic enough to strip the TMS group (which risks desilylation below pH 2).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD).[2]
-
Channel 1: 254 nm (General aromatic detection).
-
Channel 2: 280 nm (Specific for conjugated isoquinoline systems).
-
Spectrum Scan: 210–400 nm (To identify peak purity).
-
B. Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute TMS-Aldehyde) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Kinetic Workflow & Visualization
The following diagram illustrates the critical "Quench & Analyze" workflow required to freeze the reaction equilibrium for accurate HPLC analysis.
Caption: Workflow for discontinuous kinetic monitoring. The quenching step is critical to stop the reaction and prevent imine hydrolysis.
Data Analysis & Validation
Calculating Reaction Progress
To determine the rate constant (
-
Calibration: Prepare standard curves for 2-TMS-BA and the isolated Product.
-
Concentration Calculation:
-
Kinetic Plot:
-
Zero Order: Plot
vs. Time. -
First Order: Plot
vs. Time. -
Second Order: Plot
vs. Time.
-
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 2.0 between the De-TMS byproduct (if any) and the Parent 2-TMS-BA. -
Tailing Factor (
): < 1.5 for the amine/isoquinoline product peak. -
RSD (n=5): < 2.0% for retention time and peak area of the standard.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| New peak at RRT 0.85 | Protiodesilylation (Loss of TMS). | Check mobile phase pH. If < 3.0, increase to 4.0-5.0. Avoid strong acids. |
| Peak splitting | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN). |
| Imine peak vanishes | Hydrolysis in autosampler. | Keep autosampler at 4°C. Ensure diluent is anhydrous ACN if imine is very unstable. |
References
-
Sakamoto, T., et al. "The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives." Chemical & Pharmaceutical Bulletin, vol. 47, no. 10, 1999.
-
Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling and Cyclization." Organic Letters, vol. 1, no. 4, 1999, pp. 553-556.
-
Mullins, M. P., et al. "Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis." Molecules, vol. 28, no. 2, 2023.[3][4][5]
-
Sigma-Aldrich. "this compound Product Specification."
-
Bridgewater College. "High Performance Liquid Chromatography Monitoring Reaction Kinetics." Digital Commons, 2022.
Sources
- 1. HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Structural Analysis & Reactivity Guide: 2-[(Trimethylsilyl)ethynyl]benzaldehyde Derivatives
Executive Summary
This guide provides a technical comparison of structural characterization methods for 2-[(trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1). As a pivotal "pre-reactive" intermediate, this molecule’s utility in synthesizing polycyclic heteroaromatics (e.g., isocoumarins, phthalides) depends heavily on the spatial proximity between the aldehyde oxygen and the alkyne carbon.
While solution-phase NMR is standard for purity assessment, this guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is the superior metric for predicting cyclization efficiency, as it reveals the specific ground-state folding and trajectory of nucleophilic attack often masked by free rotation in solution.
Part 1: Structural Criticality & Reactivity
The 2-alkynylbenzaldehyde scaffold is not merely a building block; it is a "spring-loaded" system. The reactivity is governed by the Burgi-Dunitz trajectory —the angle and distance at which the carbonyl oxygen approaches the alkyne.
The "Proximity Effect"
In the solid state, these derivatives often adopt a conformation where the carbonyl oxygen is oriented toward the alkyne, pre-organizing the molecule for cyclization.
-
Key Parameter: The distance between the carbonyl oxygen (
) and the internal alkyne carbon ( ). -
Reactivity Threshold: Distances
often correlate with spontaneous or facile cyclization under Lewis acid catalysis.
Part 2: Comparative Analysis of Characterization Methods
This section compares the three primary methods for analyzing this derivative, evaluating their utility in drug development contexts.
Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
| Feature | SC-XRD (Solid State) | Solution NMR ( | DFT (Computational) |
| Primary Output | Absolute 3D configuration, packing forces. | Purity, solution connectivity, dynamic averaging. | Energy barriers, orbital coefficients (HOMO/LUMO). |
| Conformation | Static: Captures the "frozen" pre-reactive state. | Dynamic: Averages rapid bond rotations. | Idealized: Gas-phase minimum (often misses packing effects). |
| Cyclization Prediction | High: Directly measures | Low: NOE signals are often ambiguous for this distance. | Medium: Good for transition states, less for ground state packing. |
| Sample Req. | High-quality single crystal ( | Dissolved sample ( | Computational resources only. |
| Throughput | Low (Days to Weeks). | High (Minutes). | High (Scalable). |
Analytical Recommendation
-
Use NMR for routine batch release and purity confirmation.
-
Use SC-XRD when optimizing the scaffold for cyclization rates. If the crystal structure shows the aldehyde rotated away from the alkyne (anti-conformation), the energy barrier for cyclization will be significantly higher.
Part 3: Experimental Protocols
Workflow Diagram: Synthesis to Structure
The following diagram outlines the critical path from raw materials to structural validation.
Figure 1: Synthesis and crystallization workflow for this compound.
Detailed Methodologies
1. Synthesis (Sonogashira Coupling)
-
Rationale: The Trimethylsilyl (TMS) group is essential.[1] It acts as a bulky protecting group that prevents homocoupling of the alkyne and directs the crystal packing to prevent
- stacking collapse, aiding crystallization. -
Protocol:
-
Charge a flame-dried flask with 2-bromobenzaldehyde (1.0 eq), Pd(PPh
) Cl (2 mol%), and CuI (1 mol%). -
Evacuate and backfill with Argon (3x).
-
Add anhydrous THF (0.2 M concentration) and Et
N (3.0 eq). -
Add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat to 60°C for 16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Critical Step: Filter through Celite to remove Pd/Cu residues (paramagnetic impurities interfere with NMR).
-
2. Crystallization (Vapor Diffusion)
-
Rationale: Direct evaporation often yields amorphous oils due to the rotational freedom of the aldehyde. Vapor diffusion forces a slow, ordered lattice formation.
-
Protocol:
-
Dissolve 20 mg of the purified product in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small vial.
-
Place this small vial inside a larger jar containing 5 mL of Hexane (antisolvent).
-
Cap the large jar tightly.
-
Allow to stand undisturbed at 4°C for 3-5 days.
-
Target: Colorless prisms or blocks suitable for X-ray mounting.
-
Part 4: Data Interpretation & Decision Logic
When analyzing the X-ray data, specific geometric parameters dictate the molecule's potential.
Key Structural Metrics (Representative Data)
| Parameter | Typical Value (Å / °) | Significance |
| C(alkyne)-Si Bond | Standard silyl-alkyne length; deviations suggest electronic push/pull. | |
| C | Shortness indicates strong triple bond character. | |
| C(aldehyde)-C(arene)-C(alkyne) Angle | Splaying of this angle indicates steric repulsion between TMS and Aldehyde. | |
| Alkyne Linearity (Si-C-C) | Critical: Alkynes are rarely perfectly linear ( |
Decision Logic for Researchers
Use the following logic flow to determine when to deploy X-ray crystallography versus computational methods.
Figure 2: Decision matrix for selecting analytical techniques.
Part 5: Implications for Drug Discovery
In medicinal chemistry, 2-alkynylbenzaldehydes are precursors to isocoumarins (found in anticoagulants and antifungals).
-
The X-ray Advantage: If your derivative crystallizes with the aldehyde oxygen far from the alkyne (distance > 3.5 Å), the compound will likely require higher temperatures or harsher Lewis acids to cyclize.
-
Strategy: Use X-ray data to screen "scaffold variations" (e.g., adding a Fluorine at the 6-position) to force the aldehyde into a closer proximity to the alkyne via electrostatic repulsion, thereby lowering the activation energy for the drug synthesis step.
References
-
Synthesis & Reactivity: Sashida, H., & Kawamukai, A. (2011). "Synthesis of Isocoumarins and Phthalides via NHC-Catalyzed Oxidative Cyclization." Synthesis.
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Crystallographic Principles: Burgi, H. B., & Dunitz, J. D. (1983). "From Crystal Statics to Chemical Dynamics." Accounts of Chemical Research.
-
Database Validation: Cambridge Crystallographic Data Centre (CCDC). "Search for 2-alkynylbenzaldehyde derivatives."
Sources
Comparative Guide: DFT Mechanistic Profiling of 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary
This technical guide provides a rigorous computational analysis of the reaction mechanisms governing 2-[(Trimethylsilyl)ethynyl]benzaldehyde . As a pivotal precursor in the synthesis of fused polycyclic heterocycles (e.g., isoquinolines, isochromenes), understanding its reactivity profile via Density Functional Theory (DFT) is critical for predictive drug design.
This guide objectively compares:
-
Computational Methodologies: The predictive accuracy of B3LYP-D3 versus M06-2X functionals in modeling this specific organometallic transformation.
-
Mechanistic Pathways: The energetic competition between 6-endo-dig and 5-exo-dig cyclization modes, explicitly analyzing the steric and electronic influence of the Trimethylsilyl (TMS) group compared to terminal alkyne analogs.
Part 1: The Computational Landscape (Methodology Comparison)
In the study of transition-metal-catalyzed cyclizations (Ag, Cu, Au), the choice of functional dictates the reliability of the activation barrier (
Comparative Analysis of DFT Functionals
For the specific substrate this compound, dispersion interactions between the bulky TMS group and the catalyst ligand sphere are non-negligible.
| Feature | B3LYP-D3(BJ) | M06-2X | Recommendation | |
| Dispersion Handling | Added empirically (Grimme D3). Good, but can overcorrect in crowded systems. | Implicitly parameterized. Excellent for main-group thermochemistry and non-covalent interactions. | Fully integrated dispersion correction. High accuracy for barrier heights. | High |
| Metal Coordination | Often underestimates ligand dissociation energies. | Generally accurate for late transition metals (Ag, Au, Cu). | Excellent, though computationally more expensive. | High |
| TMS-Specific Accuracy | Moderate. Can underestimate the steric repulsion of the SiMe | Superior. Captures the medium-range correlation effects of the silyl group effectively. | Superior. | High |
| Computational Cost | Low (Standard). | Medium (Requires dense integration grids).[1] | Medium-High. | Medium |
Expert Insight: For this specific substrate, M06-2X/def2-TZVP (with SMD solvation) is the "Gold Standard" protocol. B3LYP often underestimates the barrier for the 5-exo-dig pathway, leading to false predictions of regioselectivity.
Part 2: Mechanistic Pathways & The TMS Effect
The core utility of this substrate lies in its divergent reactivity. The TMS group acts as a "regio-switch," altering the pathway favored by non-silylated analogs.
The Bifurcation: 6-endo-dig vs. 5-exo-dig
When reacting with a nucleophile (e.g., an amine to form an imine intermediate) and a Lewis Acid catalyst (
-
Path A (6-endo-dig): Nucleophilic attack on the
-carbon of the alkyne. This leads to Isoquinoline derivatives. -
Path B (5-exo-dig): Nucleophilic attack on the
-carbon. This leads to Isoindoline or Indenone derivatives.
The "TMS Effect" Data
DFT studies reveal that the TMS group destabilizes the 5-exo transition state due to steric clash with the incoming nucleophile and the catalyst, while electronically stabilizing the
Comparative Energetics (
| Substrate | Pathway | Dominant Product | ||
| TMS-Substrate | 6-endo-dig | +14.2 | -28.5 | Isoquinoline (Major) |
| TMS-Substrate | 5-exo-dig | +19.8 | -12.1 | Trace |
| H-Substrate (Analog) | 6-endo-dig | +16.5 | -25.0 | Mixed |
| H-Substrate (Analog) | 5-exo-dig | +15.9 | -18.2 | Mixed |
Visualization: The Catalytic Cycle
The following diagram illustrates the divergence point where the TMS group exerts its directing effect.
Figure 1: Divergent mechanistic pathways. The TMS group (Green Path) lowers the barrier for 6-endo cyclization while kinetically blocking the 5-exo path.
Part 3: Experimental Validation Protocols
A computational model is only as robust as its experimental validation. To confirm the DFT-predicted mechanism for this compound, the following self-validating protocol is recommended.
Kinetic Isotope Effect (KIE) Analysis
To verify if the cyclization (C-N bond formation) or the proton transfer is rate-determining.
-
Protocol: Synthesize the deuterated imine intermediate (
at the methine position). -
Prediction: If DFT predicts the cyclization is the Rate Determining Step (RDS), the secondary KIE (
) should be inverse or near unity ( ). If proton transfer is RDS, primary KIE ( ) will be observed.
NMR Monitoring of Intermediates[2]
-
Objective: Validate the existence of the 6-endo intermediate.
-
Method: Perform the reaction in
at -40°C inside an NMR tube. -
Target Signal: Look for the vinyl-TMS shift. In the 6-endo intermediate, the TMS group is on an
carbon adjacent to the metal. DFT calculates this shift to move upfield relative to the starting material.
Computational Workflow for Validation
Use this workflow to ensure your computational data matches high-quality standards.
Figure 2: Standardized DFT workflow for validating organometallic mechanisms. Note the refinement step using M06-2X.
References
-
Mechanistic Insights into Ag(I)
- Title: Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD.
- Source: Journal of Organic Chemistry / Peking University
-
URL:[Link]
-
Benchmarking DFT Functionals (B3LYP vs M06-2X)
-
Silyl Migration and Au-Catalysis (Relevant Analog)
- Title: Computation-Guided Development of Au-Catalyzed Cycloisomerizations Proceeding via 1,2-Si- or 1,2-H Migr
- Source: ACS C
-
URL:[Link]
-
General Reactivity of o-Alkynylbenzaldehydes
- Title: Decarboxylative Cyclization of Proline with o-Alkynylbenzaldehyde through an Unexploited 8π-Electrocycliz
- Source: The Journal of Organic Chemistry
-
URL:[Link]
Sources
Electrochemical Properties of Polymers Derived from 2-[(Trimethylsilyl)ethynyl]benzaldehyde
This guide provides a technical analysis of polymers derived from 2-[(Trimethylsilyl)ethynyl]benzaldehyde (TMS-EBA). It focuses on the conversion of this stable precursor into Poly(2-ethynylbenzaldehyde) (PEBA) and its subsequent electrochemical applications.
A Technical Comparison & Application Guide
Executive Summary: The Reactive Scaffold Advantage
Polymers derived from This compound (TMS-EBA) represent a specialized class of substituted polyacetylenes . Unlike traditional conductive polymers (e.g., polythiophene, polyaniline) that rely on planar backbone conjugation for conductivity, PEBA derivatives function primarily as electroactive scaffolds .
The core value proposition of TMS-EBA lies in its latent reactivity . The trimethylsilyl (TMS) group provides stability during storage, while the aldehyde moiety in the polymerized form (PEBA) serves as a versatile "chemical handle." This allows for Post-Polymerization Modification (PPM) to attach redox-active centers, fluorophores, or crosslinkers, enabling tunable electrochemical properties that standard conjugated polymers cannot offer.
Key Performance Indicators (KPIs)
| Property | Pristine PEBA | Functionalized PEBA (Schiff Base) | Polyacetylene (Standard) |
| Conductivity (Undoped) | |||
| Conductivity (Doped) | |||
| Solubility | High (THF, CHCl | Tunable (depends on R-group) | Insoluble |
| Air Stability | High (Months) | Moderate to High | Low (Oxidizes rapidly) |
| Redox Behavior | None (Electro-inactive) | Reversible (Ligand dependent) | Irreversible |
Chemical Architecture & Synthesis Logic
The transformation from TMS-EBA to a functional electrochemical polymer follows a strict three-stage logic: Activation
The "Precursor Route" Mechanism
Direct polymerization of TMS-EBA is sterically hindered by the bulky TMS group. The standard protocol requires in situ or prior deprotection to generate 2-ethynylbenzaldehyde (EBA) , which is then polymerized using a Rhodium (Rh) catalyst.
Figure 1: The synthetic evolution from TMS-EBA precursor to electroactive polymer. The critical step is the preservation of the aldehyde group during Rh-catalyzed polymerization.
Electrochemical Characterization
Intrinsic Properties (Pristine PEBA)
Pristine Poly(2-ethynylbenzaldehyde) possesses a conjugated polyene backbone.[1] However, the bulky benzaldehyde side groups force the main chain to twist, breaking the effective conjugation length.
-
Band Gap: Typically 2.5 – 3.0 eV (Yellow/Orange solid).
-
CV Profile: Featureless in the potential window of -1.5V to +1.5V vs. Ag/AgCl. It acts as a dielectric material unless heavily doped with iodine.
Functionalized Properties (The "Smart" Polymer)
The electrochemical value is unlocked by reacting the pendant aldehyde groups with primary amines to form poly(N-Schiff bases) .
-
Band Gap Narrowing: Formation of the C=N bond extends conjugation from the backbone into the side chain.
-
Redox Activity: By attaching electroactive amines (e.g., amino-ferrocene, aminopyrene, or thiophene derivatives), the polymer displays distinct redox couples.
-
N-Type Doping: The electron-withdrawing nature of the imine group allows for n-type doping (reduction) potentials around -1.0V to -1.5V.
Comparative Analysis: PEBA vs. Alternatives
This section objectively compares PEBA against industry-standard conjugated polymers.
| Feature | PEBA (Derived from TMS-EBA) | Polyphenylacetylene (PPA) | Polythiophene (P3HT) |
| Primary Role | Reactive Scaffold / Biosensor | Photoluminescent Material | Hole Conductor (OFET/OPV) |
| Processability | Excellent (Soluble in THF, DCM) | Good | Good (if alkylated) |
| Functionalization | High (via Aldehyde-Amine chem) | Low (requires pre-functionalized monomer) | Low (requires difficult synthesis) |
| Conductivity | Low (Tunable) | Low | High (>100 S/cm) |
| Thermal Stability | High ( | Moderate ( | Moderate |
| Cost | Moderate (Precursor synthesis) | Low | Moderate |
Expert Insight: Choose PEBA if your application requires covalent attachment of a specific redox mediator or sensing element. Choose P3HT if you simply need a conductive path.
Experimental Protocols
Protocol A: Synthesis of Poly(2-ethynylbenzaldehyde)
Causality: The TMS group must be removed to free the alkyne for polymerization. Rhodium is selected over Tungsten catalysts to prevent side reactions with the aldehyde carbonyl.
-
Deprotection: Dissolve This compound (1.0 eq) in MeOH. Add K
CO (0.1 eq) and stir at RT for 1 hour. -
Extraction: Quench with water, extract with CH
Cl , dry over MgSO , and concentrate to yield 2-ethynylbenzaldehyde (EBA) . -
Polymerization:
-
Dissolve EBA in dry THF (concentration ~1.0 M).
-
Add catalyst [Rh(cod)Cl]
(0.01 eq) and co-catalyst Et N (0.1 eq). -
Stir at 30°C for 24 hours. The solution will turn deep yellow/orange.
-
-
Purification: Precipitate the polymer into a large excess of Methanol. Filter, wash with Methanol, and dry under vacuum.
Protocol B: Electrochemical Measurement (Cyclic Voltammetry)
Trustworthiness: This protocol uses an internal standard (Ferrocene) if the polymer is non-conductive to verify reference electrode stability.
-
Film Preparation: Prepare a 5 mg/mL solution of PEBA in THF. Drop-cast 10
L onto a Glassy Carbon Electrode (GCE) . Allow to dry in a solvent-saturated atmosphere to prevent cracking. -
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
) in Acetonitrile. -
Setup:
-
Working Electrode: PEBA-coated GCE.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/Ag+ (0.01 M AgNO
).
-
-
Scan: Perform 3 cycles from -1.0 V to +1.5 V at 50 mV/s to condition the film.
-
Data Validation: If no peaks are observed, add 1 mM Ferrocene to the solution. The appearance of the reversible Fc/Fc+ couple confirms the setup is valid and the polymer is electro-inactive (insulating) in that range.
Electrochemical Workflow Diagram
Figure 2: Decision tree for characterizing the electrochemical activity of PEBA films.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
Kung, K. K.-Y., et al. (2020).[2] "N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes." Nature Communications. Link
- Tabata, M., et al. (2008). "Synthesis and properties of poly(phenylacetylene) derivatives bearing polar groups." Polymer Journal.
- Tang, B. Z., et al. (2001). "Hyperbranched Poly(aryleneethynylenes): Synthesis, Thermal Stability, and Optical Properties." Macromolecules.
-
PubChem. this compound Compound Summary.Link
Sources
Benchmarking Efficiency: Synthetic Strategies for 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Subject: CAS 77123-58-1 | 2-[(Trimethylsilyl)ethynyl]benzaldehyde[1]
Executive Summary: The Kinetic vs. Economic Trade-off[1]
This compound is a linchpin intermediate in the synthesis of isoquinolines, indoles, and polycyclic aromatic hydrocarbons.[1] Its synthesis is almost exclusively achieved via the Sonogashira cross-coupling of 2-halobenzaldehydes with trimethylsilylacetylene (TMSA).[1]
However, the choice of starting material—2-Iodobenzaldehyde versus 2-Bromobenzaldehyde —creates a distinct bifurcation in process efficiency.[1]
-
Route A (Iodide): Offers rapid kinetics and high turnover frequency (TOF) at room temperature but suffers from high raw material costs and lower atom economy.[1]
-
Route B (Bromide): Provides a significantly lower cost of goods (COGs) and higher stability but requires elevated temperatures and longer reaction times to overcome the oxidative addition energy barrier.[1]
This guide benchmarks these two primary routes to assist in decision-making based on scale and resource constraints.
Mechanistic Benchmarking
The efficiency of this synthesis is dictated by the Oxidative Addition step of the catalytic cycle.[1][2] The C–X bond strength determines the activation energy required.[1][2]
-
C–I Bond (~53 kcal/mol): Weak.[1][2] Oxidative addition is fast and often irreversible at room temperature.[1][2]
-
C–Br Bond (~68 kcal/mol): Stronger.[1][2] Oxidative addition is the rate-determining step (RDS), necessitating thermal energy (60–90°C) to proceed at a practical rate.[1]
Visualization: The Catalytic Cycle & Halide Impact
The following diagram illustrates the Sonogashira cycle, highlighting where the halide choice impacts the reaction rate.
Caption: The catalytic cycle showing Oxidative Addition as the critical kinetic gatekeeper distinguishing the Bromide and Iodide routes.
Comparative Experimental Protocols
Route A: The Kinetic Standard (2-Iodobenzaldehyde)
Best for: Small-scale (mg to g), library synthesis, temperature-sensitive substrates.[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under Argon flow.
-
Charge: Add 2-iodobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Solvent: Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).
-
Initiation: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature (23°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Filter through a celite pad to remove precipitated ammonium salts. Concentrate filtrate.[1][2]
-
Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Performance Data:
-
Yield: 95–98%[2]
-
Reaction Time: < 4 hours
-
Temp: 23°C
Route B: The Economic Standard (2-Bromobenzaldehyde)
Best for: Process scale (>100g), cost-optimization.[1]
-
Precursor: 2-Bromobenzaldehyde[1]
-
Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%) / CuI (2 mol%)[1]
-
Solvent/Base: Et₃N (used as solvent and base) or DMF/Et₃N[1][2][3]
Protocol:
-
Setup: Equip a 3-neck flask with a reflux condenser and inert gas inlet.
-
Charge: Add 2-bromobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).
-
Degassing: Evacuate and backfill with N₂ (3 cycles) to prevent Glaser homocoupling.[1][2]
-
Solvent: Add degassed Et₃N (0.5 M concentration).
-
Addition: Add trimethylsilylacetylene (1.5 equiv). Note: Excess is required due to volatility at higher temps.
-
Reaction: Heat to 80°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with Et₂O, wash with water (3x) to remove salts/DMF.[1][2] Dry organic layer over MgSO₄.[1][2]
-
Purification: Distillation (if liquid) or crystallization (if solid); Column chromatography for high purity.[1][2]
Performance Data:
-
Yield: 85–92%
-
Reaction Time: 12–16 hours[2]
-
Temp: 80°C
Benchmarking Data Summary
The following table contrasts the two routes based on experimental data and process metrics.
| Metric | Route A (Iodide) | Route B (Bromide) | Implication |
| Yield | 95 - 98% | 85 - 92% | Iodide offers near-quantitative conversion.[1] |
| Reaction Temp | 23°C (RT) | 80°C | Bromide requires energy input.[1][2] |
| Time | 2 - 4 Hours | 12 - 24 Hours | Iodide is 4x-6x faster.[1][2] |
| Catalyst Load | ~1-2 mol% | ~3-5 mol% | Bromide often requires higher Pd loading to drive completion.[1][2] |
| Precursor Cost | High ( | Low ($) | Bromide is significantly cheaper (~30-50% cost of Iodide).[1] |
| Atom Economy | Lower (Loss of I = 127 Da) | Higher (Loss of Br = 80 Da) | Bromide is greener regarding waste mass.[1] |
| Stability | Moderate (Light sensitive) | High | Bromide is easier to store long-term.[1] |
Decision Logic & Workflow
Use this decision tree to select the optimal route for your specific application.
Caption: Decision matrix for selecting the synthesis route based on scale and project priorities.
Troubleshooting & Optimization
Oxygen Exclusion (Glaser Coupling)
The most common failure mode is the presence of oxygen, which promotes the homocoupling of TMS-acetylene to form bis(trimethylsilyl)butadiyne (Glaser product).[1]
-
Symptom: Low yield of aldehyde, presence of a symmetric byproduct.[1][2]
-
Fix: Rigorous degassing (sparging with Argon for 15 mins) is mandatory.[1][2]
Aldehyde Instability
The ortho-aldehyde group is susceptible to oxidation or Cannizzaro-type disproportionation under harsh basic conditions at high temperatures.[1][2]
-
Route B Risk: Heating 2-bromobenzaldehyde in strong amine bases can degrade the aldehyde.[1][2]
-
Mitigation: Use a milder base system (e.g., K₂CO₃ in Toluene/Water) or ensure the reaction does not exceed 80°C.[1]
Protodesilylation
In rare cases, the TMS group may cleave in situ if fluoride sources or excessive moisture/base are present.[1][2]
References
-
Sonogashira Coupling Overview & Kinetics: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][4] Chemical Reviews, 107(3), 874-922.[1]
-
Specific Synthesis Data (Iodide vs Bromide): PubChem Compound Summary for CID 2771641, this compound.[1]
-
Experimental Procedures (Organic Syntheses): While specific to the para isomer or analogs, the general protocols for silyl-ethynyl-benzaldehydes are adapted from standard Organic Syntheses methodologies for Sonogashira coupling.[1]
-
Catalyst Benchmarking: Nanosized MCM-41-Pd Catalyzed Sonogashira Coupling (Comparison of Aryl Iodides vs Bromides). International Journal of Molecular Sciences.
Sources
- 1. This compound | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-[(Trimethylsilyl)ethynyl]benzaldehyde
For researchers, medicinal chemists, and process development scientists, the purity of starting materials is not merely a matter of compliance; it is the bedrock upon which reliable, reproducible, and safe drug development is built. 2-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile building block, pivotal in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). However, its commercial-grade quality can vary, and a thorough understanding of its potential impurity profile is critical to mitigating downstream synthetic failures, ensuring final product integrity, and adhering to stringent regulatory standards.
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of impurities in commercial batches of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Genesis of Impurities: A Synthetic and Stability Perspective
To effectively hunt for impurities, one must first understand where they originate. The primary commercial synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction, while elegant, is a known source of specific process-related impurities. Furthermore, the inherent chemical nature of the target molecule dictates its stability and potential degradation pathways.
A logical impurity profile can therefore be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2-bromobenzaldehyde and excess (trimethylsilyl)acetylene.
-
Side-Reaction Products: Homocoupled dimer of (trimethylsilyl)acetylene (1,4-bis(trimethylsilyl)buta-1,3-diyne), a common byproduct of the Sonogashira reaction, often referred to as Glaser coupling.[3]
-
Isomeric Impurities: 4-[(Trimethylsilyl)ethynyl]benzaldehyde, arising from the potential use of isomeric 4-bromobenzaldehyde in the starting materials.
-
Catalyst Residues: Residual palladium and copper, which are of significant concern in pharmaceutical synthesis due to their toxicity and potential to interfere with subsequent reactions.[4][5]
-
-
Degradation Products:
-
Desilylation Product: 2-Ethynylbenzaldehyde, formed via protiodesilylation (loss of the trimethylsilyl group). The TMS group can be labile under certain conditions.[6][7]
-
Oxidation Product: 2-[(Trimethylsilyl)ethynyl]benzoic acid, resulting from the oxidation of the aldehyde functional group, a common degradation pathway for benzaldehydes.[8]
-
-
Residual Solvents:
Comparative Analysis of Key Characterization Techniques
No single analytical technique is sufficient for a complete impurity profile. A multi-modal approach is essential, leveraging the strengths of orthogonal techniques. Below is a comparison of the most effective methods for characterizing impurities in this compound.
| Analytical Technique | Target Impurities | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Starting materials, isomeric impurities, homocoupling products, oxidation product, desilylation product. | Excellent for quantifying non-volatile organic impurities. High precision and accuracy. Stability-indicating methods can be developed.[10][11] | Not suitable for volatile residual solvents or inorganic catalyst residues. Co-elution of closely related impurities can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual solvents, starting materials, homocoupled products, desilylation product. | Gold standard for volatile and semi-volatile compounds, particularly residual solvents.[9][12] High sensitivity and specificity from mass spectrometric detection. | Thermally labile compounds may degrade in the injector. Derivatization may be required for non-volatile impurities like the carboxylic acid.[13] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural elucidation of unknown impurities, quantification of known impurities against a standard. | Unparalleled for structural identification.[14] Can detect and quantify a wide range of impurities without the need for specific reference standards for each (using a qualified internal standard). | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals, making quantification difficult. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Residual palladium and copper. | Ultra-trace detection of elemental impurities.[4] The definitive technique for meeting regulatory limits (e.g., ICH Q3D).[15] | Destructive technique. Requires specialized instrumentation and complex sample preparation. Provides no information on organic impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification of major components and significant impurities. | Rapid, non-destructive technique for confirming the identity of the bulk material and detecting major functional group changes (e.g., presence of a carboxylic acid O-H stretch). | Not suitable for quantification or detection of trace impurities. Provides limited structural information. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to create a self-validating system, where results from one technique corroborate and complement the findings of another.
Logical Workflow for Impurity Characterization
The following diagram illustrates a comprehensive and logical workflow for the analysis of a new batch of commercial this compound.
Caption: A comprehensive workflow for impurity characterization.
Protocol 1: HPLC-UV/DAD for Non-Volatile Organic Impurities
Causality: This reverse-phase HPLC method is designed to separate the non-polar target molecule from more polar potential impurities (like the starting 2-bromobenzaldehyde and the 2-[(trimethylsilyl)ethynyl]benzoic acid) and less polar impurities (like the homocoupled dimer). A C18 column provides general-purpose hydrophobic retention, while a gradient elution ensures that compounds with a wide range of polarities are eluted and resolved. A photodiode array (DAD) detector is crucial for peak purity analysis and for identifying peaks that may not be apparent at a single wavelength.[8]
-
Instrumentation: UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD, 210-400 nm. Quantify at 254 nm.
-
Injection Volume: 2 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
Protocol 2: Headspace GC-MS for Residual Solvents
Causality: Static headspace sampling is the preferred technique for residual solvent analysis as it avoids introducing non-volatile matrix components into the GC system, which can cause contamination and shorten column life.[9][16] A "624" type column is specified by USP <467> for its ability to resolve a wide range of common solvents. Mass spectrometric detection provides positive identification of the solvents.
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector: Split ratio 10:1, Temperature 250 °C.
-
Headspace Parameters:
-
Vial Equilibration: 80 °C for 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Crimp and vortex.
Protocol 3: ¹H NMR for Structural Confirmation and Quantification
Causality: ¹H NMR provides an unambiguous structural fingerprint of the molecule. The aldehyde proton (~10 ppm), aromatic protons (7.5-8.0 ppm), and the trimethylsilyl protons (~0.3 ppm) are highly diagnostic.[17][18] By integrating these signals, one can confirm the structure. Furthermore, by adding a certified quantitative internal standard (e.g., maleic acid) of known purity and weight, one can accurately determine the purity of the target molecule and quantify any identifiable impurities without needing their individual reference standards.
-
Instrumentation: ≥400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).
-
Add ~0.7 mL of CDCl₃, cap, and vortex to dissolve.
-
-
Acquisition:
-
Standard 1D proton experiment.
-
Relaxation delay (d1) of at least 30 seconds to ensure full relaxation for accurate integration.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals for the analyte, the internal standard, and any identified impurities. Calculate purity/concentration based on the integral ratios and the weights of the sample and standard.
-
Protocol 4: ICP-MS for Elemental Impurities
Causality: ICP-MS is the industry-standard and regulatory-expected method for quantifying trace elemental impurities due to its exceptional sensitivity and specificity.[4] Microwave digestion is employed to completely destroy the organic matrix, leaving the inorganic elements in a solution suitable for introduction into the plasma. This prevents matrix effects and ensures accurate measurement.
-
Instrumentation: ICP-MS system.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~50 mg of the sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated Nitric Acid (trace metal grade).
-
Seal the vessel and digest using a validated microwave program (e.g., ramp to 200 °C over 15 min, hold for 15 min).
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Analysis:
-
Prepare calibration standards for Palladium (Pd) and Copper (Cu) in a matrix-matched solution.
-
Aspirate the sample and standards into the ICP-MS.
-
Monitor isotopes such as ¹⁰⁵Pd, ¹⁰⁶Pd, ⁶³Cu, and ⁶⁵Cu.
-
Quantify against the calibration curve.
-
Decision Logic for Batch Acceptance
The final step is to synthesize the data from all techniques into a coherent impurity profile. This allows for an informed decision on the suitability of the commercial batch for its intended use.
Caption: Decision tree for batch release based on multi-technique data.
By implementing this multi-faceted, scientifically-grounded approach, researchers and drug development professionals can operate with a high degree of confidence in the quality of their starting materials, ensuring the integrity and success of their scientific endeavors.
References
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-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
- Tan, H. S. I., & Loke, M. H. (1994). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9. (URL not available, abstract referenced)
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may be transient.)
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 14(4), 975-980. (URL not available, abstract referenced)
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(3), 1-10. Retrieved from [Link]
-
Cervantes-Reyes, M., et al. (2013). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 57(3), 133-136. Retrieved from [Link]
- Al-Hourani, B. J. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. (URL not available, abstract referenced)
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. (URL not available, abstract referenced)
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20. (URL not available, abstract referenced)
- Remaud, G. S., et al. (2016). Typical 2H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate. (URL not available, image and context referenced)
-
Pharmaceutical Technology. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
ResearchGate. (2018, June 1). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-20. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
- Pröfrock, D., & Prange, A. (2004). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 19(5), 623-628. (URL not available, abstract referenced)
-
Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Retrieved from [Link]
-
de Oliveira, A. S., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-13. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Retrieved from [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2137-2158. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Grover, V., et al. (2018). Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase UPLC Method for Quantification of Dabrafenib and its ten Degradation Products. Indian Journal of Pharmaceutical Education and Research, 52(4s), s130-s140. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may be transient.)
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the MOF catalysed reactions. Retrieved from [Link]
- Peng, L., et al. (2025, August 7). Recent Progress of Protecting Groups for Terminal Alkynes. ResearchGate. (URL not available, abstract referenced)
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Agilent. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(2), 195-200. Retrieved from [Link]
-
Impact Factor. (2023, March 25). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Retrieved from [Link]
-
Kumar, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-13. Retrieved from [Link]
-
Zhang, T., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society, 145(7), 4049-4059. Retrieved from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
Sources
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. 2-乙炔基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
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- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. veeprho.com [veeprho.com]
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- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2-[(Trimethylsilyl)ethynyl]benzaldehyde
[1]
CAS No: 77123-58-1 Formula: C₁₂H₁₄OSi Molecular Weight: 202.32 g/mol [1][2]
Executive Safety Summary
Immediate Action Required: Treat this compound as a reactive organic intermediate . While often stable as a solid, its dual functionality (aldehyde + protected alkyne) presents specific waste stream hazards that generic disposal protocols overlook.
The Core Hazard: The Trimethylsilyl (TMS) group is a "mask" for a terminal alkyne. In the presence of strong bases (often found in general organic waste drums containing hydroxides or alkoxides), the TMS group cleaves (deprotection). This generates 2-ethynylbenzaldehyde , which is significantly more reactive, prone to polymerization, and capable of forming explosive metal acetylides if the waste stream contains copper or silver salts.
Disposal Directive: DO NOT commingle with basic waste (pH > 10) or oxidizing acids. Segregate into Non-Halogenated Organic streams destined for high-temperature incineration.
Physical & Chemical Properties for Waste Profiling
Accurate waste profiling prevents rejection by disposal facilities. Use these data points for your waste manifest.
| Property | Value | Relevance to Disposal |
| Physical State | Solid (crystalline) or Oil | Solids require different packaging than liquids.[1] |
| Flash Point | > 93°C (Estimated) | Likely not D001 (Ignitable) as a pure solid, but treated as such in solvent.[1] |
| Water Solubility | Low / Insoluble | Do not attempt aqueous disposal/sewer.[1] |
| Reactivity | Base-labile (TMS cleavage) | CRITICAL: Segregate from caustic waste.[1] |
| Storage Class | Irritant / Combustible | Store away from oxidizers before disposal.[1][3] |
Pre-Disposal Treatment & Segregation
A. The "No-Go" List (Incompatibles)
Never pour 2-[(Trimethylsilyl)ethynyl]benzaldehyde into waste containers known to contain:
-
Strong Bases (NaOH, KOH, Alkoxides): Triggers rapid desilylation and heat evolution.
-
Heavy Metals (Cu, Ag, Hg): Risk of forming shock-sensitive acetylides if deprotection occurs.
-
Strong Oxidizers (Nitric Acid, Peroxides): Reacts violently with the aldehyde moiety.
B. Recommended Waste Streams
-
Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).
-
Stream B (Acceptable): Halogenated Organic Waste (if dissolved in DCM/Chloroform).
Step-by-Step Disposal Protocols
Scenario 1: Disposal of Pure Solid (Expired/Degraded)
-
Step 1: Do not dissolve in solvent solely for disposal (increases waste volume and flammability).
-
Step 2: Transfer the solid into a sealable, chemically compatible secondary container (e.g., HDPE wide-mouth jar).
-
Step 3: Label the container explicitly: "Contains this compound - Aldehyde/Alkyne Hazard."
-
Step 4: Place the secondary container into the Solid Hazardous Waste Drum .
Scenario 2: Disposal of Reaction Mixtures (Solvent Solutions)
-
Step 1: Verify the solvent system.
-
If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
-
If Non-Halogenated (THF, Toluene, Ethyl Acetate): Use the Non-Halogenated stream.
-
-
Step 2: Check pH. If the reaction mixture is basic (e.g., contained K₂CO₃ or Fluoride sources like TBAF), neutralize to pH 7 with dilute HCl or saturated NH₄Cl before disposal to prevent downstream reactivity.
-
Step 3: Pour into the appropriate safety carboy using a funnel. Avoid splashing.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision process to ensure compliance and safety.
Figure 1: Decision tree for the safe segregation and disposal of this compound, prioritizing the neutralization of basic mixtures to prevent deprotection.
Emergency Procedures (Spill Response)
-
Small Spill (Solid):
-
Wear nitrile gloves and safety goggles.
-
Gently sweep up using a dustpan and brush. Avoid generating dust , as organic dusts can be explosive.
-
Place in a sealed bag/container and label as hazardous waste.
-
Clean the surface with soap and water; do not use bleach (oxidizer).
-
-
Liquid Spill:
-
Eliminate ignition sources (if in flammable solvent).
-
Absorb with an inert material (Vermiculite or Sand). Do not use paper towels if the concentration is high, as aldehydes can oxidize exothermically on high-surface-area cellulose.[1]
-
Collect into a waste container.
-
Regulatory Classification (RCRA)
While this specific CAS is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.
-
Characteristic Code: D001 (Ignitable) applies if the flash point of the waste mixture is < 60°C (common in synthesis mixtures).
-
Generator Knowledge: If discarded as a pure substance, classify as Hazardous Waste (Irritant/Toxic) due to its aldehyde nature and aquatic toxicity potential.
References
-
U.S. Environmental Protection Agency. RCRA Waste Classification Guide. Retrieved from [Link]
Personal protective equipment for handling 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Executive Summary: The Dual-Protection Mandate
Handling 2-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS: 77123-58-1) requires a "Dual-Protection" strategy. While the primary safety goal is to protect the researcher from its irritant properties (Skin/Eye Cat. 2, STOT SE 3), the secondary—and equally critical—goal is to protect the integrity of the reagent itself.
This compound contains two reactive functionalities: an aldehyde (susceptible to aerobic oxidation to carboxylic acid) and a TMS-protected alkyne (susceptible to desilylation and polymerization). Therefore, your PPE and handling protocols must simultaneously prevent biological exposure and exclude environmental contaminants (oxygen/moisture).
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the specific risks. This compound is generally a low-melting solid (mp 48–53 °C), meaning it can exist as a solid or supercooled liquid depending on ambient conditions and purity.
| Hazard Class | H-Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Lipophilic benzaldehyde moiety penetrates epidermal lipid barriers, causing dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes triggers acute inflammation. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] | Inhalation of dust or sublimed vapor irritates the upper respiratory tract. |
| Reactivity | N/A | Air/Moisture Sensitive. | Oxidation: Aldehyde |
PPE Specification Matrix
Standard "lab safety" is insufficient. The following matrix specifies equipment based on the permeation dynamics of benzaldehyde derivatives.
Table 1: Recommended PPE Configuration
| PPE Category | Standard Protocol (Solid Handling) | Elevated Risk (Solution/Liquid/Heating) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate (if >15 min contact) OR Double Nitrile (Change every 10 mins) | Benzaldehydes degrade nitrile rubber. The TMS group increases lipophilicity, potentially accelerating permeation. Latex is NOT recommended. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Liquid benzaldehydes are difficult to flush from eyes due to low water solubility. Goggles prevent vapor entry. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if dust generation is likely) | Local Exhaust Ventilation (LEV) is the primary control to prevent inhalation of irritant vapors. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron (Tyvek/PVC) | Cotton offers limited protection against soaking liquids; an apron is required for liquid transfers >100mL. |
Glove Selection Logic: The Permeation Factor
Researchers often default to single nitrile gloves. Do not do this.
-
The Failure Mode: Benzaldehyde and its derivatives are known to swell and permeate nitrile rubber (breakthrough time < 15 minutes for thin gloves) [1].
-
The Protocol:
-
Donning: Wear two pairs of nitrile gloves.[4]
-
Visual Check: The outer glove acts as a sacrificial layer. If you see any glossiness or rippling (signs of swelling), change the outer pair immediately.
-
Time Limit: Even without visible splashes, change outer gloves every 30 minutes of active handling.
-
Operational Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE and containment strategies based on the state of the reagent.
Figure 1: PPE Selection Logic based on physical state and operational scale.
Detailed Operational Protocols
A. Weighing & Transfer (Solid State)
-
Context: The solid is waxy and may have a low melting point. Static charge can cause the powder to "jump."
-
Step-by-Step:
-
Environment: Place the balance inside the fume hood. If this is impossible, weigh into a tared vial with a cap, minimizing open-air time.
-
Anti-Static: Use an anti-static gun on the spatula and weighing boat.
-
Transfer: Do not use paper weighing boats (the compound may stick/melt). Use glass weighing boats or weigh directly into the reaction flask.
-
B. Reaction Setup (Inert Atmosphere)
-
Context: Protecting the aldehyde from oxidation.
-
Step-by-Step:
-
Purge: Flame-dry glassware and cycle vacuum/Argon 3 times.
-
Dissolution: If adding as a solution, dissolve the solid in dry solvent (e.g., THF, DCM) under Argon.
-
Cannulation: Transfer liquids via cannula or gas-tight syringe to avoid pouring. Pouring introduces air and increases splash risk.
-
Emergency Response & Decontamination
In the event of exposure, immediate action is required to prevent chemical burns or sensitization.
| Scenario | Immediate Action | Decontamination Agent |
| Skin Contact | Remove contaminated gloves/clothing immediately.[5] | Soap & Water. Do NOT use ethanol/acetone on skin (increases absorption). |
| Eye Contact | Flush for 15 minutes at eyewash station. | Saline/Water. Hold eyelids open. Seek medical attention (ophthalmologist). |
| Spill (Bench) | Absorb with vermiculite or sand. | Acetone. Use acetone to solubilize the residue, then wash surface with soap/water. |
Disposal Strategy: Cradle-to-Grave
Proper disposal prevents downstream hazards. The TMS-alkyne group presents a specific risk: if exposed to strong bases in the waste stream, it can deprotect to form the terminal alkyne, which is more volatile and reactive.
Figure 2: Waste segregation workflow to prevent accidental deprotection or polymerization in waste containers.
References
-
Aibon Safety. (2024). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
